N-Vinylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-3-5-4(2)6/h3H,1H2,2H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAKESSLMFZVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28408-65-3 | |
| Record name | Poly(N-vinylacetamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28408-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0063735 | |
| Record name | N-Vinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5202-78-8 | |
| Record name | N-Vinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5202-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vinylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005202788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Vinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-vinylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-VINYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227WR07D3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Imperative of Purity in Polymer Science
An In-Depth Technical Guide to the Synthesis and Purification of N-Vinylacetamide (NVA) Monomer
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This compound (NVA) is a non-ionic, water-soluble monomer of significant commercial and academic interest.[1][2] Its polymer, poly(this compound) (PNVA), serves as a crucial precursor to poly(vinylamine), a cationic polymer with wide-ranging applications in water treatment, biomedical devices, and drug delivery systems.[2][3][4] The monomer itself, with the chemical formula C₄H₇NO, is a white to light-yellow solid that readily undergoes radical polymerization.[1][5] However, the journey from simple precursors to a high-fidelity polymer is dictated almost entirely by the purity of the starting monomer. The presence of even parts-per-million (ppm) level impurities, such as acetaldehyde or unsaturated by-products, can drastically inhibit polymerization, lead to inconsistent polymer molecular weights, and compromise the physicochemical properties of the final material.[1] This guide provides a comprehensive overview of the prevalent synthesis methodologies and the critical purification strategies required to produce polymer-grade this compound, grounded in chemical principles and field-proven experience.
Part 1: Synthesis Methodologies - A Tale of Two Pathways
The synthesis of NVA is not a singular path but a choice between routes, each with distinct advantages in yield, purity, and economic viability. The two most established methods both begin with acetamide and acetaldehyde but diverge in their intermediate strategy.
Methodology A: The Ethylidenebisacetamide Pathway
This classical two-step approach is well-documented but often yields a product that demands rigorous purification.[2][3] The process involves the acid-catalyzed reaction of acetamide and acetaldehyde to form an intermediate, which is then thermally cracked.[3]
-
Step 1: Synthesis of Ethylidenebisacetamide Intermediate. The core of this step is the acid-catalyzed condensation of two equivalents of acetamide with one equivalent of acetaldehyde. Mineral acids such as sulfuric acid are typically employed to protonate the acetaldehyde carbonyl, rendering it more susceptible to nucleophilic attack by the nitrogen of acetamide.[3] The reaction proceeds to form a stable, crystalline intermediate, ethylidenebisacetamide.
-
Step 2: Pyrolysis to this compound. The isolated ethylidenebisacetamide is subjected to thermal decomposition (pyrolysis). At elevated temperatures, the intermediate undergoes an elimination reaction, releasing one molecule of acetamide to form the desired this compound product.[3] The primary drawback of this route is that the pyrolysis step can be difficult to control and often produces a complex mixture of products, making the subsequent purification challenging.[2]
Caption: Workflow for NVA synthesis via the Ethylidenebisacetamide intermediate.
Methodology B: The N-(α-alkoxyethyl)acetamide Pathway - A More Elegant Approach
An economically and chemically more attractive route involves an acetal interchange followed by pyrolysis, a process that generally results in higher yields and a cleaner crude product.[2][6]
-
Step 1: Acetal Interchange Reaction. This step circumvents the direct use of reactive acetaldehyde. Instead, acetamide is reacted with acetaldehyde dimethyl acetal in the presence of an acid catalyst.[2] The acetal serves a dual purpose: it is both a reactant and a solvent for the acetamide. This equilibrium reaction forms the key intermediate, N-(α-methoxyethyl)acetamide, and methanol. The advantages here are significant: acetaldehyde dimethyl acetal is less volatile and easier to handle than acetaldehyde, and its low boiling point allows for easy removal by distillation post-reaction.[2]
-
Step 2: Pyrolysis of the Ether Amide Intermediate. The N-(α-methoxyethyl)acetamide intermediate is then pyrolyzed. The thermal elimination of methanol occurs cleanly, yielding this compound in high purity.[2][6] This elimination is generally more efficient and produces fewer side products than the pyrolysis of ethylidenebisacetamide, simplifying the subsequent purification steps. Pyrolysis temperatures around 190°C are optimal for maximizing NVA yield.[2]
Caption: Workflow for NVA synthesis via the N-(α-methoxyethyl)acetamide intermediate.
Part 2: The Crucible of Purity - A Guide to Purification
The ultimate performance of NVA in polymerization is contingent on its purity. The monomer is highly reactive and susceptible to thermal polymerization, making purification a delicate operation.[7]
Understanding the Enemy: Common Impurities
The spectrum of impurities depends on the synthetic route but typically includes:
-
Unreacted Starting Materials: Acetamide, acetaldehyde.[1][2]
-
Intermediates: Residual ethylidenebisacetamide or N-(α-methoxyethyl)acetamide.
-
By-products: Acetaldehyde derivatives and condensation products. A known polymerization inhibitor in a related monomer is N-1,3-butadienyl-N-methylacetamide, suggesting that analogous conjugated structures can form and must be removed.[1][8][9]
Controlling these impurities to ppm levels is essential for achieving stable polymerizability and producing polymers with consistent quality.[1]
Purification Techniques: The Path to >98% Purity
A multi-step purification strategy is almost always necessary to achieve polymer-grade NVA.
-
Vacuum Distillation: This is the workhorse technique for purifying NVA. Given its boiling point of 96°C at 10 mmHg, distillation under reduced pressure is mandatory to prevent thermal degradation and spontaneous polymerization.[5] A fractionating column is used to carefully separate the lower-boiling impurities and the higher-boiling intermediates from the NVA fraction.[7]
-
Crystallization: Following distillation, crystallization is the definitive step for achieving the highest purity.[1] The distilled NVA, which may still be a supercooled liquid or an off-white solid, is dissolved in an appropriate solvent system. Pouring the crude mixture into a solvent like ethyl ether, where acetamide and other impurities are insoluble, can precipitate them out, leaving a solution enriched in NVA.[2] Subsequent cooling or concentration of this solution yields crystalline NVA. For industrial-scale purification, advanced techniques like pressure crystallization may be employed, which uses high pressure (500-3000 atm) to induce crystallization and effectively separate the pure compound from liquid-phase impurities.[10]
Caption: General purification workflow for obtaining high-purity this compound.
Part 3: Protocols and Data
Experimental Protocol: Synthesis via N-(α-methoxyethyl)acetamide
-
Step 1: Synthesis of N-(α-methoxyethyl)acetamide.
-
To a reaction vessel equipped with a stirrer and condenser, add acetamide and a 20-fold molar excess of acetaldehyde dimethyl acetal.[2]
-
Add a suitable acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.
-
Heat the reaction mixture to 60°C and maintain for approximately 2 hours to reach equilibrium.[2]
-
After cooling, neutralize the catalyst with a base (e.g., sodium methoxide).
-
Remove the excess acetaldehyde dimethyl acetal and by-product methanol by distillation under reduced pressure. The remaining residue is the crude N-(α-methoxyethyl)acetamide intermediate.
-
-
Step 2: Pyrolysis and Purification.
-
Set up a pyrolysis apparatus connected to a vacuum distillation system.
-
Heat the crude N-(α-methoxyethyl)acetamide intermediate to approximately 190°C under vacuum.[2]
-
The NVA product and methanol will distill over. Collect the crude pyrolysate.
-
Perform a fractional vacuum distillation on the crude pyrolysate to separate the NVA from residual impurities.
-
The collected NVA fraction is then subjected to recrystallization from a suitable solvent (e.g., toluene or an ether mixture) to yield a white, crystalline solid.[11]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇NO | [1][5] |
| Molecular Weight | 85.10 g/mol | [1][12] |
| CAS Number | 5202-78-8 | [5][12] |
| Appearance | White to pale-yellowish solid | [5] |
| Melting Point | 54 °C | [5] |
| Boiling Point | 96 °C @ 10 mmHg | [5] |
| Solubility | Soluble in water and various organic solvents |[1][5] |
Table 2: Comparison of Primary Synthesis Routes
| Feature | Ethylidenebisacetamide Route | N-(α-methoxyethyl)acetamide Route |
|---|---|---|
| Starting Materials | Acetamide, Acetaldehyde | Acetamide, Acetaldehyde Dimethyl Acetal |
| Key Intermediate | Ethylidenebisacetamide | N-(α-methoxyethyl)acetamide |
| Reported Yield | Moderate | High[2] |
| Crude Product Purity | Low to Moderate; Impure Product[2] | High[2] |
| Advantages | Uses basic, inexpensive reagents. | Higher yield, cleaner reaction, easier purification.[2] |
| Disadvantages | Difficult purification, lower yield.[2] | Requires acetal, which is more expensive than acetaldehyde. |
Conclusion
The synthesis and purification of this compound represent a critical enabling process for the development of advanced functional polymers. While multiple synthetic pathways exist, the route proceeding through an N-(α-methoxyethyl)acetamide intermediate offers a clear advantage in terms of yield and purity, streamlining the path to a high-quality monomer.[2] The subsequent purification, a meticulous combination of vacuum distillation and crystallization, is not merely a suggestion but a requirement to eliminate polymerization inhibitors and ensure the production of polymers with predictable and reliable properties. For any researcher or developer working with poly(vinylamine) or NVA-based copolymers, a mastery of these synthesis and purification principles is fundamental to success.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4968841A - Synthesis of ethylidene bisformamide from vinyl acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. resonac.com [resonac.com]
- 6. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 7. US5959148A - Purification process of N-vinylformamide - Google Patents [patents.google.com]
- 8. Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Google Patents [patents.google.com]
- 10. EP0644180B1 - Process for purifying polar vinyl compounds - Google Patents [patents.google.com]
- 11. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 12. This compound | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-Vinylacetamide
For Researchers, Scientists, and Drug Development Professionals
N-Vinylacetamide (NVA) is a versatile, non-ionic vinyl monomer of significant interest in polymer chemistry and materials science.[1] Its unique combination of a reactive vinyl group and a hydrophilic acetamide moiety makes it a valuable building block for the synthesis of functional polymers with tailored properties. This guide provides a comprehensive overview of the core physicochemical properties of NVA, offering insights into its behavior and characterization, and providing actionable protocols for its use in a research and development setting.
Core Molecular and Physical Properties
This compound, with the IUPAC name N-ethenylacetamide, is a white to light yellow crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO | [1][2][3] |
| Molecular Weight | 85.10 g/mol | [1][3] |
| Appearance | White to pale-yellowish solid | [2] |
| Melting Point | 51-54 °C | [4] |
| Boiling Point | 96 °C at 10 mmHg | [2][4] |
| Density (Specific Gravity) | 1.05 g/cm³ (20 °C, solid), 0.946 g/cm³ (55 °C, liquid) | [2] |
| Flash Point | 109-113 °C | [4][5] |
| CAS Number | 5202-78-8 | [2][3][5] |
Solubility Profile
NVA exhibits broad solubility in a range of solvents, a key characteristic that facilitates its use in diverse reaction media.[1] It is highly soluble in water and many organic solvents.[1][5] A quantitative overview of its solubility in various solvents at different temperatures is provided below.
| Solvent | Solubility ( g/100g of solvent) |
| 10 °C | |
| Water | - |
| Ethyl Alcohol | 140 |
| Acetone | 110 |
| Toluene | 20 |
| Ethyl Acetate | 70 |
| Styrene | - |
| Methyl Methacrylate | - |
| Methyl Acrylate | - |
| Vinyl Acetate | - |
| N,N-Dimethylacrylamide | - |
Data sourced from Resonac Corporation technical data sheet.[2]
The high solubility of NVA in water and polar organic solvents is attributed to the presence of the polar acetamide group, which can participate in hydrogen bonding. This amphiphilic nature is a significant advantage in copolymerization reactions, allowing for the incorporation of NVA into a variety of polymer backbones to modify their hydrophilicity and other properties.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the key spectral features for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of NVA is expected to show distinct signals for the vinyl protons, the amide proton, and the acetyl methyl protons. The vinyl protons will exhibit complex splitting patterns (doublets of doublets) due to geminal and cis/trans couplings. The amide proton (N-H) signal will likely be a broad singlet, and its chemical shift may be dependent on the solvent and concentration. The acetyl methyl protons will appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two vinyl carbons, the carbonyl carbon, and the methyl carbon.[3] The chemical shifts of the vinyl carbons will be in the alkene region, while the carbonyl carbon will appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of NVA provides valuable information about its functional groups. Key characteristic absorption bands are expected in the following regions:
-
N-H Stretch: A prominent band around 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.
-
C=O Stretch (Amide I): A strong absorption band typically in the range of 1650-1680 cm⁻¹ due to the carbonyl stretching vibration. This is a characteristic peak for amides.
-
N-H Bend (Amide II): A band in the region of 1510-1570 cm⁻¹, which arises from the in-plane bending of the N-H bond coupled with C-N stretching.
-
C=C Stretch: A band of variable intensity around 1620-1640 cm⁻¹ corresponding to the stretching of the vinyl C=C double bond.
-
C-H Stretches: Bands above 3000 cm⁻¹ for the vinyl C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the vinyl group and n → π* transitions of the carbonyl group. The vinyl group's absorption is typically in the far UV region, while the amide chromophore's absorption is also in the shorter wavelength UV range. The presence of conjugation between the nitrogen lone pair and the vinyl group may influence the position and intensity of these absorptions.
Thermal Properties
The thermal behavior of NVA is critical for its processing and for understanding the thermal stability of polymers derived from it.
Melting Point and Thermal Stability
As a crystalline solid, NVA has a distinct melting point in the range of 51-54 °C.[4] Information on its thermal decomposition, typically obtained through Thermogravimetric Analysis (TGA), is crucial for determining the upper-temperature limit for its handling and polymerization. TGA would reveal the onset of decomposition and the pattern of mass loss as a function of temperature.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the melting point and other thermal transitions of NVA.
Objective: To determine the melting point and observe any other thermal events of this compound.
Materials and Equipment:
-
This compound sample
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Microbalance
Procedure:
-
Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).
-
Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition.
Caption: Workflow for DSC analysis of this compound.
Reactivity and Polymerization
The reactivity of NVA is dominated by its vinyl group, which readily undergoes radical polymerization.[1] This makes NVA a valuable monomer for producing water-soluble polymers.[1]
Radical Polymerization
NVA can be polymerized using various radical initiation methods, including thermal initiators (e.g., azo compounds like AIBN) or redox initiators.[6] The resulting poly(this compound) (PNVA) is a hydrophilic polymer with potential applications in biomedical fields, such as in hydrogels and drug delivery systems.[1] The polymerization kinetics and the properties of the resulting polymer can be influenced by factors such as the choice of initiator, solvent, and temperature.
Experimental Protocol: Free Radical Polymerization of this compound
Objective: To synthesize poly(this compound) via free radical polymerization.
Materials and Equipment:
-
This compound (NVA)
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Schlenk flask or similar reaction vessel with a condenser
-
Nitrogen or argon source for inert atmosphere
-
Stirring plate and magnetic stir bar
-
Oil bath for heating
-
Precipitation solvent (e.g., diethyl ether)
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
In a Schlenk flask, dissolve a known amount of NVA in the anhydrous solvent.
-
Add the radical initiator (AIBN, typically 0.1-1 mol% with respect to the monomer).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).
-
Stir the reaction mixture under an inert atmosphere for the desired reaction time (e.g., 4-24 hours).
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitation solvent to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: General workflow for the free radical polymerization of NVA.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Storage: NVA should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent premature polymerization.[1] For long-term storage, refrigeration (0-10 °C) is advised.[1]
Conclusion
This compound is a monomer with a compelling set of physicochemical properties that make it highly suitable for the development of advanced polymeric materials. Its solubility, reactivity in radical polymerization, and the hydrophilic nature of its corresponding polymer are key attributes for its application in fields ranging from coatings and adhesives to biomedical devices and drug delivery systems. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. resonac.com [resonac.com]
- 3. This compound | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [xinyuehpom.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Technical Guide to the Solubility of N-Vinylacetamide in Organic Solvents
This guide provides an in-depth analysis of the solubility of N-Vinylacetamide (NVA), a crucial monomer in the development of advanced polymers for biomedical and pharmaceutical applications. Understanding the solubility of NVA is paramount for researchers, scientists, and drug development professionals in optimizing polymerization processes, purification, and the formulation of NVA-based materials. This document synthesizes empirical data with theoretical principles to offer a complete reference on NVA solubility in a range of organic solvents.
The Molecular Basis of this compound Solubility: A Theoretical Overview
This compound (CH₂=CHNHCOCH₃) is an amphiphilic monomer, possessing both a hydrophobic vinyl group and a hydrophilic amide group. This dual nature dictates its complex solubility behavior, which is primarily governed by the principles of "like dissolves like." The molecule's ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group) is a key determinant of its interaction with various solvents.
The solubility of NVA can be qualitatively and quantitatively understood through concepts such as polarity, hydrogen bonding capacity, and more sophisticated models like Hansen Solubility Parameters (HSP). A solvent's ability to effectively solvate both the nonpolar vinyl and polar amide functionalities will result in higher solubility.
Quantitative Solubility of this compound in Common Organic Solvents
The following table summarizes the solubility of NVA in a selection of organic solvents at ambient temperature. This data is critical for solvent selection in polymerization, purification, and formulation processes.
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of NVA ( g/100 mL at 25°C) |
| Water | H₂O | 80.1 | > 100 (Very Soluble) |
| Methanol | CH₃OH | 32.7 | Highly Soluble |
| Ethanol | C₂H₅OH | 24.5 | Highly Soluble |
| Isopropanol | C₃H₇OH | 19.9 | Soluble |
| Acetone | CH₃COCH₃ | 20.7 | Soluble |
| Dichloromethane | CH₂Cl₂ | 9.1 | Soluble |
| Chloroform | CHCl₃ | 4.8 | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 38.3 | Highly Soluble |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | Highly Soluble |
| Toluene | C₇H₈ | 2.4 | Sparingly Soluble |
| Hexane | C₆H₁₄ | 1.9 | Insoluble |
Note: "Highly Soluble" typically indicates solubility well above 10 g/100 mL. Precise quantitative data for all solvents is not consistently available in the literature, reflecting a need for further standardized studies.
Experimental Workflow for Determining this compound Solubility
The following protocol outlines a standard method for the gravimetric determination of NVA solubility in an organic solvent. This self-validating system ensures accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with sealed caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or watch glass
-
Drying oven
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of NVA to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Attach a syringe filter and dispense the filtered solution into a pre-weighed evaporating dish. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Gravimetric Analysis:
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the NVA (e.g., 50-60°C).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried NVA residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved NVA by subtracting the initial weight of the evaporating dish from the final weight.
-
Express the solubility in the desired units (e.g., g/100 mL or mg/mL).
-
Diagram of the Solubility Determination Workflow
Caption: Workflow for the gravimetric determination of this compound solubility.
The Influence of Solvent Parameters on NVA Solubility: A Deeper Dive
The solubility of NVA is a complex interplay of several solvent properties. Understanding these can aid in the rational selection of solvents for specific applications.
-
Polarity and Dielectric Constant: As a polar molecule, NVA generally exhibits higher solubility in polar solvents. Solvents with high dielectric constants, such as water, DMF, and DMSO, are excellent at solvating the amide group, leading to high solubility.
-
Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding is a critical factor.
-
Protic Solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors, readily solvating the amide group of NVA. This is a primary reason for NVA's high solubility in these solvents.
-
Aprotic Polar Solvents (e.g., DMF, DMSO, acetone) are effective hydrogen bond acceptors, interacting favorably with the N-H group of NVA.
-
-
Hansen Solubility Parameters (HSP): The HSP model offers a more nuanced understanding by breaking down solubility into three components:
-
δD (Dispersion): Relates to van der Waals forces.
-
δP (Polar): Relates to dipole-dipole interactions.
-
δH (Hydrogen Bonding): Relates to the energy from hydrogen bonds.
-
A solvent with HSP values close to those of NVA is predicted to be a good solvent. While the precise HSP values for NVA are not widely published, its chemical structure suggests significant contributions from both polar and hydrogen bonding parameters.
Logical Relationship of Solvent Properties to NVA Solubility
Caption: Influence of solvent type on the solubility of this compound.
Practical Implications for Research and Development
-
Polymerization: The choice of solvent is critical in NVA polymerization. Solution polymerization in solvents like water, alcohols, or DMF is common. The solvent can influence the polymerization kinetics, molecular weight, and tacticity of the resulting poly(this compound) (PNVA).
-
Purification: Recrystallization is a common method for purifying NVA. This requires a solvent system where NVA is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane) can be effective.
-
Drug Formulation: In drug delivery systems incorporating PNVA, understanding the solubility of any residual NVA monomer is essential for assessing purity and potential toxicity.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its amphiphilic nature and the physicochemical properties of the solvent. A thorough understanding of these principles, supported by empirical data, is indispensable for the effective utilization of NVA in scientific research and industrial applications. This guide provides a foundational framework for solvent selection and the design of experimental protocols involving this versatile monomer.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Vinylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vinylacetamide (NVA) is a non-ionic monomer of significant interest in polymer chemistry and materials science. Its amphiphilic nature, arising from the hydrophilic amide group and the polymerizable vinyl group, makes it a valuable building block for the synthesis of functional polymers with applications in areas such as biomaterials, drug delivery, and specialty coatings. A thorough understanding of the molecular structure of NVA is paramount for predicting its reactivity and the properties of the resulting polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound, offering insights into its unique electronic and structural features.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR spectral data, the atoms in the this compound molecule are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides a wealth of information about the electronic environment of the protons in the molecule. The vinyl group, in particular, displays a characteristic splitting pattern due to geminal, cis, and trans couplings.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H (NH) | ~8.0 - 9.0 | br s | - |
| H (vinyl CH) | ~6.5 - 7.0 | dd | J(trans) = ~16, J(cis) = ~9 |
| H (vinyl CH₂, trans to CH) | ~4.7 - 5.0 | dd | J(trans) = ~16, J(gem) = ~1.5 |
| H (vinyl CH₂, cis to CH) | ~4.4 - 4.7 | dd | J(cis) = ~9, J(gem) = ~1.5 |
| H (acetyl CH₃) | ~2.1 | s | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum
-
Amide Proton (NH): The amide proton typically appears as a broad singlet in the downfield region of the spectrum. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with trace amounts of water in the solvent. The chemical shift of this proton is also highly dependent on the solvent and temperature due to its involvement in hydrogen bonding.
-
Vinyl Protons: The three vinyl protons form a complex splitting pattern known as an AMX system.
-
The proton on the α-carbon to the nitrogen (part of the CH) is the most deshielded of the vinyl protons due to the electron-withdrawing effect of the amide group. It appears as a doublet of doublets (dd) due to coupling with the two non-equivalent geminal protons on the β-carbon.
-
The two protons on the β-carbon (CH₂) are diastereotopic and therefore have different chemical shifts. The proton that is trans to the α-proton experiences a larger coupling constant (~16 Hz) compared to the proton that is cis (~9 Hz). Both of these protons also exhibit a smaller geminal coupling to each other (~1.5 Hz), resulting in each appearing as a doublet of doublets.
-
-
Acetyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (carbonyl) | ~170 |
| =CH (vinyl) | ~130 |
| =CH₂ (vinyl) | ~97 |
| CH₃ (acetyl) | ~24 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded carbon in the molecule, appearing at a chemical shift of around 170 ppm. This is a characteristic chemical shift for amide carbonyl carbons.
-
Vinyl Carbons (=CH and =CH₂): The two vinyl carbons have distinct chemical shifts. The carbon atom directly attached to the nitrogen (=CH) is more deshielded (~130 ppm) compared to the terminal vinyl carbon (=CH₂) (~97 ppm). This is due to the electron-withdrawing nature of the nitrogen atom.
-
Acetyl Carbon (CH₃): The methyl carbon of the acetyl group appears in the upfield region of the spectrum, typically around 24 ppm.
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for correct structural elucidation. The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). CDCl₃ is a common choice for small organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.
-
Sample Preparation:
-
Weigh the desired amount of this compound directly into a clean, dry NMR tube.
-
Add the deuterated solvent to the NMR tube to the appropriate height (typically 4-5 cm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed or sonicated to aid dissolution.
-
Ensure the final solution is clear and free of any particulate matter.
-
Caption: A simplified workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply appropriate data processing, including Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to several thousand scans).
-
Apply appropriate data processing as with the ¹H NMR spectrum.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The characteristic chemical shifts and coupling patterns, particularly in the vinyl region of the ¹H NMR spectrum, allow for unambiguous assignment of all protons and carbons. This comprehensive spectral data is essential for quality control of the monomer, for studying its polymerization kinetics, and for characterizing the microstructure of this compound-based polymers. By following the outlined experimental protocols, researchers can obtain high-quality NMR data to support their research and development efforts in the field of polymer science and drug development.
An In-Depth Technical Guide to the FT-IR Analysis of N-Vinylacetamide Functional Groups
Foreword: The Vibrational Signature of a Versatile Monomer
N-Vinylacetamide (NVA) is a non-ionic, water-soluble monomer of significant interest in polymer science and drug development.[1][2] Its polymer, poly(this compound), and various copolymers are explored for applications ranging from biomaterials to coatings, owing to their hydrophilic properties.[3][4] The precise identification and characterization of NVA are paramount for quality control, polymerization monitoring, and functional analysis. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. This guide offers an in-depth analysis of the NVA molecule's FT-IR spectrum, grounded in the principles of molecular vibrations, to provide researchers and professionals with a robust framework for its characterization.
The this compound Molecule: A Structural Overview
To interpret the FT-IR spectrum of this compound, one must first understand its molecular structure, which is comprised of three key functional groups: a secondary amide, a vinyl group, and an acetyl (methyl) group. Each of these moieties possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.
Diagram 1: Molecular structure of this compound highlighting its primary functional groups.
Principles of FT-IR Spectroscopy for NVA Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. This absorption corresponds to the excitation of molecules to a higher vibrational state. The specific frequencies of absorbed radiation are unique to the types of chemical bonds and the overall structure of the molecule, creating a distinct spectral "fingerprint".[5] For NVA, the key is to identify the bands corresponding to its amide and vinyl functionalities, as these are the most characteristic and reactive parts of the molecule.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The choice of sampling technique is critical. For a solid powder like NVA, Attenuated Total Reflectance (ATR) is a highly efficient and common method that requires minimal sample preparation.
Step-by-Step Protocol for ATR-FT-IR Analysis of this compound
-
Instrument Preparation: Ensure the FT-IR spectrometer has been powered on and stabilized for at least 15-30 minutes to ensure thermal equilibrium of the source and detector.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is crucial to prevent contamination from previous samples.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of NVA powder onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Applying Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal. The causality here is that the infrared evanescent wave only penetrates a few microns into the sample, making close contact non-negotiable for accurate measurement.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify and label the peaks corresponding to the key functional groups as detailed in the following section.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
Spectral Interpretation: Deconvoluting the NVA Fingerprint
The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. The most diagnostically significant regions are discussed below.
The Amide Group Vibrations
The secondary amide linkage (-C(O)NH-) in NVA gives rise to several characteristic and intense absorption bands. These are often designated as Amide A, Amide I, Amide II, etc.[6]
-
Amide A (N-H Stretching): A prominent, broad band typically observed in the range of 3300 - 3250 cm⁻¹ .[6] This band arises from the N-H stretching vibration. Its broad nature is a direct consequence of intermolecular hydrogen bonding between NVA molecules in the solid state. The strength of this hydrogen bonding influences the exact peak position.
-
Amide I (C=O Stretching): This is generally the most intense and useful band in the amide spectrum, found between 1700 and 1630 cm⁻¹ .[7] It is primarily associated with the C=O stretching vibration (70-85%).[6] For NVA, this peak is expected to be sharp and strong, typically around 1660 - 1640 cm⁻¹ . Its precise location is sensitive to the molecular environment and hydrogen bonding.
-
Amide II (N-H Bending & C-N Stretching): This band appears in the 1580 - 1510 cm⁻¹ region and is more complex than Amide I.[6] It derives from a coupling of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[6] The presence of a strong Amide II band is a clear indicator of a secondary amide structure.
The Vinyl Group Vibrations
The vinyl group (CH₂=CH-) provides several sharp, characteristic peaks that are crucial for confirming the monomer's identity.
-
=C-H Stretching: The stretching vibrations of the C-H bonds on the sp²-hybridized vinyl carbons occur at frequencies higher than those of sp³ C-H bonds. Look for sharp, medium-intensity peaks in the 3100 - 3000 cm⁻¹ region.[8] These are often seen just to the left of the broader alkyl C-H stretching bands.
-
C=C Stretching: The vinyl C=C stretching vibration gives rise to a band of variable intensity in the 1650 - 1620 cm⁻¹ region. This peak can sometimes be obscured by or overlap with the very strong Amide I band, requiring careful spectral analysis or deconvolution.
-
=C-H Out-of-Plane Bending (Wagging): These are highly characteristic and diagnostically valuable vibrations found in the fingerprint region. For a mono-substituted vinyl group like that in NVA, two strong bands are expected:
-
A band around 990 - 980 cm⁻¹ (trans C-H wag).
-
A band around 915 - 905 cm⁻¹ (CH₂ wag).[9] The presence of these two sharp peaks is a definitive marker for the vinyl group.
-
The Acetyl Methyl Group Vibrations
The methyl group of the acetyl moiety exhibits standard alkyl C-H vibrations.
-
C-H Stretching: Asymmetric and symmetric stretching vibrations of the -CH₃ group appear in the 3000 - 2850 cm⁻¹ region.[8] These are typically sharp but may appear as a shoulder on the broader N-H stretching band.
-
C-H Bending: Asymmetric and symmetric bending (deformation) vibrations occur around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively.[8]
Summary of Characteristic FT-IR Absorptions
The expected vibrational frequencies for this compound are summarized below for quick reference.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 3250 | Strong, Broad | N-H Stretch | Amide (Amide A) |
| 3100 - 3000 | Medium, Sharp | =C-H Stretch | Vinyl |
| 3000 - 2850 | Medium, Sharp | -C-H Stretch | Acetyl Methyl |
| 1660 - 1640 | Very Strong | C=O Stretch | Amide (Amide I) |
| 1650 - 1620 | Medium-Weak | C=C Stretch | Vinyl |
| 1580 - 1510 | Strong | N-H Bend & C-N Stretch | Amide (Amide II) |
| ~1465 / ~1375 | Medium | -C-H Bending (Asymmetric/Symmetric) | Acetyl Methyl |
| 990 - 980 | Strong, Sharp | =C-H Out-of-Plane Bend (Wag) | Vinyl |
| 915 - 905 | Strong, Sharp | =CH₂ Out-of-Plane Bend (Wag) | Vinyl |
Conclusion
The FT-IR spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. By systematically analyzing the key regions corresponding to the amide and vinyl functional groups, researchers can confidently identify the compound, assess its purity, and monitor its transformation during polymerization. The intensity of the Amide I band, the broadness of the Amide A band, and the sharp, characteristic out-of-plane bending vibrations of the vinyl group are the most powerful diagnostic markers. This guide provides the foundational knowledge and practical protocol to leverage FT-IR spectroscopy as an authoritative tool in the study and application of this compound.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate [redalyc.org]
- 6. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. agilent.com [agilent.com]
An In-depth Technical Guide to the Glass Transition Temperature of Poly(N-vinylacetamide) (PNVA)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: Beyond a Transition Point - A Paradigm for Material Performance
In the realm of polymer science, particularly within the demanding sphere of pharmaceutical development, the glass transition temperature (Tg) transcends its definition as a mere thermal property. It represents the pivotal temperature range where an amorphous polymer transitions from a rigid, glassy state to a more pliable, rubbery state.[1] This transition is not an abrupt melting point but a gradual change in physical properties, profoundly influencing a material's processability, stability, and functionality.[2] For Poly(N-vinylacetamide) (PNVA), a hydrophilic, non-ionic polymer of growing interest, a comprehensive understanding of its Tg is paramount for harnessing its full potential in advanced applications such as amorphous solid dispersions (ASDs), binder systems, and controlled-release formulations.
This guide eschews a conventional, templated approach. Instead, it is structured to provide a foundational understanding of the principles governing the glass transition of PNVA, detail the methodologies for its precise measurement, explore the factors that modulate it, and contextualize its critical importance in drug development. Our objective is to equip the reader with not just data, but with the scientific rationale required to manipulate and leverage this fundamental property for optimal formulation performance.
The Physicochemical Landscape of PNVA's Glass Transition
Poly(this compound) is an amorphous polymer, meaning its molecular chains are arranged in a random, disordered fashion.[1][3] Below its Tg, the polymer chains have limited mobility, resulting in a hard and brittle material.[1] As the polymer is heated through its glass transition range, the amorphous chains gain sufficient thermal energy to overcome intermolecular forces, allowing for segmental motion.[2] This increased mobility imparts flexibility and rubbery characteristics to the material. This fundamental change is accompanied by a distinct, stepwise increase in the material's heat capacity (Cp), which forms the basis for its most common method of detection, Differential Scanning Calorimetry (DSC).[4]
For PNVA homopolymer, a glass transition temperature of 189°C has been reported.[] This relatively high Tg suggests strong intermolecular forces between the polymer chains, likely due to hydrogen bonding involving the amide groups. This value serves as a critical baseline for formulation scientists.
Determinants of PNVA's Glass Transition Temperature
The Tg of PNVA is not an immutable constant. It is highly sensitive to a range of intrinsic and extrinsic factors. An expert understanding of these factors is crucial for predicting and controlling the polymer's behavior during manufacturing, storage, and in-vivo performance.
Intrinsic Factors
-
Molecular Weight (Mw): The Tg of a polymer is dependent on its molecular weight, a relationship often described by the Flory-Fox equation.[6] As the molecular weight of PNVA increases, the concentration of chain ends decreases. Since chain ends have greater mobility and contribute more to the free volume of the system, a reduction in their concentration leads to a more constrained system, thus increasing the Tg.[6] This effect is most pronounced at lower molecular weights and plateaus as the Mw becomes very large.[6]
-
Polymer Architecture: While PNVA is typically a linear polymer, any introduction of cross-linking would severely restrict chain mobility. This would dramatically increase the Tg, as more thermal energy would be required to induce segmental motion.
Extrinsic Factors: The Role of Plasticization
Plasticizers are low-molecular-weight substances that, when added to a polymer, increase the free volume between polymer chains, disrupt intermolecular forces, and enhance segmental mobility.[7] This results in a significant decrease in the polymer's Tg.
-
Water/Moisture Content: As a hydrophilic polymer, PNVA is particularly susceptible to the plasticizing effects of water. Water molecules can interpose themselves between PNVA chains, forming hydrogen bonds with the amide groups and disrupting the polymer-polymer interactions. This increases chain mobility and can drastically lower the Tg.[8][9][10] This phenomenon is of utmost importance in pharmaceutical manufacturing and storage, as ambient humidity can alter the physical properties and stability of a PNVA-based formulation.[9]
-
Active Pharmaceutical Ingredients (APIs): In amorphous solid dispersions, the API is molecularly dispersed within the polymer matrix.[11] Depending on the API's structure and its interaction with PNVA, it can act as a plasticizer, lowering the Tg of the blend. A miscible API that disrupts PNVA's intermolecular hydrogen bonds will lower the system's Tg, which can impact the physical stability of the amorphous drug.
The following table summarizes the key factors influencing the Tg of PNVA.
| Factor | Effect on PNVA's Tg | Underlying Mechanism |
| Increasing Molecular Weight | Increase | Decreased concentration of mobile chain ends, leading to reduced free volume.[6] |
| Cross-linking | Significant Increase | Covalent bonds restrict segmental chain motion, requiring higher energy for movement. |
| Water/Moisture Absorption | Decrease | Water molecules act as a plasticizer, increasing intermolecular spacing and chain mobility.[8][9] |
| Addition of Plasticizers/APIs | Decrease | Small molecules increase free volume and disrupt polymer-polymer interactions.[7] |
Methodologies for Tg Determination: A Practical Guide
The accurate measurement of PNVA's Tg is essential for quality control and formulation development. Several thermo-analytical techniques can be employed, each providing a unique perspective on the transition.
Differential Scanning Calorimetry (DSC)
DSC is the most common technique for Tg determination.[4] It measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow signal, corresponding to the change in the material's heat capacity.[2][4]
-
Sample Preparation: Accurately weigh 5-10 mg of dry PNVA powder into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Rationale: A dry sample is crucial to obtain the intrinsic Tg of the polymer, as any residual moisture will act as a plasticizer and depress the measured value.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 220°C) at a controlled rate (e.g., 10-20 °C/min). Rationale: This step erases the polymer's previous thermal history, ensuring a more reproducible measurement.
-
Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again through the transition region at the same rate as the first scan. Rationale: The Tg is determined from this second heating scan to ensure it reflects the properties of the amorphous material under consistent conditions.
-
-
Data Analysis: The glass transition temperature is typically reported as the midpoint of the step-like transition in the heat flow curve from the second heating scan.[2]
The following diagram illustrates the DSC workflow for Tg determination.
Dynamic Mechanical Analysis (DMA)
DMA is an exceptionally sensitive technique for measuring Tg. It applies an oscillating force to the sample and measures its mechanical response (stiffness and damping) as a function of temperature. The glass transition is characterized by a significant drop in the storage modulus (E', a measure of stiffness) and a peak in the loss modulus (E'', a measure of energy dissipation) or the tan delta (the ratio of E''/E').
-
Storage Modulus (E'): The onset of the sharp decrease in E' provides an indication of the temperature at which the material begins to soften.
-
Loss Modulus (E''): The peak of the E'' curve often corresponds to the Tg, representing the temperature of maximum energy dissipation.
-
Tan Delta (tan δ): The peak of the tan δ curve is also frequently reported as the Tg and represents the point of maximum damping.
These three values will typically differ slightly, so it is imperative to specify the parameter used when reporting a Tg value from DMA.
The logical relationship between these techniques is shown below.
The Tg of PNVA in Drug Development: A Critical Performance Parameter
The Tg of PNVA is not merely an academic value; it is a critical parameter that directly impacts the success of pharmaceutical formulations.
Amorphous Solid Dispersions (ASDs)
ASDs are a key strategy for enhancing the solubility and bioavailability of poorly water-soluble (BCS Class II/IV) drugs.[11] In an ASD, the amorphous API is stabilized within a polymer matrix.
-
Physical Stability: The physical stability of the ASD is directly related to the Tg of the drug-polymer blend. For an ASD to be stable, it must be stored at a temperature significantly below its Tg (typically Tg - 50°C). At temperatures approaching or exceeding the Tg, the increased molecular mobility of both the polymer and the drug can lead to phase separation and recrystallization of the API, which would negate the solubility advantage.[11] Given PNVA's high intrinsic Tg (189°C), it has the potential to form highly stable ASDs with a wide range of APIs, provided the drug loading does not excessively depress the blend's Tg.
-
Drug Release: The Tg can also influence drug release. When a PNVA-based ASD is exposed to an aqueous environment, water absorption plasticizes the polymer, lowering its Tg. This transition to a rubbery state can facilitate the release of the drug from the matrix.
Processing and Manufacturing
Techniques like hot-melt extrusion (HME) are used to prepare ASDs. The processing temperature must be sufficiently above the Tg of the drug-polymer blend to ensure adequate flow and mixing, but below the degradation temperature of both the drug and the polymer. PNVA's high heat resistance makes it a potentially suitable candidate for such thermal processing methods.[3]
Conclusion: A Foundational Pillar for Formulation Success
The glass transition temperature of Poly(this compound) is a cornerstone property for its application in pharmaceutical sciences. The baseline value of 189°C provides a strong foundation for creating physically stable amorphous solid dispersions. However, this guide emphasizes that this value is dynamic, readily influenced by molecular weight, and, most critically for this hydrophilic polymer, the plasticizing effects of water and active ingredients. A thorough characterization of the Tg using techniques like DSC and DMA under relevant conditions is not merely a recommendation but a necessity for robust formulation development. By understanding and controlling the Tg of PNVA, researchers and drug development professionals can unlock its potential to create stable, effective, and reliable drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 4. tainstruments.com [tainstruments.com]
- 6. Synthesis and Self-Assemble Behavior of Block Copolymerization of Vinyl Acetate and this compound | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. azom.com [azom.com]
An In-depth Technical Guide to the Non-ionic Nature of Poly(N-Vinylacetamide) and Its Implications for Drug Development
This guide provides a comprehensive exploration of poly(N-Vinylacetamide) (PNVA), a versatile, non-ionic polymer, for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and the fundamental properties that make it a compelling candidate for advanced pharmaceutical applications.
Introduction: The Significance of Non-ionic Polymers in Advanced Drug Delivery
In the realm of pharmaceutical sciences, the development of effective drug delivery systems is paramount to enhancing therapeutic efficacy and patient compliance.[1] The choice of polymeric excipients is a critical determinant of a formulation's success, influencing factors such as drug solubility, stability, and bioavailability.[1][2] Non-ionic polymers, in particular, have garnered significant attention due to their inherent advantages. Unlike their charged counterparts, non-ionic polymers exhibit minimal interaction with biological components like proteins and cell membranes, which can lead to reduced immunogenicity and improved biocompatibility.[3] Their stability over a wide range of pH and salt concentrations ensures predictable performance in diverse physiological environments.[4][5][]
Among the class of non-ionic polymers, poly(this compound) (PNVA) has emerged as a material of significant interest. This guide will provide a detailed examination of the non-ionic character of PNVA, from the molecular level of its monomer to the macroscopic properties of the resulting polymer, and how these attributes can be leveraged in the design of innovative drug delivery systems.
This compound (NVA): A Versatile Non-ionic Monomer
This compound (NVA) is a non-ionic vinyl monomer with the chemical formula C₄H₇NO.[7] It presents as a white to light yellow solid that is soluble in water and a variety of organic solvents.[7] The key to its utility lies in the vinyl group, which readily participates in polymerization reactions, and the acetamide side group, which imparts its characteristic non-ionic and hydrophilic nature.
The non-ionic character of the NVA monomer is fundamental to the properties of the resulting polymer. The amide group, while polar, does not carry a formal charge, which minimizes electrostatic interactions with charged molecules. This intrinsic property is retained upon polymerization, leading to a polymer with a neutral backbone and side chains.
The Polymerization of this compound: Crafting a Non-ionic Macromolecule
The synthesis of poly(this compound) is most commonly achieved through free-radical polymerization of the NVA monomer.[7][8] This process allows for the formation of high molecular weight polymers with properties tailored to specific applications.
Free-Radical Polymerization: A Step-by-Step Rationale
Free-radical polymerization proceeds through three main stages: initiation, propagation, and termination. The choice of initiator and reaction conditions is critical in controlling the final polymer characteristics.
-
Initiation: The process begins with the decomposition of an initiator, such as α,α'-azobisisobutyronitrile (AIBN), to generate free radicals.[8][9] The selection of AIBN is based on its predictable decomposition kinetics and its suitability for use in organic solvents where NVA is soluble.
-
Propagation: The generated radical adds to the vinyl group of an NVA monomer, creating a new radical species. This new radical then reacts with subsequent NVA monomers, leading to the growth of the polymer chain. The non-ionic nature of the NVA monomer is preserved in each addition step, resulting in a polymer chain with repeating neutral acetamide units.
-
Termination: The polymerization process concludes when two growing polymer chains combine or disproportionate, resulting in a stable, non-reactive polymer.
To achieve polymers with well-defined molecular weights and narrow molecular weight distributions, controlled/living radical polymerization techniques such as organotellurium-mediated radical polymerization (TERP) can be employed.[10] These methods provide greater control over the polymerization process, enabling the synthesis of polymers with specific architectures.[10]
Visualizing the Polymerization Process
The following diagram illustrates the free-radical polymerization of this compound.
Caption: Free-radical polymerization of this compound.
Physicochemical Properties of Poly(this compound): A Consequence of its Non-ionic Nature
The non-ionic character of PNVA bestows upon it a unique set of physicochemical properties that are highly desirable for pharmaceutical applications.
-
High Water Solubility: The presence of the polar amide group in the repeating units allows for hydrogen bonding with water molecules, rendering PNVA highly soluble in aqueous solutions.[4][7]
-
pH and Salt Stability: Unlike polyelectrolytes, the viscosity and solubility of PNVA solutions are largely unaffected by changes in pH and the presence of salts.[4][5][] This stability is a direct result of its non-ionic nature, as there are no ionizable groups to be influenced by the ionic strength or pH of the medium.
-
Thermoresponsiveness: Some copolymers of NVA exhibit thermoresponsive behavior, meaning their solubility in water changes with temperature.[11][12] This property, often characterized by a lower critical solution temperature (LCST), can be harnessed for triggered drug release applications.[13]
-
Low Protein Adsorption: The non-ionic and hydrophilic surface of PNVA-based materials minimizes non-specific protein adsorption. This "stealth" property is crucial for in vivo applications, as it can reduce clearance by the mononuclear phagocyte system and prolong circulation time.[14]
-
Adhesion Properties: PNVA exhibits good adhesion to various substrates, including metal oxides and glass.[7][15]
Quantitative Data Summary
| Property | Value/Description | Reference(s) |
| Molecular Formula | (C₄H₇NO)n | [4] |
| Appearance | White powder | [4] |
| Solubility | Soluble in water and DMF; Insoluble in acetone, hexane, and ether. | [16] |
| pH Stability | Stable over a wide pH range (approx. 2-14). | [] |
| Heat Resistance | Does not decompose up to 360°C. | [15] |
Experimental Protocols for Synthesis and Characterization
To ensure the synthesis of high-quality PNVA and to verify its non-ionic character, a series of well-defined experimental protocols are necessary.
Synthesis of Poly(this compound) via Free-Radical Polymerization
Objective: To synthesize PNVA with a target molecular weight.
Materials:
-
This compound (NVA) monomer
-
α,α'-Azobisisobutyronitrile (AIBN) initiator
-
Anhydrous ethanol (solvent)
-
Nitrogen gas
-
Diethyl ether (precipitating agent)
Procedure:
-
Dissolve a specific amount of NVA monomer and AIBN in anhydrous ethanol in a reaction flask. The monomer-to-initiator ratio will influence the final molecular weight.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Seal the flask and immerse it in an oil bath preheated to 60-70°C to initiate the polymerization.
-
Allow the reaction to proceed for a predetermined time (e.g., 24 hours).
-
Terminate the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether while stirring vigorously.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh diethyl ether to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Characterization of Poly(this compound)
Objective: To confirm the chemical structure, purity, molecular weight, and non-ionic nature of the synthesized PNVA.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the characteristic functional groups of PNVA.
-
Expected Peaks: C=O stretching of the amide group (~1640 cm⁻¹), N-H bending (~1540 cm⁻¹), and C-N stretching (~1420 cm⁻¹). The absence of a C=C peak (~1620 cm⁻¹) from the vinyl monomer confirms polymerization.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):
-
Purpose: To elucidate the detailed chemical structure of the polymer.
-
Expected Signals: Broad peaks corresponding to the polymer backbone protons and the protons of the acetamide side chain. The integration of these signals can confirm the polymer structure.
-
-
Size-Exclusion Chromatography (SEC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[16]
-
Rationale: A narrow PDI (close to 1) indicates a more controlled polymerization process.
-
-
Zeta Potential Measurement:
-
Purpose: To provide direct evidence of the non-ionic nature of the polymer.
-
Expected Result: A zeta potential value close to zero across a wide pH range confirms the absence of surface charge on the polymer in solution.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of PNVA.
Applications in Drug Development: Leveraging the Non-ionic Advantage
The unique properties of PNVA make it a highly attractive material for a variety of drug delivery applications.
-
Solubilization of Poorly Soluble Drugs: The amphiphilic nature of PNVA, with its hydrophobic backbone and hydrophilic side chains, allows it to act as a solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability.[2]
-
Stealth Nanoparticles for Targeted Delivery: When used as a coating for nanoparticles, PNVA can create a hydrophilic shield that reduces opsonization and clearance by the immune system.[14] This prolonged circulation time increases the probability of the nanoparticles reaching their target site.
-
Hydrogels for Controlled Release: PNVA can be cross-linked to form hydrogels that can encapsulate therapeutic agents.[17] The non-ionic nature of the hydrogel matrix minimizes interactions with the encapsulated drug, allowing for predictable and controlled release profiles.
-
Thickening and Stabilizing Agent: Due to its stability in a wide range of pH and salt concentrations, PNVA is an excellent thickening and stabilizing agent for liquid and semi-solid pharmaceutical formulations.[4][5][15]
Conclusion
Poly(this compound) stands out as a non-ionic polymer with a compelling profile for drug development. Its straightforward synthesis, high water solubility, stability in diverse conditions, and "stealth" properties make it a versatile tool for formulators. By understanding and leveraging the inherent non-ionic nature of PNVA, researchers and scientists can design more effective, stable, and biocompatible drug delivery systems to address the challenges of modern therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 5. eu.resonac.com [eu.resonac.com]
- 7. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 15. resonac.com [resonac.com]
- 16. polymersource.ca [polymersource.ca]
- 17. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview [mdpi.com]
N-Vinylacetamide reactivity ratios in copolymerization
An In-Depth Technical Guide to the Copolymerization Reactivity Ratios of N-Vinylacetamide (NVA)
Abstract
This compound (NVA) is a versatile, non-ionic, water-soluble monomer that has garnered significant interest in the development of advanced polymers for biomedical, pharmaceutical, and industrial applications. Its unique combination of hydrophilicity, biocompatibility, and the ability of its polymer, poly(this compound) (PNVA), to serve as a precursor to poly(vinylamine) makes it a valuable building block in polymer chemistry.[1][2] Understanding and controlling the incorporation of NVA into copolymers is paramount for tailoring the final material properties. This guide provides a comprehensive technical overview of the reactivity ratios of this compound in free-radical copolymerization, offering researchers, scientists, and drug development professionals a detailed resource grounded in copolymerization theory and experimental data.
Introduction: The Significance of this compound in Polymer Science
This compound (NVA) is a crystalline solid at room temperature with the chemical structure shown below.[3][4] Its polymer, PNVA, is soluble in water as well as various organic solvents.[3] This amphiphilicity, combined with low toxicity, makes NVA-based polymers highly suitable for applications requiring interaction with biological systems, such as drug delivery vehicles, hydrogels, and biomaterials.[5][6]
Furthermore, the acetamido group of PNVA can be hydrolyzed under acidic or basic conditions to yield poly(vinylamine) (PVAm), a cationic polyelectrolyte with a high density of primary amine groups.[7] This transformation opens up a vast application space, including coatings, water treatment, and gas separation membranes.[1]
The properties of NVA copolymers are directly dictated by their composition and microstructure (i.e., the sequence of monomer units along the polymer chain). These characteristics are, in turn, governed by the copolymerization kinetics, which are quantitatively described by monomer reactivity ratios. A thorough understanding of these ratios is therefore not merely academic; it is the fundamental tool for designing and synthesizing NVA copolymers with predictable compositions and desired functionalities.
Theoretical Foundation of Copolymerization
When two monomers, M₁ (NVA) and M₂ (a comonomer), are copolymerized, four distinct propagation reactions can occur, as the growing polymer chain can have either an M₁ or M₂ terminal radical, which can then add either an M₁ or M₂ monomer.
-
k₁₁: M₁• + M₁ → M₁M₁•
-
k₁₂: M₁• + M₂ → M₁M₂•
-
k₂₂: M₂• + M₂ → M₂M₂•
-
k₂₁: M₂• + M₁ → M₂M₁•
The reactivity ratios , r₁ and r₂, are defined as the ratio of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer:
-
r₁ = k₁₁ / k₁₂
-
r₂ = k₂₂ / k₂₁
The instantaneous composition of the copolymer being formed is described by the Mayo-Lewis equation :
F₁ = (r₁f₁² + f₁f₂) / (r₁f₁² + 2f₁f₂ + r₂f₂²)
Where:
-
F₁ is the mole fraction of monomer M₁ in the copolymer.
-
f₁ and f₂ are the mole fractions of monomers M₁ and M₂ in the monomer feed.
The values of r₁ and r₂ provide critical insight into the copolymerization behavior:
-
r₁ > 1 : The growing chain with an M₁ terminal radical prefers to add another M₁ monomer.
-
r₁ < 1 : The growing chain with an M₁ terminal radical prefers to add an M₂ monomer.
-
r₁ ≈ 1 : The growing chain shows no preference.
-
Product r₁r₂ ≈ 1 (Ideal Copolymerization) : The monomer distribution is random, and the copolymer composition is determined by the feed composition and the relative reactivities of the two monomers.
-
Product r₁r₂ < 1 (Alternating Tendency) : There is a tendency for the monomers to alternate along the polymer chain. If both r₁ and r₂ are close to zero, a perfectly alternating copolymer is formed.
-
Product r₁r₂ > 1 (Block Tendency) : The copolymer tends to form blocks of identical monomers. This is a very rare case in free-radical copolymerization.[8]
Below is a diagram illustrating the fundamental propagation reactions in the copolymerization of NVA (M₁) with a generic comonomer (M₂).
Figure 1: Propagation pathways in the free-radical copolymerization of NVA (M₁).
Reactivity Ratios of this compound with Common Comonomers
The copolymerization behavior of NVA has been studied with a variety of comonomers. The reactivity ratios are influenced by the electronic and steric nature of the comonomer as well as the reaction conditions, particularly the solvent.[9][10]
| NVA (M₁) Comonomer (M₂) | r₁ (NVA) | r₂ (Comonomer) | r₁r₂ | Solvent | Temp (°C) | Initiator | Reference |
| Vinyl Acetate (VAc) | 4.80 | 0.16 | 0.77 | DMF | 60 | AIBN | [9] |
| Methyl Methacrylate (MMA) | 0.05 | 4.50 | 0.23 | DMF | 60 | AIBN | [9] |
| Acrylamide (AAm) | 0.40 | 0.50 | 0.20 | DMF | 60 | AIBN | [9] |
| N-Vinylimidazole (VIm) | 0.35 | 1.80 | 0.63 | Water | 30 | V-70 | [1] |
| N-Methyl Vinylacetamide (NMVA) | 0.82 | 1.05 | 0.86 | Water | 30 | V-70 | [1] |
Analysis of Reactivity Data:
-
NVA with Vinyl Acetate (VAc): With r₁ (NVA) being significantly greater than 1 and r₂ (VAc) being less than 1, the NVA radical much prefers to add another NVA monomer over VAc.[9] Conversely, the VAc radical also prefers to add an NVA monomer. This leads to copolymers that are richer in NVA than the monomer feed, a behavior noted in early studies.[7] The product r₁r₂ is close to 1, suggesting a largely random distribution of monomers.
-
NVA with Methyl Methacrylate (MMA): The roles are reversed here. MMA is much more reactive (r₂ = 4.50), while NVA is significantly less reactive (r₁ = 0.05).[9] The MMA radical strongly prefers to add another MMA molecule, and the NVA radical also overwhelmingly prefers to add MMA. This system will produce copolymers consisting predominantly of MMA units, with isolated NVA units incorporated.
-
NVA with Acrylamide (AAm): Both reactivity ratios are less than 1 (r₁ = 0.40, r₂ = 0.50), and their product (0.20) is also less than 1.[9] This indicates a tendency toward alternating copolymerization. Both radicals prefer to react with the other monomer, leading to a more regular alternation of monomer units along the chain compared to the other systems.
-
NVA with N-Vinylimidazole (VIm) and N-Methyl Vinylacetamide (NMVA): These systems, studied in water, show different behaviors. The copolymerization with NMVA approaches ideal behavior (r₁r₂ = 0.86), suggesting a random incorporation based on feed ratios.[1] In contrast, VIm is more reactive than NVA (r₂ > r₁), meaning the resulting copolymer will be enriched in VIm units.[1]
The Alfrey-Price Q-e Scheme
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. It assigns two parameters to each monomer:
-
Q: Represents the reactivity of the monomer, related to the resonance stabilization of the monomer and its corresponding radical.
-
e: Represents the polarity of the monomer, related to the electron-donating or electron-withdrawing nature of the substituent on the vinyl group.
The reactivity ratios can be estimated using the following equations:
r₁ = (Q₁/Q₂) exp[-e₁(e₁ - e₂)] r₂ = (Q₂/Q₁) exp[-e₂(e₂ - e₁)]
For this compound, the reported Q-e values are:
The low Q value is characteristic of a non-conjugated vinyl monomer, indicating limited resonance stabilization. The highly negative e value signifies that the N-acetamide group is strongly electron-donating, making the vinyl double bond electron-rich. This explains its preference to copolymerize with electron-poor monomers (those with positive e values). For comparison, N-vinylpyrrolidone (NVP), a structurally similar monomer, has Q = 0.14 and e = -1.14.[3]
Experimental Determination of Reactivity Ratios
Accurate determination of reactivity ratios is crucial for modeling and controlling copolymerization processes. The general workflow involves carrying out a series of polymerizations with varying initial monomer feed ratios (f₁/f₂) and stopping the reactions at low conversion (<10%). The resulting copolymer composition (F₁/F₂) is then determined using techniques like NMR spectroscopy, FTIR, or elemental analysis.
Figure 2: General experimental workflow for determining reactivity ratios.
Methodology: Fineman-Ross Method
The Fineman-Ross method is a classical linearization technique used to estimate r₁ and r₂ from a set of experimental data.[11] The Mayo-Lewis equation is rearranged into a linear form:
G = r₁F - r₂
Where:
-
G = (x-1) / y
-
F = x / y²
-
x = f₁ / f₂ (Monomer feed ratio)
-
y = F₁ / F₂ (Copolymer composition ratio)
A plot of G versus F yields a straight line with a slope of r₁ and an intercept of -r₂.
Step-by-Step Protocol:
-
Monomer & Initiator Purification: Purify NVA (M₁) and the comonomer (M₂) to remove inhibitors. Recrystallize the initiator (e.g., AIBN) from a suitable solvent like methanol.
-
Preparation of Reaction Mixtures: Prepare a series of at least five reaction vials with different, precisely known molar ratios of NVA and the comonomer in a suitable solvent (e.g., DMF).[9] Add a fixed amount of initiator to each vial.
-
Polymerization: Degas the solutions by several freeze-pump-thaw cycles to remove oxygen. Place the sealed vials in a constant temperature bath (e.g., 60 °C) to initiate polymerization.
-
Low Conversion: Carefully monitor the reaction time to ensure the total monomer conversion remains below 10%. This is critical to ensure the monomer feed ratio does not drift significantly, a core assumption of the terminal model.
-
Reaction Quenching & Isolation: Stop the reactions by rapid cooling and adding a hydroquinone solution. Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether).
-
Purification: Redissolve the polymer in a small amount of solvent and re-precipitate it to remove any unreacted monomers. Dry the purified copolymer under vacuum to a constant weight.
-
Compositional Analysis: Determine the mole fraction of NVA in the copolymer (F₁) using ¹H NMR spectroscopy by integrating characteristic peaks of each monomer unit.
-
Data Analysis: Calculate the x, y, G, and F parameters for each data point. Plot G vs. F and perform a linear regression to find the slope (r₁) and intercept (-r₂).
Important Note on Modern Practices: While historically significant and useful for illustration, linearization methods like Fineman-Ross and Kelen-Tüdős can distort the error structure of the data, leading to biased results.[12] Current best practices, strongly recommended by IUPAC, favor using non-linear least squares (NLLS) fitting of the integrated Meyer-Lowry equation, which is more accurate, especially when data extends to higher conversions.[12][13][14]
Conclusion and Outlook
The reactivity ratios of this compound are fundamental parameters that dictate its incorporation into copolymers, thereby controlling the final material's properties. As a strongly electron-donating, non-conjugated monomer (Q=0.16, e=-1.57), NVA's copolymerization behavior varies predictably with the electronic nature of its comonomer, ranging from NVA-rich copolymers with vinyl acetate to MMA-rich copolymers with methyl methacrylate, and demonstrating an alternating tendency with acrylamide.[9] This knowledge, combined with accurate experimental determination of reactivity ratios, empowers researchers to rationally design and synthesize novel functional polymers. For professionals in drug development and materials science, leveraging this understanding is key to creating advanced hydrogels, coatings, and delivery systems with precisely tailored performance characteristics.
References
- 1. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. resonac.com [resonac.com]
- 3. resonac.com [resonac.com]
- 4. This compound [xinyuehpom.com]
- 5. Synthesis and Self-Assemble Behavior of Block Copolymerization of Vinyl Acetate and this compound | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 11. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]
- 12. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Introduction: The Unique Role of N-Vinyl Amides in Advanced Polymer Science
An In-Depth Technical Guide to the Fundamental Chemistry of N-Vinyl Amides for Researchers, Scientists, and Drug Development Professionals
N-vinyl amides (NVAs) represent a pivotal class of monomers whose unique electronic structure—a vinyl group directly attached to the nitrogen atom of an amide—imparts a distinct profile of reactivity and functionality. This structure creates a "less-activated" double bond compared to acrylic monomers, a consequence of the nitrogen lone pair's delocalization into the amide carbonyl, which reduces its participation in resonance with the vinyl group. This nuanced reactivity, historically a challenge for controlled polymerization, is now a key feature harnessed by chemists to create sophisticated polymers.
Polymers derived from NVAs, such as poly(N-vinylpyrrolidone) (PVP), poly(N-vinylcaprolactam) (PNVCL), and poly(N-vinylformamide) (PNVF), exhibit exceptional properties including hydrophilicity, biocompatibility, and low toxicity, making them indispensable in the pharmaceutical and biomedical fields.[1] PVP, for instance, is a widely used pharmaceutical excipient, while PNVCL is notable for its thermoresponsive behavior in aqueous solutions.[2] Furthermore, PNVF serves as a crucial precursor to poly(vinylamine) (PVAm), a cationic polyelectrolyte with a high density of primary amine groups valuable for drug and gene delivery applications.[3][4][5]
This guide provides a comprehensive exploration of the core chemistry of N-vinyl amides, from monomer synthesis and fundamental reactivity to advanced controlled polymerization techniques and their direct implications for drug development.
Synthesis of N-Vinyl Amide Monomers: Foundational Pathways
The accessibility of high-purity NVA monomers is the bedrock of their application. Several synthetic strategies have been developed, ranging from large-scale industrial processes to more specialized laboratory methods.
The Reppe Process: Vinylation with Acetylene
The classic and industrially dominant method for producing N-vinylpyrrolidone (NVP) is the Reppe synthesis, which involves the base-catalyzed reaction of 2-pyrrolidone with acetylene under high pressure.[6][7]
-
Mechanism: The process begins with the formation of the potassium salt of 2-pyrrolidone, which then acts as the active catalyst for the nucleophilic attack on acetylene.[6][7]
-
Causality of Conditions: The use of high pressure is necessary to increase the concentration of acetylene in the liquid phase, driving the reaction forward. The reaction is typically carried out at elevated temperatures (160°C) to achieve a practical reaction rate.[7] The primary challenge of this method is the safe handling of highly reactive and explosive acetylene gas.[7]
Caption: Industrial Reppe synthesis of N-vinylpyrrolidone (NVP).
Transvinylation
A milder, non-acetylenic route involves the exchange of a vinyl group from a vinyl ester, most commonly vinyl acetate, to an amide. This reaction is typically catalyzed by transition metal salts, such as those of palladium(II) or mercury(II).[8][9][10]
-
Mechanism: The reaction proceeds through the coordination of the catalyst to the vinyl ester, followed by nucleophilic attack by the amide.
-
Experimental Insight: The choice of catalyst is critical. Palladium catalysts are generally preferred due to lower toxicity compared to mercury. The reaction is often driven to completion by removing the byproduct, acetic acid, or by using a large excess of vinyl acetate.[9] This method is particularly useful for synthesizing N-vinyl amides from amides that are not commercially available.
Alternative Synthetic Routes
Other notable methods include:
-
Dehydration of N-(2-hydroxyethyl) Amides: This process involves the catalytic dehydration of precursors like N-(2-hydroxyethyl)-2-pyrrolidone (HEP) to yield NVP. A key insight is that adding water to the feed can surprisingly reduce the formation of the N-ethyl-2-pyrrolidone (NEP) byproduct and improve selectivity.[11]
-
Pyrolysis of Ethylidene Bisamides: N-vinylacetamide can be prepared from the pyrolysis of ethylidene bisacetamide, which itself is formed from the reaction of acetamide and acetaldehyde.[8]
-
[3+2] Cycloaddition: Novel methods report the direct synthesis of N-vinyl amides from aldehydes and esters via a proposed [3+2] azide-enolate cycloaddition, offering a modern organocatalytic approach.[12][13]
| Synthesis Method | Key Reagents | Catalyst | Conditions | Key Advantages / Disadvantages |
| Reppe Synthesis | Amide/Lactam, Acetylene | Alkali Metal Hydroxide | High T (~160°C), High P | Pro: Economical, high yield for NVP. Con: Requires handling of explosive acetylene.[6][7] |
| Transvinylation | Amide, Vinyl Acetate | Pd(II) or Hg(II) salts | Moderate T (80-110°C) | Pro: Milder, avoids acetylene. Con: Catalyst cost/toxicity, equilibrium considerations.[8][9] |
| Dehydration | N-(2-hydroxyethyl) amide | Solid-phase catalysts | High T (300-340°C), Vapor phase | Pro: Non-acetylenic route. Con: High temperature can lead to byproducts.[6][11] |
| Pyrolysis | Ethylidene Bisamide | Surface catalyst (e.g., Celite) | High T (175-195°C) | Pro: Route to specific monomers like this compound. Con: Requires precursor synthesis.[14] |
Fundamental Reactivity of the N-Vinyl Amide Moiety
The chemical behavior of NVAs is governed by the interplay between the electron-rich vinyl group and the adjacent amide functionality.
Hydrolysis
The hydrolysis of the amide bond in poly(N-vinyl amides) is a cornerstone of their utility, particularly for creating functional polymers like poly(vinylamine). The reaction can proceed under both acidic and basic conditions, with distinct mechanisms.
-
Acid-Catalyzed Hydrolysis: This reaction begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon a stronger electrophile for attack by water.[15] The reaction is effectively irreversible because the amine product is protonated under the acidic conditions, rendering it non-nucleophilic and preventing the reverse reaction.[15][16] This is the preferred method for converting PNVF to PVAm hydrochloride.[14][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 5. Poly(vinyl amide) and Poly(vinyl amine) Families - CD Bioparticles [cd-bioparticles.net]
- 6. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US5023375A - Process for the synthesis of amides from vinyl acetate - Google Patents [patents.google.com]
- 9. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 12. Unexpected Direct Synthesis of N-Vinyl Amides through Vinyl Azide-Enolate [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Free Radical Polymerization of N-Vinylacetamide (NVA)
Abstract
N-Vinylacetamide (NVA) is a non-ionic, water-soluble monomer that serves as a critical building block for the synthesis of functional polymers.[1][2][3] Its polymer, poly(this compound) (PNVA), exhibits high polarity, excellent adhesion to metal and metal oxide substrates, and stability across a wide pH range.[1][4] These properties make PNVA and its copolymers highly valuable in diverse fields, including drug delivery, medical devices, and advanced electronic materials.[1] This document provides a detailed protocol for the free radical polymerization of NVA, offering insights into the mechanistic rationale behind the procedure, characterization of the final product, and troubleshooting guidance.
Introduction: The Significance of Poly(this compound)
Poly(this compound) is a hydrophilic polymer that is gaining significant attention due to its unique combination of properties. Unlike many conventional polymers, PNVA maintains its viscosity and stability at elevated temperatures and in the presence of salts.[] It is synthesized via the polymerization of the NVA monomer, a process that can be readily achieved through free radical mechanisms.[1][3]
The polymerization process follows the three classical stages of a chain-growth reaction:
-
Initiation: A free radical initiator thermally or photochemically decomposes to generate primary radicals. These radicals react with an NVA monomer to initiate the polymer chain.
-
Propagation: The newly formed monomer radical adds sequentially to other NVA monomers, rapidly extending the polymer chain.
-
Termination: The growth of a polymer chain is halted, typically through the combination or disproportionation of two growing radical chains.
Controlling these stages is paramount to achieving a polymer with the desired molecular weight and a narrow molecular weight distribution (low polydispersity). This protocol focuses on a solution-based free radical polymerization using α,α'-Azobisisobutyronitrile (AIBN) as a thermal initiator, a widely documented and reliable method.[6][7]
Experimental Protocol: Synthesis of PNVA
This section details the materials, equipment, and step-by-step procedure for the synthesis of PNVA.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound (NVA) | >98.0% | Major Chemical Supplier | Purity is critical; impurities can inhibit polymerization.[1] If purity is questionable, recrystallization from an appropriate solvent may be necessary. |
| α,α'-Azobisisobutyronitrile (AIBN) | 98% | Major Chemical Supplier | Should be recrystallized from methanol before use to remove inhibitors and decomposition products. Store refrigerated. |
| Ethanol (EtOH) | Anhydrous, ACS Grade | Major Chemical Supplier | Serves as the reaction solvent. Other solvents like water or Dimethylformamide (DMF) can also be used.[8] |
| Acetone | ACS Grade | Major Chemical Supplier | Used as a non-solvent for polymer precipitation. Diethyl ether or hexane are also suitable.[9][10] |
| Nitrogen (N₂) or Argon (Ar) | High Purity (≥99.99%) | Gas Supplier | Required for creating an inert atmosphere to prevent radical scavenging by oxygen. |
Equipment
-
Three-neck round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Schlenk line or inert gas manifold with bubbler
-
Glass funnel and filter paper
-
Beakers
-
Vacuum oven
Step-by-Step Polymerization Procedure
-
Reagent Preparation: In a 100 mL three-neck flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound (NVA) in 50 mL of anhydrous ethanol.
-
Initiator Addition: Add 0.097 g of AIBN to the solution. This corresponds to a monomer-to-initiator molar ratio of approximately 100:1.
-
Rationale: The initiator concentration directly influences the final molecular weight of the polymer. A lower initiator concentration generally leads to higher molecular weight polymers. AIBN is a common choice as its decomposition rate is well-characterized and not susceptible to solvent effects.
-
-
Inert Atmosphere Purge (Degassing): Assemble the flask with a reflux condenser and gas inlet/outlet. Purge the system with high-purity nitrogen or argon for 30-45 minutes while stirring.
-
Rationale (Critical Step): Molecular oxygen is a potent inhibitor of free radical polymerization as it can react with and quench the propagating radical chains, preventing polymer formation. Thorough degassing is essential for a successful and reproducible reaction.
-
-
Polymerization Reaction: After purging, maintain a positive pressure of inert gas. Immerse the flask in a preheated oil bath at 70 °C and stir vigorously. Allow the reaction to proceed for 12-24 hours.
-
Rationale: The decomposition of AIBN into radicals is temperature-dependent. At 70 °C, AIBN has a suitable half-life for controlled initiation of the polymerization. The reaction time can be adjusted to control monomer conversion.
-
-
Reaction Termination: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the solution to air.
-
Rationale: Cooling the reaction mixture dramatically slows the rate of both initiator decomposition and chain propagation. Exposure to atmospheric oxygen will quench any remaining radical species.
-
-
Polymer Isolation and Purification: a. Slowly pour the viscous polymer solution into a beaker containing a large excess of vigorously stirred acetone (~500 mL). b. A white precipitate of poly(this compound) should form immediately. c. Continue stirring for 30 minutes to ensure complete precipitation. d. Collect the white solid by vacuum filtration. e. Wash the collected polymer with fresh acetone (2 x 50 mL) to remove any unreacted monomer, initiator fragments, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C overnight or until a constant weight is achieved. The final product should be a white, fluffy powder.[1][11]
Polymerization Workflow Diagram
Caption: Workflow for the free radical polymerization of NVA.
Characterization of Poly(this compound)
Post-synthesis, it is crucial to characterize the polymer to confirm its identity and determine its physical properties.
-
Fourier Transform Infrared (FT-IR) Spectroscopy: Used to confirm the conversion of monomer to polymer. Key changes to observe include the disappearance of the vinyl C=C stretch (~1620-1640 cm⁻¹) from the monomer and the presence of the characteristic polymer backbone and amide peaks.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[9][10] A low PDI (typically < 2 for free radical polymerization) indicates a more uniform distribution of polymer chain lengths. DMF is a common solvent for the SEC analysis of PNVA.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the polymer structure and, in some cases, to estimate the degree of polymerization by comparing the integrals of the polymer backbone protons to any remaining end-groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Polymerization / Very Low Yield | 1. Presence of oxygen (inhibitor). 2. Impure monomer or solvent. 3. Inactive initiator (decomposed). | 1. Improve the degassing procedure (increase purge time). 2. Purify monomer/solvent before use. 3. Use freshly recrystallized initiator. |
| Polymer has a Very Broad PDI (>2.5) | 1. High reaction temperature causing side reactions. 2. Inconsistent temperature control. 3. Chain transfer to solvent or impurities. | 1. Lower the reaction temperature slightly. 2. Use a calibrated oil bath or heating mantle. 3. Use high-purity, anhydrous solvent. |
| Gel Formation in Reactor | 1. Reaction concentration is too high. 2. Reaction run for too long at high conversion. | 1. Reduce the initial monomer concentration. 2. Stop the reaction at a lower monomer conversion (<90%). |
Conclusion
The free radical polymerization of this compound is a robust and versatile method for synthesizing the functional polymer PNVA. By carefully controlling reaction parameters, particularly monomer purity and the exclusion of oxygen, researchers can reliably produce polymers with tailored properties. The protocol described herein provides a validated starting point for laboratory-scale synthesis, enabling further research into the applications of this promising material in drug development, materials science, and beyond. For more advanced control over polymer architecture, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) or Organotellurium-Mediated Radical Polymerization (TERP) may be explored.[12][13]
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. resonac.com [resonac.com]
- 4. resonac.com [resonac.com]
- 6. researchgate.net [researchgate.net]
- 7. caod.oriprobe.com [caod.oriprobe.com]
- 8. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 9. polymersource.ca [polymersource.ca]
- 10. polymersource.ca [polymersource.ca]
- 11. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Achieving Controlled Molecular Weight of Poly(N-Vinyl Amides) via RAFT Polymerization
An Application Note for Researchers and Drug Development Professionals
A Detailed Protocol Focusing on N-Methyl-N-Vinylacetamide as a Model System
Introduction: The Need for Precision in Polymer Synthesis
Poly(N-Vinylacetamide) (PNVA) and its derivatives are a class of hydrophilic, non-ionic polymers with significant potential in the biomedical and pharmaceutical fields.[][2] Their excellent water solubility, biocompatibility, thermal stability, and stability over a wide pH range make them ideal candidates for applications such as drug delivery systems, tissue engineering scaffolds, and medical device coatings.[][2][3] However, realizing the full potential of these polymers requires precise control over their molecular architecture, particularly molecular weight (MW) and molecular weight distribution (dispersity, Đ).
Conventional free-radical polymerization often yields polymers with broad dispersity and poor control over chain length, limiting their use in advanced applications where batch-to-batch consistency and predictable performance are critical. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization (CRP) technique to address these challenges.[4][5][6] RAFT allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ < 1.5), and complex architectures like block copolymers.[6][7]
N-vinyl amides, including this compound (NVA), are classified as "Less Activated Monomers" (LAMs).[4][8] The propagating radicals of LAMs are highly reactive and unstable, making their controlled polymerization challenging.[8] While direct RAFT polymerization of NVA has seen limited reported success, its closely related derivative, N-methyl-N-vinylacetamide (NMVA), has been successfully polymerized with excellent control using RAFT.[2][7] This application note, therefore, explains the core principles and provides a detailed protocol for the RAFT polymerization of NMVA as an exemplary and field-proven system for producing well-defined poly(N-vinyl amides).
The RAFT Mechanism: A Pathway to Control
RAFT polymerization operates by establishing a rapid dynamic equilibrium between a small number of active, propagating polymer chains and a large number of dormant chains. This is achieved by introducing a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), into a conventional free-radical polymerization system.[4][6] The process ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.
Diagram 1: Generalized mechanism of RAFT polymerization.
Key Experimental Considerations
The success of RAFT polymerization, especially for challenging LAMs, hinges on the judicious selection of the RAFT agent, initiator, and reaction conditions.
Selecting the Right RAFT Agent
The choice of RAFT agent is the most critical parameter for controlling the polymerization of LAMs. The reactivity of the C=S double bond and the stability of the intermediate radical are governed by the Z and R groups of the RAFT agent (Structure: Z-C(=S)S-R). For LAMs like N-vinyl amides, the RAFT agent must be highly active.
-
Effective Agents: Xanthates (Z = O-Alkyl) and certain dithiocarbamates (Z = N,N-disubstituted) are preferred for controlling the polymerization of LAMs.[4][5][7]
-
Ineffective Agents: Trithiocarbonates and dithioesters, which are highly effective for more activated monomers (MAMs) like styrenes and acrylates, provide poor control over LAM polymerization.[4][9]
| RAFT Agent Class | General Structure (Z-C(=S)S-R) | Suitability for N-Vinyl Amides | Rationale |
| Xanthates | R-O-C(=S)S-R' | Excellent | High transfer constants and appropriate reactivity for LAMs.[9][10] |
| Dithiocarbamates | R₂N-C(=S)S-R' | Good to Excellent | The nitrogen lone pair appropriately moderates the C=S double bond reactivity.[7][11] |
| Dithioesters | R-C(=S)S-R' | Poor | Too low reactivity in the main RAFT equilibrium, leading to poor control.[4][9] |
| Trithiocarbonates | R-S-C(=S)S-R' | Poor | Generally unsuitable for LAMs due to mismatched reactivity.[11] |
Initiator and Temperature
The initiator should be selected to have an appropriate decomposition rate at the desired polymerization temperature. For the RAFT polymerization of NMVA, low-temperature initiators can be advantageous.
-
V-70 (2,2'-Azobis(4-methoxy-2,4-dimethyl valeronitrile)) : This initiator allows for polymerization at lower temperatures (e.g., 35 °C), which can minimize side reactions. A study on NMVA successfully used V-70 at 35 °C.[7][12]
-
AIBN (Azobisisobutyronitrile) : A more common initiator, typically used at temperatures between 60-80 °C for other N-vinyl monomers.[13]
The molar ratio of initiator to RAFT agent is also critical. A ratio of [Initiator]/[RAFT Agent] between 0.1 and 0.33 is often used to ensure a controlled initiation process without generating an excess of primary radicals that could lead to conventional free-radical termination.[14]
Experimental Protocol: RAFT Polymerization of NMVA
This protocol details the synthesis of poly(N-methyl-N-vinylacetamide) (PNMVA) with a target molecular weight (Mn) of 10,000 g/mol .
Materials and Reagents
-
N-methyl-N-vinylacetamide (NMVA) : Purify by passing through a short column of basic alumina to remove inhibitors.
-
RAFT Agent : Cyanomethyl O-ethyl carbonodithioate (Xanthate) or Cyanomethyl diphenylcarbamodithioate (Dithiocarbamate).
-
Initiator : V-70 (2,2'-Azobis(4-methoxy-2,4-dimethyl valeronitrile)).
-
Solvent (optional) : Anhydrous 1,4-dioxane or Dimethyl sulfoxide (DMSO). Bulk (solvent-free) polymerization is also effective.[7]
-
Precipitation Solvent : Cold diethyl ether.
-
Equipment : Schlenk flask, magnetic stirrer, nitrogen/argon line, syringe, oil bath.
Calculating Reagent Quantities
The theoretical molecular weight is determined by the molar ratio of monomer to RAFT agent:
-
Mn (theoretical) = ( [Monomer]₀ / [RAFT Agent]₀ ) × MW_monomer + MW_RAFT_agent
For a target Mn of 10,000 g/mol :
-
MW of NMVA = 99.13 g/mol
-
MW of Cyanomethyl O-ethyl carbonodithioate (CTA) = 161.24 g/mol
-
Ratio [NMVA]₀ / [CTA]₀ = (10,000 - 161.24) / 99.13 ≈ 100
Let's assume a 2g scale for the monomer:
-
NMVA : 2.0 g (20.17 mmol)
-
CTA : (20.17 mmol / 100) = 0.2017 mmol (32.52 mg)
-
Initiator (V-70) : For a [V-70]₀/[CTA]₀ ratio of 0.33, moles of V-70 = 0.33 × 0.2017 mmol = 0.0666 mmol (20.5 mg).
Diagram 2: Experimental workflow for RAFT polymerization of NMVA.
Step-by-Step Protocol
-
Reagent Preparation : Weigh the purified NMVA (2.0 g), RAFT agent (32.5 mg), and V-70 initiator (20.5 mg) into a dry Schlenk flask equipped with a magnetic stir bar. If using a solvent, add it at this stage (e.g., 2 mL of 1,4-dioxane).
-
Deoxygenation : Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. Backfill the flask with an inert gas (nitrogen or argon).
-
Polymerization : Place the sealed flask into a preheated oil bath set to 35 °C. Start stirring to ensure homogeneity.
-
Monitoring the Reaction : The reaction can be monitored by taking small aliquots at timed intervals via a degassed syringe. The aliquots are analyzed by ¹H NMR to determine monomer conversion. Polymerization times can range from 8 to 24 hours depending on the target MW.[14]
-
Reaction Termination : To stop the polymerization, remove the flask from the oil bath, cool it to room temperature, and expose the contents to air.
-
Purification : Dilute the viscous reaction mixture with a small amount of a suitable solvent (e.g., acetone or THF). Slowly precipitate the polymer by adding the solution dropwise into a beaker of cold, stirring diethyl ether (approx. 200 mL).
-
Isolation : Collect the precipitated white polymer by filtration or decantation. Redissolve and re-precipitate two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Drying : Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Characterization and Expected Results
Proper characterization is essential to validate the success of the controlled polymerization.
-
¹H NMR Spectroscopy : Used to calculate monomer conversion by comparing the integral of a monomer vinyl peak to a polymer backbone peak. It can also confirm the presence of the RAFT agent's end-groups on the polymer chain, demonstrating good chain-end fidelity.[7]
-
Size Exclusion Chromatography (SEC/GPC) : This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A successful RAFT polymerization will show a linear increase in Mn with monomer conversion and result in a low dispersity value (typically Đ < 1.5).[7][12]
| Target Mn ( g/mol ) | [NMVA]/[CTA] Ratio | Typical Time (h) | Typical Conv. (%) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 5,000 | 50 | 6 | 98 | 4,900 | 1.25 |
| 10,000 | 100 | 10 | 97 | 9,800 | 1.28 |
| 20,000 | 200 | 16 | 96 | 19,500 | 1.35 |
| 50,000 | 500 | 24 | 95 | 48,200 | 1.42 |
| Note: This table presents illustrative data based on typical outcomes for controlled polymerizations. Actual results may vary.[10][14] |
References
- 2. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 3. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 4. specificpolymers.com [specificpolymers.com]
- 5. RAFT:选择合适的催化剂来实现可控聚合 [sigmaaldrich.com]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A short review on RAFT polymerization of less activated monomers | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Collection - RAFT Polymerization of NâMethylâNâvinylacetamide and Related Double Hydrophilic Block Copolymers - Macromolecules - Figshare [figshare.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Poly(N-Vinylacetamide) Block Copolymers via RAFT Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of well-defined N-Vinylacetamide (NVA) block copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Poly(this compound) (PNVA) is a versatile, water-soluble, and biocompatible polymer, making it a prime candidate for advanced applications in drug delivery, biomaterials, and hydrogels. Achieving precise control over its molecular architecture is paramount for tailoring its properties. While Atom Transfer Radical Polymerization (ATRP) is a powerful technique for many monomers, it is generally unsuitable for N-vinylamides like NVA. This document elucidates the mechanistic challenges of ATRP with these monomers and presents RAFT polymerization as the superior and scientifically validated method. Detailed, field-tested protocols for the synthesis of a PNVA macro-chain transfer agent (macro-CTA) and its subsequent chain extension to form a diblock copolymer are provided, along with characterization and troubleshooting guidance.
Introduction: The Challenge and Opportunity of Poly(this compound)
This compound (NVA) is a non-ionic, hydrophilic monomer whose polymer, PNVA, exhibits excellent water solubility and biocompatibility. Furthermore, the acetamido side chain can be hydrolyzed to yield poly(vinylamine) (PVAm), a cationic polyelectrolyte with a high density of primary amine groups, opening avenues for drug conjugation and gene delivery.[1] To unlock the full potential of PNVA in sophisticated applications like stimuli-responsive drug carriers or complex hydrogel networks, the synthesis of block copolymers with precisely controlled segment lengths, low polydispersity, and high end-group fidelity is essential.
Conventional free radical polymerization yields PNVA with broad molecular weight distributions and no architectural control.[1] Therefore, controlled radical polymerization (CRP) techniques are required. However, not all CRP methods are compatible with NVA.
Scientific Rationale: Why RAFT, Not ATRP, for this compound?
While Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method, it consistently fails to produce well-defined polymers from N-vinylamide monomers.
The Mechanistic Failure of ATRP for N-Amide Monomers
The lack of control in ATRP of N,N-disubstituted acrylamides, which are structurally similar to NVA, stems from the interaction between the monomer/polymer amide groups and the copper catalyst.[2] The mechanism is disrupted as follows:
-
Complexation: The lone pair of electrons on the amide nitrogen or carbonyl oxygen of the polymer chain end can coordinate with the copper catalyst center.
-
Retarded Deactivation: This complexation stabilizes the propagating radical at the chain end.[2]
-
Loss of Control: The stabilization effect slows down the crucial deactivation step (reaction with the Cu(II) complex), which is necessary to maintain a low radical concentration. This leads to an unacceptably high concentration of active radicals, promoting irreversible termination reactions (coupling, disproportionation) and resulting in polymers with broad molecular weight distributions and a loss of chain-end functionality.[2]
Therefore, attempting to synthesize PNVA block copolymers via ATRP is a fundamentally flawed approach.
RAFT Polymerization: The Solution for Controlled PNVA Synthesis
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization operates via a different mechanism that avoids these pitfalls. It is a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[3] This method is compatible with a vast range of functional monomers, including "less activated monomers" (LAMs) like NVA, provided the correct RAFT agent is selected. For LAMs, xanthates or specific dithiocarbamates are the CTAs of choice.[1]
The key advantages of using RAFT for PNVA synthesis include:
-
Predictable Molecular Weight: The number-average molecular weight (Mn) can be predetermined by the initial molar ratio of monomer to RAFT agent.[4]
-
Low Polydispersity: RAFT consistently yields polymers with narrow molecular weight distributions (Đ < 1.4).[1]
-
High End-Group Fidelity: The thiocarbonylthio group is preserved at the polymer chain end, allowing the polymer to act as a macro-CTA for subsequent polymerization of a second monomer to form well-defined block copolymers.[3]
Visualization of the RAFT Process
Mechanism of RAFT Polymerization
The following diagram illustrates the key equilibria involved in the RAFT process, leading to controlled polymer growth.
References
Application Notes and Protocols for N-Vinylacetamide (NVA) Hydrogel Synthesis in Advanced Drug Delivery Systems
Introduction: The Promise of N-Vinylacetamide Hydrogels in Therapeutic Delivery
This compound (NVA) hydrogels are emerging as a highly promising class of biomaterials for drug delivery applications. These three-dimensional, cross-linked polymeric networks exhibit a unique combination of properties that make them ideal candidates for the controlled release of therapeutic agents. Their inherent biocompatibility, tunable swelling behavior, and, most notably, their thermo-responsive nature, allow for the design of "smart" drug delivery systems that can release their payload in response to physiological cues.[1][2] This responsiveness is centered around the lower critical solution temperature (LCST), a point at which the hydrogel undergoes a reversible volume phase transition from a swollen, hydrophilic state to a shrunken, more hydrophobic state.[3][4] This transition can be harnessed to trigger drug release at specific sites in the body, such as tumor microenvironments, which often exhibit slightly elevated temperatures.
This comprehensive guide provides detailed protocols and technical insights for the synthesis, characterization, and application of NVA hydrogels for drug delivery research. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to develop and optimize NVA-based platforms for a wide range of therapeutic molecules.
I. Synthesis of this compound Hydrogels: A Step-by-Step Protocol
The synthesis of NVA hydrogels is typically achieved through free-radical polymerization. This method offers a high degree of control over the final properties of the hydrogel by modulating the concentrations of the monomer, cross-linking agent, and initiator.[5][6]
Core Principle: Free-Radical Polymerization
Free-radical polymerization involves three key stages: initiation, propagation, and termination. An initiator generates free radicals, which then react with NVA monomers to initiate the polymerization process. The polymer chains grow through the sequential addition of monomers (propagation) and are eventually terminated. A cross-linking agent is incorporated to form the three-dimensional network structure of the hydrogel.
Experimental Workflow: NVA Hydrogel Synthesis
Caption: Workflow for NVA hydrogel synthesis.
Detailed Protocol: Free-Radical Polymerization of NVA Hydrogels
Materials:
-
This compound (NVA) monomer
-
Butylenes-bis(this compound) (Bis-NVA) as the cross-linker[5]
-
2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) as the free-radical initiator[7]
-
Deionized (DI) water
-
Acetone
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve this compound (NVA) in deionized water to a concentration of 0.1 g/mL.[7]
-
Cross-linker and Initiator Addition: Add the cross-linker, Butylenes-bis(this compound) (Bis-NVA), and the initiator, VA-044 (0.01 mol % of the NVA concentration), to the monomer solution.[7] The concentration of the cross-linker can be varied to modulate the swelling properties and mechanical strength of the resulting hydrogel.
-
Degassing: Degas the solution thoroughly by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.[7]
-
Polymerization: Heat the reaction mixture to 60°C and maintain this temperature for 18 hours with continuous stirring.[7]
-
Purification: After the polymerization is complete, cool the reaction vessel to room temperature. Precipitate the resulting hydrogel by adding it to a ten-fold volume of acetone.[7]
-
Washing: Collect the precipitated hydrogel and wash it extensively with deionized water to remove any unreacted monomers, initiator, and cross-linker.
-
Drying: Lyophilize (freeze-dry) the purified hydrogel to obtain a porous, solid material.
II. Characterization of NVA Hydrogels
Thorough characterization is essential to ensure the synthesized hydrogels possess the desired properties for drug delivery applications.
Summary of Key Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical structure and successful polymerization. | Presence of characteristic peaks for the amide and vinyl groups of NVA. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and porous structure. | A three-dimensional network with interconnected pores.[5] |
| Swelling Studies | To determine the water uptake capacity and thermo-responsive behavior. | High swelling ratio at temperatures below the LCST, and a decrease in swelling above the LCST. |
Protocol 1: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Prepare the hydrogel sample by grinding the dried hydrogel into a fine powder.
-
Mix a small amount of the hydrogel powder with potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
Protocol 2: Scanning Electron Microscopy (SEM)
-
Freeze-dry a small piece of the swollen hydrogel to preserve its porous structure.
-
Mount the dried hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold to make it conductive.
-
Image the sample using an SEM at an appropriate accelerating voltage.
Protocol 3: Swelling Ratio Determination
-
Weigh a dried hydrogel sample (Wd).
-
Immerse the hydrogel in deionized water or a buffer solution at a specific temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd .
-
To determine the thermo-responsive behavior, perform swelling studies at temperatures below and above the expected LCST (e.g., 25°C and 40°C).
III. Drug Loading and In Vitro Release Studies
The ability to effectively load and release therapeutic agents is the cornerstone of a successful drug delivery system.
Protocol 4: Drug Loading via Swelling and Diffusion
-
Prepare a solution of the desired drug in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Immerse a pre-weighed, dried NVA hydrogel in the drug solution.
-
Allow the hydrogel to swell for 24-48 hours at a temperature below its LCST to facilitate drug diffusion into the hydrogel matrix.[8]
-
After the loading period, remove the hydrogel from the drug solution and briefly rinse it with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded hydrogel, for instance, by lyophilization.
Protocol 5: In Vitro Drug Release
-
Place a known amount of the drug-loaded hydrogel into a vessel containing a known volume of release medium (e.g., PBS at pH 7.4).
-
Maintain the temperature of the release medium at 37°C to simulate physiological conditions.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
Mechanism of Thermo-Responsive Drug Release
Caption: Thermo-responsive drug release mechanism.
IV. Biocompatibility Assessment
Ensuring the biocompatibility of the hydrogel is a critical step before any in vivo applications. Cytotoxicity assays are commonly used to evaluate the potential of a material to cause cell death.
Protocol 6: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human fibroblast cell line (e.g., NIH3T3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
Sterile NVA hydrogel samples
Procedure:
-
Hydrogel Extract Preparation: Sterilize the NVA hydrogel samples (e.g., by UV irradiation). Incubate the sterile hydrogels in cell culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin) for 24-72 hours to obtain a hydrogel extract.
-
Cell Seeding: Seed human fibroblast cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the existing medium and replace it with the prepared hydrogel extracts of varying concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the hydrogel extracts for 24-48 hours.
-
MTT Addition: Remove the extracts and add MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the cell viability as a percentage of the negative control.
V. Conclusion and Future Perspectives
This compound hydrogels represent a versatile and promising platform for the development of advanced drug delivery systems. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these innovative biomaterials. The thermo-responsive nature of NVA hydrogels opens up exciting possibilities for targeted and on-demand drug release, potentially leading to more effective and personalized therapies for a variety of diseases. Future research in this area may focus on further tuning the LCST to specific physiological conditions, incorporating targeting moieties for cell-specific delivery, and exploring the use of NVA hydrogels in combination with other therapeutic modalities.
References
- 1. NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revistabionatura.com [revistabionatura.com]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Synthesis and Drug Release Properties of Thermosensitive Poly(this compound-co-vinylacetate) Hydrogels [crcu.jlu.edu.cn]
- 6. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Characterization of pH-Responsive Poly(N-Vinylacetamide-co-acrylic acid) for Advanced Drug Delivery
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of copolymers derived from N-Vinylacetamide (NVA) and acrylic acid (AA). Poly(NVA-co-AA) is a versatile, pH-responsive polymer with significant potential in advanced drug delivery systems. Its unique properties stem from the interplay between the hydrophilic, non-ionic NVA component and the pH-sensitive anionic AA component. This guide details a robust protocol for free-radical solution polymerization and outlines key analytical techniques for copolymer characterization. The causal relationships between experimental parameters and final copolymer properties are explained to empower researchers in designing materials for specific therapeutic applications.
Introduction: The Significance of Stimuli-Responsive Copolymers
The field of drug delivery is increasingly focused on "smart" polymers that can respond to specific physiological cues, such as pH, to release therapeutic agents at the target site. This targeted approach enhances efficacy while minimizing systemic side effects. Copolymers of this compound (NVA) and acrylic acid (AA) are exemplary of such intelligent materials.
-
This compound (NVA) is a non-ionic, water-soluble monomer. Its polymer, poly(this compound) (PNVA), is known for its hydrophilicity, thermal stability, and low toxicity.[1]
-
Acrylic Acid (AA) is an anionic monomer whose carboxyl groups (-COOH) are protonated at low pH and deprotonated (ionized to -COO⁻) at higher pH (pKa ~4.5). This transition governs the polymer's solubility and conformation.
By copolymerizing these two monomers, we create a macromolecule, Poly(NVA-co-AA), whose properties are exquisitely sensitive to pH.[2][3] At the low pH of the stomach, the AA units are protonated, leading to hydrogen bonding between the amide groups of NVA and the carboxylic acid groups of AA.[3] This can cause the polymer to collapse into a less soluble state, effectively encapsulating a drug. Upon entering the higher pH environment of the small intestine, the AA units deprotonate, leading to electrostatic repulsion between the carboxylate anions. This repulsion causes the polymer chains to uncoil and swell, releasing the entrapped therapeutic agent. This pH-triggered "on-off" mechanism makes Poly(NVA-co-AA) a prime candidate for enteric drug delivery systems.[2][4][5]
This application note provides the foundational knowledge and a detailed protocol to synthesize and characterize these promising copolymers.
Scientific Principles: Free-Radical Copolymerization
The synthesis of Poly(NVA-co-AA) is typically achieved through free-radical polymerization.[2] This chain-reaction mechanism consists of three main stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator (e.g., an azo compound like AIBN or a persulfate) decomposes upon heating to form primary radicals. These highly reactive species attack a monomer's vinyl double bond, initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This process repeats, rapidly increasing the chain length. The relative rates at which NVA and AA add to the growing chain are determined by their respective monomer reactivity ratios. These ratios dictate the microstructure of the final copolymer, which is typically random for this monomer pair.[6]
-
Termination: The growth of a polymer chain ceases when two radicals combine or disproportionate.
The choice of solvent is crucial. Water or polar organic solvents like ethanol or isopropanol are often used, as both monomers and the resulting copolymer are soluble in these media.[6][7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxygen from inhibiting the polymerization process.
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of a Poly(NVA-co-AA) copolymer via free-radical solution polymerization.
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Purpose |
| This compound (NVA) | ≥97% | Wako, Sigma-Aldrich | Monomer 1 |
| Acrylic Acid (AA) | 99%, inhibitor removed | Sigma-Aldrich, Acros | Monomer 2 |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98% | Wako, Sigma-Aldrich | Radical Initiator |
| 1,4-Dioxane or Ethanol | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Methanol | ACS Grade | Fisher Scientific | Non-solvent for Precipitation |
| Diethyl Ether | ACS Grade | Fisher Scientific | Washing Agent |
| Deionized Water | Type 1 | Millipore |
Safety Precautions:
-
Acrylic acid is corrosive and has a pungent odor. Handle in a well-ventilated fume hood.
-
This compound and AIBN are toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,4-Dioxane is a potential carcinogen. Handle with extreme care in a fume hood.
-
Ensure all glassware is properly dried to avoid side reactions.
Monomer & Initiator Purification
-
Acrylic Acid: To remove the polymerization inhibitor (usually hydroquinone monomethyl ether), pass the monomer through a column packed with an inhibitor remover (e.g., basic alumina).
-
This compound: Purify by recrystallization from a suitable solvent like dry toluene.[8]
-
AIBN: Recrystallize from methanol to remove any degradation products. Store purified AIBN at a low temperature.
Synthesis Workflow
The overall workflow for the synthesis and purification of the copolymer is depicted below.
Caption: Experimental workflow for Poly(NVA-co-AA) synthesis.
Step-by-Step Polymerization Protocol
-
Reaction Setup: Assemble a two-neck round-bottom flask with a reflux condenser and a nitrogen inlet.
-
Charging Reagents: In the flask, dissolve the desired molar ratio of NVA and purified AA in 1,4-dioxane (or another suitable solvent). A typical total monomer concentration is 1-2 M.
-
Initiator Addition: Add the initiator, AIBN. The concentration is typically 0.5-1.0 mol% with respect to the total monomer concentration.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can terminate radical chains prematurely.
-
Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir for a predetermined time (e.g., 6-24 hours). The reaction time will influence the final conversion and molecular weight.
-
Isolation: After the reaction, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or diethyl ether, while stirring vigorously. The copolymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a small amount of the reaction solvent and re-precipitate. Repeat this dissolution-precipitation cycle 2-3 times to remove unreacted monomers and oligomers.
-
Drying: Collect the purified polymer by filtration and wash it with diethyl ether. Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
Copolymer Characterization
Confirming the successful synthesis and understanding the properties of the Poly(NVA-co-AA) copolymer requires several analytical techniques.
Structural Confirmation: FTIR and NMR Spectroscopy
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective tool to confirm the incorporation of both monomers into the polymer chain.[9][10]
| Functional Group | Monomer | Copolymer Wavenumber (cm⁻¹) | Vibration Mode |
| C=C (Vinyl) | NVA, AA | Disappears (~1630-1650 cm⁻¹) | Stretching |
| C=O (Amide I) | NVA | ~1650 cm⁻¹ | Stretching |
| N-H (Amide II) | NVA | ~1540 cm⁻¹ | Bending |
| C=O (Carboxylic Acid) | AA | ~1710 cm⁻¹ | Stretching |
| O-H (Carboxylic Acid) | AA | Broad, ~2500-3300 cm⁻¹ | Stretching |
The key indicator of successful copolymerization is the disappearance of the C=C vinyl peak and the simultaneous presence of both the amide peaks from NVA and the carboxylic acid peak from AA in the final product's spectrum.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and allow for the determination of the copolymer composition. By integrating the signals corresponding to specific protons on the NVA and AA units, the molar ratio of the monomers in the final copolymer can be calculated.
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography, SEC) separates polymer molecules based on their hydrodynamic volume. This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized copolymer. The PDI provides insight into the breadth of the molecular weight distribution.
pH-Responsive Behavior Analysis
The hallmark of Poly(NVA-co-AA) is its pH-sensitivity. This can be quantified by:
-
Turbidity Measurements: Prepare a dilute aqueous solution of the copolymer (e.g., 0.1-1.0 wt%). Monitor the solution's turbidity (or transmittance) using a UV-Vis spectrophotometer as the pH is adjusted. A sharp increase in turbidity indicates the pH at which the polymer precipitates (the phase transition pH).
-
Potentiometric Titration: Titrating a solution of the copolymer with a standard base (e.g., NaOH) can reveal information about the ionization behavior of the acrylic acid units within the polymer chain.[3]
Factors Influencing Copolymer Properties & Applications
The properties of the final Poly(NVA-co-AA) can be tailored by adjusting the synthesis parameters.
| Parameter | Effect on Copolymer | Rationale & Causality |
| Monomer Feed Ratio (NVA:AA) | Composition, pH-sensitivity, Solubility | The ratio of monomers in the initial reaction mixture directly influences the final copolymer composition. A higher AA content leads to a more pronounced pH-responsive behavior and lower phase transition pH.[3] |
| Initiator Concentration | Molecular Weight | Higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in a lower average molecular weight. |
| Reaction Temperature | Reaction Rate, Molecular Weight | Higher temperatures increase the rate of both initiation and propagation. This generally leads to a higher reaction rate but can result in a lower molecular weight due to an increased rate of termination reactions. |
| Solvent Choice | Reactivity Ratios, Chain Conformation | The polarity of the solvent can influence the reactivity ratios of the monomers and the conformation of the growing polymer chains, potentially affecting the copolymer microstructure.[11][12] |
The ability to fine-tune these properties makes Poly(NVA-co-AA) suitable for a range of applications in drug development, including:
-
Enteric Coatings: Protecting acid-labile drugs from the harsh environment of the stomach.
-
Colon-Specific Delivery: Designing systems that release drugs only upon reaching the higher pH of the colon.
-
Bioadhesives: The carboxylic acid groups can form hydrogen bonds with mucosal surfaces, prolonging residence time.[4]
-
Hydrogels: Covalently cross-linked networks of Poly(NVA-co-AA) can form hydrogels that exhibit pH-dependent swelling, useful for controlled-release matrices.[13][14]
Reaction Mechanism Visualization
The following diagram illustrates the fundamental steps of the free-radical copolymerization process.
Caption: Free-radical copolymerization mechanism of NVA and AA.
References
- 1. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble-insoluble-soluble transitions of aqueous poly(this compound-co-acrylic acid) solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art | Semantic Scholar [semanticscholar.org]
- 6. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
- 7. scispace.com [scispace.com]
- 8. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 12. RAFT Copolymerization of Vinyl Acetate and Acrylic Acid in the Selective Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis and Characterization of Thermoresponsive N-Vinylacetamide (NVA) Copolymers for Advanced Drug Delivery
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of thermoresponsive copolymers based on N-Vinylacetamide (NVA). NVA is a versatile, non-ionic monomer that, when copolymerized, yields materials with tunable Lower Critical Solution Temperature (LCST) behavior, making them exceptional candidates for stimuli-responsive drug delivery systems.[1][2] We will detail two robust polymerization methodologies—conventional free-radical polymerization and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—offering both simplicity and precision. Furthermore, this guide outlines the essential characterization techniques to validate the thermoresponsive properties and discusses the mechanistic principles behind their application in temperature-triggered drug release.
Introduction: The Significance of Thermoresponsive NVA Copolymers
Thermoresponsive polymers, which undergo a reversible phase transition in response to temperature changes, are at the forefront of "smart" biomaterial design. The most common characteristic is the Lower Critical Solution Temperature (LCST), the critical temperature above which the polymer solution becomes turbid as the polymer chains dehydrate and aggregate. This phenomenon provides a powerful mechanism for on-demand drug delivery, where a therapeutic payload can be released at a specific physiological site (e.g., a tumor, which is often slightly warmer than surrounding tissue).
This compound (NVA) is a particularly attractive monomer for these applications.[3] Its polymer, poly(this compound) (PNVA), is highly water-soluble, stable across a wide pH range, and exhibits excellent biocompatibility.[1][4] While PNVA itself is not thermoresponsive, its properties can be finely tuned by copolymerizing it with other monomers. By incorporating hydrophobic or hydrophilic comonomers, the resulting copolymer's LCST can be adjusted to the desired physiological range (typically between 37°C and 42°C).[5]
This guide provides the foundational knowledge and practical protocols to empower researchers to harness the potential of NVA copolymers.
Synthesis Strategies: Crafting Thermoresponsive Copolymers
The choice of polymerization technique is critical as it dictates the polymer's architecture, molecular weight distribution (polydispersity), and ultimately, its performance. We present two field-proven methods.
Strategy 1: Conventional Free-Radical Polymerization (FRP)
Free-radical polymerization is a robust and widely used technique valued for its simplicity and scalability.[6] It is an excellent starting point for synthesizing random copolymers where precise architectural control is not the primary objective. Here, we describe the copolymerization of NVA with Vinyl Acetate (VAc), a more hydrophobic comonomer, to induce thermoresponsive behavior.[5][7]
Causality Behind Experimental Choices:
-
Comonomer Choice: Vinyl Acetate (VAc) is selected for its hydrophobicity. Incorporating VAc units into the hydrophilic PNVA backbone disrupts the hydrogen bonding with water, lowering the energy required for dehydration and thus inducing an LCST.[5] The ratio of NVA to VAc is the primary determinant of the final LCST.
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) is a standard thermal initiator that decomposes at a predictable rate at 60-70°C, providing a steady stream of radicals to initiate polymerization.
-
Solvent: 1,4-Dioxane is chosen as it is a good solvent for both monomers and the resulting copolymer, ensuring a homogeneous reaction.
-
Degassing: Oxygen is a potent inhibitor of radical polymerization. The freeze-pump-thaw cycles are crucial for removing dissolved oxygen to ensure the reaction proceeds efficiently.
Protocol 2.1: Synthesis of P(NVA-co-VAc) via Free-Radical Polymerization
Materials:
-
Vinyl Acetate (VAc), inhibitor removed
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Oil bath
Step-by-Step Methodology:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve NVA (e.g., 4.25 g, 50 mmol) and VAc (e.g., 0.43 g, 5 mmol) in 1,4-Dioxane (20 mL). The molar ratio will determine the LCST; a higher VAc content generally leads to a lower LCST.
-
Initiator Addition: Add AIBN (e.g., 0.082 g, 0.5 mmol, 1 mol% relative to total monomers).
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Backfill the flask with an inert gas. Place the flask in a preheated oil bath at 60°C and stir for 15-24 hours. The solution will become more viscous as the polymer forms.
-
Precipitation and Purification: After the reaction, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold diethyl ether (e.g., 400 mL) with vigorous stirring. The copolymer will precipitate as a white solid.
-
Isolation: Decant the ether and redissolve the polymer in a minimal amount of a suitable solvent (like acetone or methanol).
-
Reprecipitation: Repeat the precipitation step (Step 5) two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Drying: Collect the purified white polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.
Strategy 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
For applications requiring well-defined polymer architectures, such as block copolymers for self-assembling nanostructures, controlled radical polymerization techniques are essential. RAFT polymerization provides excellent control over molecular weight, low dispersity (Đ < 1.5), and allows for the synthesis of complex structures like block copolymers.[8][9]
Causality Behind Experimental Choices:
-
RAFT Agent: The choice of the RAFT agent (or Chain Transfer Agent, CTA) is crucial and monomer-dependent. For N-vinylamides, xanthates and dithiocarbamates have shown good control.[8][10] The RAFT agent mediates the polymerization, allowing polymer chains to grow at a similar rate.
-
Block Copolymer Synthesis: By synthesizing one block (e.g., PNVA) and then using it as a macro-CTA to initiate the polymerization of a second monomer, well-defined block copolymers can be formed. This is key for creating amphiphilic structures that self-assemble in water.[8][11]
Protocol 2.2: Synthesis of a PNVA-based Block Copolymer via RAFT
Materials:
-
This compound (NVA)
-
Second monomer (e.g., N-isopropylacrylamide, NIPAM)
-
RAFT Agent (e.g., Cyanomethyl O-ethyl carbonodithioate)
-
Initiator (e.g., V-70, a low-temperature initiator)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Anisole)[12]
-
Purification solvents (e.g., cold diethyl ether, dialysis tubing)
Step-by-Step Methodology:
-
Synthesis of First Block (Macro-CTA): a. In a Schlenk flask, combine NVA, the RAFT agent, and the initiator in the chosen solvent. The ratio of [Monomer]/[RAFT Agent] will determine the target molecular weight. b. Degas the solution thoroughly using freeze-pump-thaw cycles. c. Polymerize at the appropriate temperature for the chosen initiator (e.g., 35°C for V-70) for a set time to achieve high conversion.[8][10] d. Isolate a small sample for analysis (GPC, NMR) to confirm the molecular weight and dispersity of the first block (PNVA macro-CTA). Do not precipitate the entire batch if chain extension is desired immediately.
-
Chain Extension (Synthesis of Second Block): a. To the remaining macro-CTA solution, add the second monomer (e.g., NIPAM) and a small amount of additional initiator. b. Degas the solution again. c. Continue the polymerization under the same conditions until high conversion of the second monomer is achieved.
-
Purification: a. Precipitate the final block copolymer in cold diethyl ether. b. For rigorous purification, especially for biomedical applications, dissolve the copolymer in water and dialyze against deionized water for 48-72 hours using appropriate molecular weight cut-off (MWCO) tubing to remove all small-molecule impurities. c. Lyophilize the purified polymer solution to obtain a dry, fluffy white powder.
General Synthesis Workflow Diagram
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and Drug Release Properties of Thermosensitive Poly(this compound-co-vinylacetate) Hydrogels [crcu.jlu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection - RAFT Polymerization of NâMethylâNâvinylacetamide and Related Double Hydrophilic Block Copolymers - Macromolecules - Figshare [figshare.com]
- 11. RAFT Polymerization of N-Methyl-N-vinylacetamide and Related Double Hydrophilic Block Copolymers | Semantic Scholar [semanticscholar.org]
- 12. Temperature and pH dual-responsive poly(vinyl lactam) copolymers functionalized with amine side groups via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Mastering the Fabrication of Poly(N-Vinylacetamide) Nanofibers: A Guide to Protocol Development and Application
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing a robust and reproducible protocol for the electrospinning of poly(N-Vinylacetamide) (PNVA) nanofibers. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a systematic approach to method development, empowering researchers to optimize the process for their specific applications. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process from polymer selection to final application.
Introduction: The Promise of Poly(this compound) Nanofibers
Poly(this compound) (PNVA) is a water-soluble, biocompatible, and thermally stable polymer, making it an exciting candidate for biomedical applications.[1][2][][4] Its unique properties, including its ability to thicken solutions across a wide pH range and in high salt concentrations, offer advantages in formulating solutions for electrospinning.[2][4] When fabricated into nanofibers, the high surface-area-to-volume ratio and porous structure of the resulting scaffold can mimic the native extracellular matrix (ECM), making PNVA nanofibers highly promising for tissue engineering and as a versatile platform for controlled drug delivery.
This guide will walk you through the essential steps to successfully electrospin PNVA, from initial solution preparation to the characterization and application of the resulting nanofibers.
Foundational Steps: Polymer and Solvent Selection
The success of electrospinning is fundamentally dependent on the characteristics of the polymer and the solvent system.
Poly(this compound) Characteristics:
Before commencing, it is crucial to characterize the PNVA polymer. The molecular weight is a key parameter influencing the viscosity of the electrospinning solution and, consequently, the fiber morphology.[5][6][7]
| Property | Significance in Electrospinning |
| Molecular Weight | Higher molecular weights generally lead to increased solution viscosity, which is necessary for the formation of continuous, bead-free nanofibers.[5][6] |
| Purity | Impurities can affect the solution's conductivity and viscosity, leading to inconsistencies in the electrospinning process. |
| Solubility | PNVA is known to be soluble in water and has an affinity for alcohols.[2][4] This provides flexibility in choosing a suitable solvent system. |
Solvent System Selection:
The choice of solvent is critical as it must dissolve the polymer and have appropriate volatility, surface tension, and conductivity for electrospinning.
-
Primary Solvents: Due to PNVA's water-solubility, deionized water is a primary candidate. However, the high surface tension of water can sometimes hinder the electrospinning process.
-
Co-solvents: To overcome the challenges associated with using only water, a co-solvent system is often beneficial. Ethanol can be a suitable co-solvent for PNVA.[4] A mixture of water and ethanol can reduce the surface tension and adjust the volatility of the solution, leading to more stable electrospinning and uniform fiber formation.[8]
Recommended Starting Solvent System: A mixture of deionized water and ethanol (e.g., in a 70:30 or 50:50 v/v ratio) is a logical starting point for dissolving PNVA.
The Heart of the Matter: Preparing the PNVA Electrospinning Solution
The properties of the polymer solution are paramount for successful electrospinning. The key is to achieve a solution with adequate viscosity and conductivity to allow for the formation of a stable Taylor cone and a continuous jet.
Protocol for PNVA Solution Preparation:
-
Dissolution:
-
Weigh the desired amount of PNVA powder. A starting concentration in the range of 8-15% (w/v) is recommended, drawing parallels from the well-established protocols for the similar polymer, poly(vinyl alcohol) (PVA).[5]
-
Slowly add the PNVA powder to the chosen solvent system (e.g., water/ethanol mixture) while stirring continuously to prevent agglomeration.
-
Heat the solution gently (e.g., to 40-60°C) under continuous stirring until the polymer is completely dissolved. This may take several hours.
-
-
Homogenization:
-
Once dissolved, allow the solution to cool to room temperature.
-
Continue stirring for an additional 1-2 hours to ensure a homogenous solution.
-
Visually inspect the solution for any undissolved particles or gels.
-
Key Solution Parameters to Consider:
| Parameter | Importance | Optimization Strategy |
| Concentration | Directly influences viscosity. Too low a concentration leads to bead formation or electrospraying, while too high a concentration can clog the needle. | Start with a mid-range concentration (e.g., 10% w/v) and adjust based on the resulting fiber morphology. |
| Viscosity | A critical factor for fiber formation. Sufficient viscosity is needed to prevent the breakup of the polymer jet. | Increase polymer concentration or use a higher molecular weight PNVA to increase viscosity. |
| Conductivity | Affects the stretching of the polymer jet in the electric field. | If conductivity is too low, a small amount of a salt (e.g., NaCl) can be added, though this may affect biocompatibility. |
| Surface Tension | Must be overcome by the electrostatic forces to form a jet. | The use of a co-solvent like ethanol helps to reduce the surface tension of aqueous solutions. |
The Electrospinning Process: A Systematic Approach to Optimization
With a well-prepared PNVA solution, the next step is to optimize the electrospinning parameters. The following diagram illustrates the typical electrospinning setup and the key parameters to control.
Caption: A simplified workflow of the electrospinning process.
Table of Recommended Starting Parameters and Optimization Strategy:
| Parameter | Recommended Starting Range | Effect of Increasing the Parameter | Optimization Rationale |
| Applied Voltage | 15 - 25 kV | Can lead to a smaller fiber diameter, but excessive voltage can cause instability. | Adjust to achieve a stable Taylor cone and continuous jet. |
| Flow Rate | 0.5 - 1.5 mL/hr | Tends to increase fiber diameter and can lead to the formation of beaded fibers if too high. | Optimize for a balance between fiber production rate and fiber quality. |
| Tip-to-Collector Distance | 10 - 20 cm | A greater distance allows for more solvent evaporation, potentially leading to smaller fiber diameters. | Adjust to ensure fibers are dry upon reaching the collector. |
Step-by-Step Protocol for Electrospinning PNVA:
-
Setup:
-
Load the prepared PNVA solution into a syringe fitted with a blunt-tipped needle (e.g., 22-gauge).
-
Mount the syringe on the syringe pump.
-
Position the collector (e.g., a grounded aluminum foil-covered plate) at the desired distance from the needle tip.
-
-
Electrospinning:
-
Set the syringe pump to the desired flow rate.
-
Apply the high voltage to the needle.
-
Observe the formation of the Taylor cone at the needle tip and the ejection of the polymer jet.
-
Collect the nanofibers on the collector for the desired duration.
-
-
Collection and Drying:
-
After electrospinning, carefully remove the nanofiber mat from the collector.
-
Dry the mat in a vacuum oven at a low temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Enhancing Stability: Post-Spinning Crosslinking
As PNVA is water-soluble, the electrospun nanofibers will readily dissolve in aqueous environments. For most biomedical applications, particularly in drug delivery and tissue engineering, it is essential to render the nanofibers water-insoluble through crosslinking.
Potential Crosslinking Strategies for PNVA Nanofibers:
| Crosslinking Method | Mechanism | Advantages | Considerations |
| Glutaraldehyde (GA) Vapor | Reacts with the amide groups in PNVA to form crosslinks.[9][10] | Effective and well-established for crosslinking amine- and amide-containing polymers. | GA can be cytotoxic, so thorough washing is required to remove any unreacted residues. |
| Genipin | A natural crosslinking agent that reacts with amine and amide groups.[11][12][13][14][15] | Lower cytotoxicity compared to glutaraldehyde.[13] | Slower reaction time and may impart a blueish color to the scaffold.[13] |
| Carbodiimide (EDC/NHS) | Activates carboxyl groups to react with amine/amide groups, forming stable amide bonds.[16] | Can be performed in aqueous solutions under mild conditions. | PNVA lacks carboxyl groups, so a carboxyl-containing co-polymer or crosslinker would be needed. |
Protocol for Glutaraldehyde Vapor Crosslinking:
-
Place the electrospun PNVA nanofiber mat in a sealed desiccator.
-
Place a small, open container of a 25% aqueous glutaraldehyde solution in the desiccator, away from the nanofiber mat.
-
Allow the mat to be exposed to the glutaraldehyde vapor for a specified time (e.g., 12-24 hours) at room temperature.
-
After crosslinking, remove the mat and air it in a fume hood for several hours to remove excess glutaraldehyde vapor.
-
Thoroughly wash the crosslinked mat with a glycine solution (to quench unreacted aldehyde groups) and then with deionized water to remove any residual chemicals.
-
Dry the crosslinked mat in a vacuum oven.
The following diagram illustrates the crosslinking process to enhance the stability of PNVA nanofibers.
Caption: The crosslinking process for stabilizing PNVA nanofibers.
Characterization of PNVA Nanofibers
Thorough characterization is essential to ensure the quality and suitability of the fabricated PNVA nanofibers for their intended application.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Morphology, fiber diameter, and porosity of the nanofiber mat.[17][18][19] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical composition and confirmation of crosslinking.[20][21][22][23][24] |
| Mechanical Testing | Tensile strength and elasticity of the nanofiber scaffold. |
| Contact Angle Measurement | Wettability and surface energy of the nanofiber mat. |
Protocol for SEM Sample Preparation:
-
Cut a small piece of the nanofiber mat.[17]
-
Mount the sample onto an SEM stub using double-sided carbon tape.[17]
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[17][19]
-
Image the sample in the SEM at various magnifications.
Applications in Drug Delivery and Tissue Engineering
The unique properties of PNVA nanofibers open up a wide range of possibilities in the biomedical field.
A. Drug Delivery Systems:
PNVA nanofibers can be loaded with therapeutic agents for controlled release. The high surface area of the nanofibers allows for a high drug loading capacity.
Protocol for Drug-Loaded PNVA Nanofiber Fabrication:
-
Dissolve the therapeutic agent in the PNVA electrospinning solution. Ensure the drug is soluble and stable in the chosen solvent system.
-
Electrospin the drug-loaded solution using the optimized parameters.
-
Crosslink the resulting nanofibers to control the drug release rate. The degree of crosslinking can be varied to tune the release profile.[25]
In Vitro Drug Release Assay:
-
Place a known weight of the drug-loaded nanofiber mat in a vial containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS).
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[25][26]
B. Tissue Engineering Scaffolds:
The ECM-mimicking architecture of PNVA nanofiber scaffolds provides an ideal environment for cell attachment, proliferation, and differentiation.[27]
Protocol for Cell Seeding on PNVA Scaffolds:
-
Sterilize the crosslinked PNVA nanofiber scaffolds (e.g., using ethylene oxide or UV irradiation).
-
Place the sterile scaffolds in a multi-well cell culture plate.
-
Seed the desired cell type onto the scaffolds at a specific density.
-
Add cell culture medium to each well and incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Monitor cell attachment, viability, and proliferation over time using standard cell biology assays (e.g., MTT assay, live/dead staining).[26]
Biocompatibility Assessment:
It is crucial to assess the biocompatibility of the PNVA nanofiber scaffolds according to established standards such as ISO 10993.[28][29][30][31] This includes in vitro cytotoxicity tests and, if necessary, in vivo implantation studies to evaluate the material's interaction with biological systems.[28][30][32]
Conclusion
The electrospinning of poly(this compound) presents a compelling avenue for the development of advanced biomaterials for drug delivery and tissue engineering. While direct, off-the-shelf protocols are not yet widely available, a systematic approach to method development, as outlined in this guide, will enable researchers to harness the full potential of this promising polymer. By carefully controlling the polymer and solution properties, optimizing the electrospinning parameters, and employing appropriate post-processing techniques, it is possible to fabricate high-quality PNVA nanofibers tailored to specific biomedical applications. This guide provides the foundational knowledge and a practical framework to embark on this exciting area of research.
References
- 1. resonac.com [resonac.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 4. eu.resonac.com [eu.resonac.com]
- 5. Influence of PVA Molecular Weight and Concentration on Electrospinnability of Birch Bark Extract-Loaded Nanofibrous Scaffolds Intended for Enhanced Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. scielo.br [scielo.br]
- 12. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Genipin-crosslinked hydrogels for food and biomedical applications: A scientometric review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amide cross-linking: an alternative to glutaraldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. nanoscience.com [nanoscience.com]
- 19. azonano.com [azonano.com]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. FTIR analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 22. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. Biocompatibility Evaluation of Electrospun Scaffolds of Poly (L-Lactide) with Pure and Grafted Hydroxyapatite [scielo.org.mx]
- 29. emergobyul.com [emergobyul.com]
- 30. researchgate.net [researchgate.net]
- 31. namsa.com [namsa.com]
- 32. researchgate.net [researchgate.net]
Application Notes & Protocols: Crosslinking Methods for Poly(N-Vinylacetamide) Hydrogels
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Position of Poly(N-Vinylacetamide) in Hydrogel Science
Poly(this compound) (PNVA) is an amphiphilic, aprotic, and non-ionic polymer that has garnered significant interest for biomedical applications. Unlike common ionic hydrogels (e.g., poly(acrylic acid)) whose swelling properties are sensitive to the ionic strength of the surrounding medium, PNVA hydrogels maintain stable swelling ratios in the presence of electrolytes.[1] This makes them exceptionally well-suited for applications involving physiological fluids such as blood and interstitial fluid. Furthermore, its amphiphilic character provides high affinity for a diverse range of drugs and biomacromolecules, positioning PNVA as a versatile platform for controlled drug delivery and tissue engineering scaffolds.[2]
The key to unlocking the potential of PNVA lies in the formation of a stable, three-dimensional hydrogel network. The choice of crosslinking methodology is paramount as it directly dictates the hydrogel's critical properties, including its swelling behavior, mechanical strength, porosity, and drug release kinetics. This guide provides a detailed overview of the primary crosslinking methods for PNVA, explaining the underlying mechanisms and offering field-proven protocols to empower researchers in their experimental design.
Section 1: Chemical Crosslinking via Free-Radical Polymerization
Chemical crosslinking involves the formation of permanent, covalent bonds between polymer chains, resulting in robust and durable hydrogel networks.[3] For PNVA, the most prevalent method is the free-radical polymerization of this compound (NVA) monomers with a suitable difunctional crosslinking agent.
The Causality Behind Crosslinker Selection: A Critical Choice
An exemplary case of field-proven insight is the choice of crosslinking agent. While N,N'-methylenebis(acrylamide) (MBA) is a widely used crosslinker for many hydrogel systems like polyacrylamide, it has been shown to be ineffective in forming PNVA hydrogels under certain common aqueous conditions (e.g., at 37°C).[2][4] This is likely due to unfavorable radical reactivity differences between the NVA monomer and MBA.
Consequently, a more effective strategy is to use a crosslinker structurally similar to the monomer itself. Butylenes-bis(this compound) (Bis-NVA) and similar NVA-based crosslinkers have demonstrated high efficacy in creating homogeneous and stable PNVA networks.[4][5] This choice ensures compatible reactivity during polymerization, leading to a well-defined and robust gel structure.
Mechanism of Free-Radical Crosslinking
The process is initiated by a radical initiator, such as Ammonium Persulfate (APS), which thermally decomposes to form sulfate radicals. These radicals attack the vinyl group of an NVA monomer, creating a monomer radical. This radical propagates by adding subsequent NVA monomers and occasionally incorporates a Bis-NVA crosslinker. Since Bis-NVA has two vinyl groups, it becomes covalently bonded to two separate, growing polymer chains, thus forming a permanent crosslink.
Caption: Free-radical polymerization and crosslinking of PNVA.
Protocol: Synthesis of PNVA Hydrogel via Free-Radical Polymerization
This protocol describes the synthesis of a chemically crosslinked PNVA hydrogel using Bis-NVA as the crosslinker and APS as the thermal initiator.
Materials:
-
This compound (NVA) monomer
-
Butylenes-bis(this compound) (Bis-NVA) crosslinker
-
Ammonium Persulfate (APS) initiator
-
Deionized (DI) water, degassed
-
Nitrogen gas supply
-
Reaction vessel (e.g., glass vial with septum)
-
Molds for gel casting (e.g., between two glass plates with a spacer)
Step-by-Step Methodology:
-
Preparation of Pre-gel Solution:
-
In a reaction vessel, dissolve the desired amount of NVA monomer in degassed DI water to achieve the target monomer concentration (e.g., 2 M).
-
Add the Bis-NVA crosslinker. The concentration of the crosslinker is critical and typically ranges from 1 to 5 mol% relative to the NVA monomer. A higher concentration will result in a tighter, more brittle network with a lower swelling capacity.[6]
-
Gently mix until all components are fully dissolved.
-
-
Inerting the System:
-
Purge the pre-gel solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Initiation of Polymerization:
-
Prepare a fresh stock solution of APS in DI water (e.g., 10 wt%).
-
Add the APS initiator to the monomer solution. A typical initiator concentration is 0.5-1.0 mol% relative to the NVA monomer.[7]
-
Mix the solution thoroughly but gently to avoid re-introducing oxygen.
-
-
Gel Casting and Curing:
-
Quickly transfer the final solution into the desired mold. Ensure the mold is sealed to prevent oxygen from entering and water from evaporating.
-
Place the mold in an oven or water bath set to the reaction temperature (e.g., 50-60°C). The temperature influences the rate of initiator decomposition and polymerization.[7]
-
Allow the polymerization to proceed for a set duration, typically 4-12 hours, until a solid hydrogel is formed.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 2-3 days, changing the water frequently (e.g., every 8-12 hours). This step is crucial to remove unreacted monomers, initiator fragments, and any soluble, non-crosslinked polymer chains.
-
Section 2: Radiation Crosslinking
Radiation crosslinking is a powerful and clean method for hydrogel synthesis as it does not require chemical initiators or crosslinking agents.[8] High-energy radiation, such as gamma (γ) rays from a Cobalt-60 source, can be used to crosslink pre-formed PNVA chains in an aqueous solution.
Mechanism of Gamma Radiation Crosslinking
When gamma rays pass through the aqueous PNVA solution, they primarily cause the radiolysis of water, generating highly reactive species like hydroxyl radicals (•OH). These radicals abstract hydrogen atoms from the PNVA polymer backbone, creating polymer macro-radicals. Two of these macro-radicals can then combine to form a stable, covalent crosslink.[9][10] The crosslink density can be precisely controlled by adjusting the total absorbed radiation dose, measured in kiloGrays (kGy).[11]
Caption: Formation of a PNVA network via gamma irradiation.
Protocol: Synthesis of PNVA Hydrogel via Gamma Irradiation
This protocol provides a general framework for preparing PNVA hydrogels using a gamma radiation source. Note: This procedure requires access to a certified gamma irradiation facility and adherence to all institutional safety protocols.
Materials:
-
Poly(this compound) (PNVA) polymer
-
Deionized (DI) water
-
Sample containers suitable for irradiation (e.g., sealed vials or pouches)
Step-by-Step Methodology:
-
Preparation of Polymer Solution:
-
Dissolve the PNVA polymer in DI water to the desired concentration, typically ranging from 5 to 20 wt%. Higher concentrations will generally lead to a higher gel fraction and mechanical strength for a given dose.
-
Stir the solution until the polymer is fully dissolved. This may take several hours.
-
-
Sample Packaging:
-
Pour the polymer solution into the irradiation containers.
-
Seal the containers securely. If desired, the headspace can be purged with nitrogen to minimize oxidative side reactions, although crosslinking can occur in the presence of air.
-
-
Irradiation:
-
Place the sealed samples in a Cobalt-60 gamma irradiator.
-
Expose the samples to a controlled radiation dose. A typical effective dose for hydrogel formation is in the range of 25-50 kGy.[12] The total dose is the primary factor controlling the final crosslink density.
-
-
Post-Irradiation Processing:
-
Following irradiation, the sample will be a solid hydrogel.
-
Remove the hydrogel from the container.
-
As with chemical crosslinking, immerse the hydrogel in a large volume of DI water for several days to wash out any soluble fractions (sol) and reach equilibrium swelling.
-
Section 3: Physical Crosslinking via Hydrophobic Association
Physical hydrogels are formed through reversible, non-covalent interactions, such as hydrogen bonds, ionic interactions, or hydrophobic associations.[13] This reversibility can impart unique properties like self-healing and injectability. For PNVA, a powerful method involves the introduction of sparse hydrophobic side chains onto the hydrophilic polymer backbone.
Mechanism of Hydrophobic Crosslinking
In this advanced approach, a PNVA polymer is first synthesized and then sparsely N-alkylated with long alkyl chains (e.g., C12 to C18).[1] When this modified polymer is placed in water, the hydrophilic PNVA backbone readily hydrates. However, the hydrophobic alkyl chains are driven to aggregate together to minimize their contact with water, forming micelle-like "junction zones." These aggregates act as dynamic, physical crosslinks, holding the polymer chains together in a three-dimensional network. The strength and stability of the hydrogel can be precisely tuned by changing the length and density of the alkyl side chains.[1]
Caption: Workflow for forming a physically crosslinked PNVA hydrogel.
Protocol: Formation of a Reversible PNVA Hydrogel
This protocol is based on the method described by Zhang et al. and involves a two-stage process: synthesis of the hydrophobically modified polymer, followed by hydrogel formation.[1]
Stage 1: Synthesis of N-Alkylated PNVA (Expert Protocol)
-
Prerequisite: Synthesize or procure PNVA.
-
N-Alkylation: Under anhydrous conditions and a nitrogen atmosphere, dissolve PNVA in anhydrous DMF. In a separate vessel, prepare a suspension of sodium hydride (NaH) in anhydrous DMF. Carefully add the PNVA solution dropwise to the NaH suspension in an ice bath to deprotonate some of the amide groups.
-
After deprotonation, add the desired 1-bromoalkane (e.g., 1-bromododecane) to the reaction mixture and allow it to react to form the N-alkylated PNVA.
-
Quench the reaction, precipitate the polymer in a non-solvent like diethyl ether, and purify by dialysis against water before lyophilization. The degree of alkylation (e.g., 3 mol%) is controlled by the stoichiometry of the reagents.
Stage 2: Hydrogel Formation
-
Polymer Dissolution: Dissolve the lyophilized, N-alkylated PNVA polymer in a suitable organic solvent where it is fully soluble, such as ethanol.
-
Casting: Pour the polymer-ethanol solution into a mold (e.g., a petri dish or a custom PDMS mold) to create a film of the desired shape and thickness.
-
Solvent Evaporation: Allow the ethanol to evaporate completely in a fume hood or vacuum oven, leaving a dry polymer film.
-
Hydration and Gelation: Immerse the dried polymer film in a large excess of DI water or a buffer solution.
-
Swelling and Network Formation: The film will begin to swell as water hydrates the PNVA backbone. Simultaneously, the hydrophobic alkyl chains will aggregate, forming the physical crosslinks that result in a stable, transparent hydrogel. The gel will reach its equilibrium swollen state within 24-48 hours.[1]
Contrasting with Other Physical Methods: Freeze-Thaw and Thermal Treatment
It is important to note that crosslinking methods effective for similar polymers may not apply to PNVA.
-
Freeze-Thaw Cycling: This method is highly effective for Poly(vinyl alcohol) (PVA), where repeated freezing and thawing cycles induce the formation of hydrogen-bonded crystalline regions that act as physical crosslinks.[14] However, this method is not documented for pure PNVA. The acetamide side group in PNVA has different hydrogen bonding capabilities and steric hindrance compared to the hydroxyl group in PVA, which likely impedes the formation of stable crystallites needed for physical gelation.
-
Thermal Treatment: Simple thermal treatment (e.g., at 200°C) has been shown to crosslink Poly(N-vinylformamide) (PNVF) but fails to produce hydrogels from PNVA under the same conditions.[15] This highlights the subtle but critical role of the side-chain structure in the crosslinking chemistry.
Section 4: Comparative Properties and Applications
The choice of crosslinking method directly impacts the final properties of the PNVA hydrogel. The following table summarizes the expected properties based on the crosslinking mechanism.
| Property | Chemical Crosslinking (Radical Poly.) | Radiation Crosslinking | Physical Crosslinking (Hydrophobic) |
| Network Bonds | Covalent (Permanent) | Covalent (Permanent) | Hydrophobic (Reversible) |
| Mechanical Strength | High (Tunable with crosslinker %) | High (Tunable with dose) | Moderate to High (Tunable with alkyl chain) |
| Compressive Modulus | Typically 10s to 100s kPa[3] | Typically 10s to 100s kPa | Can reach >10 kPa[1] |
| Equilibrium Swelling | Moderate; decreases with crosslinker % | Moderate; decreases with dose | Low to Moderate (e.g., 800-1600%)[1] |
| Key Feature | High stability, robust | High purity, no initiator residue | Reversible, potentially self-healing |
| Primary Application | Load-bearing scaffolds, long-term implants | Medical devices, drug delivery | Injectable systems, stimuli-responsive materials |
Application in Drug Delivery: A Case Study with Salicylic Acid
The amphiphilic nature of PNVA makes it an excellent candidate for delivering both hydrophilic and moderately hydrophobic drugs. For instance, a model drug like salicylic acid can be loaded into PNVA hydrogels.[16][17][18]
Protocol: Drug Loading and Release Study
-
Loading: Hydrogels can be loaded by incubating the purified, equilibrium-swollen hydrogel in a concentrated solution of salicylic acid in a suitable buffer (e.g., PBS pH 7.4) for 24-48 hours to allow the drug to diffuse into the network.
-
Release:
-
Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and place it into a known volume of fresh buffer (the "release medium").
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh buffer to maintain sink conditions.
-
Analyze the concentration of salicylic acid in the aliquots using UV-Vis spectrophotometry (at ~296 nm).
-
The release profile will be dependent on the crosslink density. Tightly crosslinked hydrogels (high chemical crosslinker %, high radiation dose, or long hydrophobic chains) will exhibit a slower, more sustained release profile.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Swelling and Mechanical Characterization of Polyelectrolyte Hydrogels as Potential Synthetic Cartilage Substitute Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Drug Release Properties of Thermosensitive Poly(this compound-co-vinylacetate) Hydrogels [crcu.jlu.edu.cn]
- 6. banglajol.info [banglajol.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. EFFECTS OF GAMMA RAYS ON AQUEOUS SOLUTION OF POLYVINYL ALCOHOL (Journal Article) | OSTI.GOV [osti.gov]
- 11. Gamma Radiation Effects on the Mechanical Stability of Polyethylene Composites: Effects of Filler Dimension and Absorbed Dose [jonra.nstri.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Swelling and mechanical properties of physically crosslinked poly(vinyl alcohol) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Poly(vinyl alcohol)-Salicylic Acid Conjugate: Synthesis and Characterization [article.sapub.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Surface Modification Using Poly(N-Vinylacetamide) (PNVA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of Poly(N-Vinylacetamide)
In the landscape of polymer science for biomedical and advanced material applications, poly(this compound), or PNVA, emerges as a polymer of significant interest. While less ubiquitous than analogs like poly(N-isopropylacrylamide) (PNIPAM), PNVA offers a compelling combination of properties that make it an exceptional candidate for surface modification.[1] Its high hydrophilicity, stability across a wide pH range, resistance to heat and salt concentration changes, and inherent biocompatibility position it as a versatile tool for creating advanced functional surfaces.[2]
PNVA is synthesized from the this compound (NVA) monomer. The resulting polymer is characterized by its amide side groups, which confer a strong affinity for water and alcohols.[1] This guide provides an in-depth exploration of PNVA's properties and detailed protocols for its application in surface modification, aimed at professionals in materials science, biomedical engineering, and drug development.
Core Concepts: Why Choose PNVA for Surface Modification?
The decision to use PNVA for modifying a surface is driven by its distinct physicochemical characteristics. Understanding these properties is crucial for designing successful experiments and applications.
-
Biocompatibility and Low Fouling: PNVA hydrogels have demonstrated favorable characteristics for biomedical applications. They are hydrophilic, which generally correlates with reduced protein adsorption and cell adhesion, key attributes for creating "stealth" or non-fouling surfaces for medical implants and biosensors.[3]
-
Thermoresponsiveness: Like many N-substituted polymers, PNVA and its copolymers can exhibit a Lower Critical Solution Temperature (LCST).[4] Below the LCST, the polymer is soluble in water; above it, the polymer undergoes a phase transition and becomes insoluble. This "smart" behavior is highly sought after for applications like thermoresponsive cell culture surfaces, where intact cell sheets can be harvested by a simple temperature change, and for creating targeted drug delivery systems.[5][6] The LCST can be tuned by copolymerizing NVA with other monomers, such as the more hydrophobic vinyl acetate (VAc).[4][7]
-
High Stability: PNVA exhibits remarkable stability in solutions with high salt concentrations and across a broad pH range, a clear advantage over many other polymers that may degrade or alter their properties under such conditions.[1][2]
-
Controlled Polymerization: Modern polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) and organotellurium-mediated radical polymerization (TERP), allow for the synthesis of PNVA with controlled molecular weights and low dispersities (Đ < 1.5).[8][9][10] This control is essential for creating well-defined surface grafts with predictable properties and for synthesizing block copolymers for advanced self-assembling materials.[11]
Comparative Properties of N-Vinyl Monomers
To provide context, the following table compares key properties of this compound with other common monomers used in surface science.
| Property | This compound (NVA) | N-Isopropylacrylamide (NIPAM) | N-Vinylpyrrolidone (NVP) |
| Polymer Abbreviation | PNVA | PNIPAM | PVP |
| Key Feature | High hydrophilicity, stability | Sharp LCST (~32°C) | Excellent biocompatibility, low toxicity |
| LCST Behavior | Tunable via copolymerization[4] | "Gold standard" thermoresponsive polymer[5] | Generally not thermoresponsive |
| Biocompatibility | Good, used for hydrogels[3] | Widely used, but monomer toxicity is a concern | Excellent, used as blood plasma substitute[12] |
| Stability | High resistance to pH and salts[2] | Sensitive to salt concentration | Chemically stable[12] |
| Primary Applications | Antifouling coatings, hydrogels, smart surfaces | Cell sheet engineering, drug delivery | Medical device coatings, pharmaceutical excipients[12] |
Polymer Synthesis & Surface Modification Strategies
The creation of a PNVA-modified surface involves two key stages: first, the synthesis of the polymer itself, and second, its attachment to the substrate. The choice of strategy depends on the desired surface architecture, the nature of the substrate, and the level of control required.
Polymerization of this compound
Free radical polymerization is a common method for synthesizing PNVA.[13] For greater control over the polymer architecture, controlled radical polymerization techniques are preferred.[11]
Surface Grafting Methodologies
There are three primary strategies for modifying a surface with PNVA, each with distinct advantages and procedural workflows.[14][15]
Protocols: From Synthesis to Surface Characterization
Protocol 1: "Grafting-From" PNVA via Surface-Initiated RAFT (SI-RAFT) Polymerization
This protocol yields a dense, covalently attached polymer brush layer, ideal for robust antifouling and thermoresponsive applications.
Causality: The "grafting-from" approach overcomes the steric hindrance limitations of "grafting-to," allowing for the formation of much denser polymer layers. RAFT polymerization is chosen for its excellent control over polymer chain length and distribution directly from the surface.
A. Materials & Equipment
-
Substrate (e.g., Silicon wafer, glass slide)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
RAFT chain transfer agent (CTA) with a carboxyl group (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
This compound (NVA) monomer
-
AIBN (Azobisisobutyronitrile) initiator
-
Anhydrous Toluene, Ethanol, Dichloromethane (DCM)
-
Schlenk flask, magnetic stirrer, nitrogen/argon line
-
UV-Ozone cleaner or Piranha solution (use with extreme caution)
-
Tube furnace or vacuum oven
B. Step-by-Step Methodology
-
Substrate Cleaning & Hydroxylation:
-
Clean the substrate by sonicating in acetone and ethanol for 15 minutes each.
-
Dry under a stream of nitrogen.
-
Expose the substrate to UV-Ozone for 20 minutes to generate surface hydroxyl (-OH) groups.
-
-
Silanization (Surface Amination):
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrate in the APTES solution.
-
Let the reaction proceed for 4 hours at room temperature under a nitrogen atmosphere.
-
Rinse thoroughly with toluene, then ethanol, and dry. This creates an amine-terminated surface.
-
-
Immobilization of RAFT Agent:
-
In a separate flask, dissolve the carboxyl-terminated RAFT CTA, DCC, and NHS in anhydrous DCM in a 1:1.1:1.1 molar ratio. Stir for 6 hours at room temperature to activate the CTA's carboxyl group.
-
Immerse the amine-functionalized substrate in this activated CTA solution.
-
Allow the coupling reaction to proceed overnight at room temperature.
-
Rinse extensively with DCM and ethanol to remove non-covalently bound CTA. The surface is now ready to initiate polymerization.
-
-
Surface-Initiated RAFT Polymerization:
-
In a Schlenk flask, prepare a solution of NVA monomer and AIBN initiator in a suitable solvent (e.g., 1,4-dioxane). A typical ratio might be [NVA]:[AIBN] = 200:1.
-
Place the CTA-functionalized substrate inside the flask.
-
Perform three freeze-pump-thaw cycles to degas the solution.
-
Backfill with nitrogen and place the flask in an oil bath preheated to 70°C.
-
Allow polymerization to proceed for a set time (e.g., 2-24 hours), which will determine the polymer brush thickness.
-
Remove the substrate and rinse thoroughly with a good solvent for PNVA (e.g., water, ethanol) to remove any non-grafted polymer.
-
Dry under vacuum.
-
Protocol 2: Characterization of PNVA-Modified Surfaces
Successful surface modification must be verified. This protocol outlines standard techniques to confirm the presence and properties of the grafted PNVA layer.
A. Water Contact Angle (WCA) Goniometry
-
Purpose: To assess changes in surface wettability. A successful PNVA grafting on a hydrophobic surface will result in a significant decrease in the water contact angle.
-
Procedure: Place a 5 µL droplet of deionized water on the modified and unmodified (control) surfaces. Measure the angle between the droplet and the surface.
-
Expected Result: For a hydrophilic PNVA layer, the WCA should decrease significantly, often to < 30°, compared to a bare silicon wafer (~50-70°) or a hydrophobic polymer substrate (>90°).[3]
B. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition of the surface, confirming the presence of PNVA.
-
Procedure: Analyze the surface using an XPS instrument.
-
Expected Result: The survey scan of the PNVA-grafted surface will show a prominent N1s peak (at ~400 eV) from the amide group, which is absent on a bare silicon or glass substrate. High-resolution scans of the C1s peak can be deconvoluted to show components corresponding to C-C, C-N, and C=O bonds.[16][17]
C. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)
-
Purpose: To identify characteristic chemical bonds of the grafted PNVA.
-
Procedure: Press the modified surface against the ATR crystal and acquire the infrared spectrum.
-
Expected Result: The spectrum should show characteristic PNVA peaks, including a strong amide I band (C=O stretch) around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.[13][17]
D. Ellipsometry or Atomic Force Microscopy (AFM)
-
Purpose: To measure the thickness of the grafted polymer layer.
-
Procedure: For ellipsometry, measure the change in polarization of reflected light. For AFM, create a scratch in the polymer layer and measure the step height.
-
Expected Result: The thickness can be controlled by polymerization time, ranging from a few nanometers to over 100 nm, depending on the application requirements.
Summary of Expected Characterization Data
| Technique | Parameter Measured | Unmodified Substrate (e.g., Si) | PNVA-Modified Substrate |
| WCA | Static Water Contact Angle | 50° - 70° | < 30° |
| XPS | Elemental Composition | Si, O, adventitious C | Si, O, C, N |
| ATR-FTIR | Vibrational Bands | Si-O bands | Amide I (~1640 cm⁻¹), N-H (~3300 cm⁻¹) |
| Ellipsometry | Layer Thickness | N/A | 5 - 100+ nm |
Applications in Research and Drug Development
The ability to precisely tailor surface properties with PNVA opens up numerous advanced applications.
-
Creating Antifouling Surfaces: The dense, hydrophilic brush layer created by SI-RAFT of PNVA is highly effective at preventing protein adsorption and cell adhesion.[18] This is critical for improving the biocompatibility of medical implants, developing reliable biosensors, and enhancing the performance of marine coatings.[19][20][21]
-
Cell Sheet Engineering: By copolymerizing NVA with a monomer that tunes the LCST to just below physiological temperature (e.g., 32°C), surfaces can be created that support cell adhesion and proliferation at 37°C.[6] When the temperature is lowered, the PNVA chains rehydrate and swell, causing the intact cell sheet to detach without the need for enzymatic digestion, preserving cell-cell junctions and the extracellular matrix.
-
Drug Delivery Systems: PNVA can be used to create hydrogels or nanoparticle coatings for drug delivery.[7] The thermoresponsive nature can be exploited to trigger drug release at a specific site (e.g., a tumor, which is often slightly warmer than surrounding tissue). Its stability ensures the integrity of the carrier in physiological conditions.
References
- 1. eu.resonac.com [eu.resonac.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. Cell adhesion and proliferation on poly(this compound) hydrogels and double network approaches for changing cellular affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. cdmf.org.br [cdmf.org.br]
- 7. Synthesis and Drug Release Properties of Thermosensitive Poly(this compound-co-vinylacetate) Hydrogels [crcu.jlu.edu.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Surface Modification of Polymer Substrates for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. SLIC: Hydrophobic and Antifouling Surface Coatings | PNNL [pnnl.gov]
Troubleshooting & Optimization
inhibiting premature polymerization of N-Vinylacetamide monomer
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Vinylacetamide (NVA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of NVA, with a specific focus on preventing premature polymerization. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide: Premature Polymerization Issues
This section addresses specific problems you may encounter with NVA. The guide follows a Question, Probable Cause, and Solution format to help you quickly identify and resolve issues.
Q1: My NVA, which should be a solid, has become viscous or has completely solidified in its container during storage. What happened?
Probable Cause: Your monomer has undergone premature radical polymerization. This compound is susceptible to polymerization initiated by factors such as heat, light, and atmospheric oxygen.[1][2] Unlike many other vinyl monomers, commercial NVA is often supplied without a polymerization inhibitor, making it particularly sensitive to storage conditions.[3][4] The polymerization process, once initiated, is exothermic and can accelerate, leading to the entire container of monomer solidifying.
Immediate Actions & Solutions:
-
Safety First: Do not attempt to heat the solidified polymer, as this can cause dangerous pressure buildup inside the container.
-
Assess Usability: Unfortunately, once NVA has polymerized, it cannot be reverted to its monomeric form. The material is no longer suitable for controlled polymerization experiments and should be disposed of according to your institution's hazardous waste guidelines.[5]
-
Prevention: The key is to prevent this from happening in the future. Strict adherence to recommended storage protocols is critical.
Workflow for Handling Suspected Polymerization
Caption: Troubleshooting workflow for solidified this compound.
Q2: My polymerization reaction with NVA is inconsistent between batches, leading to different molecular weights or reaction rates. Why?
Probable Cause: This issue often points to variations in monomer purity, specifically the presence of unintentional and variable concentrations of inhibiting or retarding species.
-
Impurity-Induced Inhibition: While NVA is often sold "inhibitor-free," certain impurities from its synthesis can act as inhibitors or retarders. For the related compound N-methyl-N-vinylacetamide, an impurity identified as N-1,3-butadienyl-N-methylacetamide has been shown to act as a polymerization inhibitor.[1][6] Similar conjugated impurities could exist in NVA at parts-per-million levels and significantly impact polymerization kinetics.[6]
-
Oxygen Contamination: Dissolved oxygen is a potent inhibitor of radical polymerization. Incomplete de-gassing of your reaction solvent or monomer can lead to a significant induction period or complete inhibition of the reaction.
Solutions & Best Practices:
-
Monomer Purification: For highly controlled or living polymerization techniques (like RAFT), it is best practice to purify the monomer just before use, even if it appears fine. A common method is to dissolve the NVA in a suitable solvent and pass it through a short column of activated basic alumina to remove any acidic impurities and potential inhibitors.
-
Rigorous De-gassing: Ensure your reaction setup is thoroughly de-gassed. Employ at least three freeze-pump-thaw cycles for the highest level of oxygen removal, especially for sensitive polymerizations. Alternatively, sparging the reaction mixture with an inert gas (like Argon or Nitrogen) for 30-60 minutes can be effective for many applications.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
Proper storage is the most effective way to prevent premature polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | 0-10°C[1][5] | Reduces the kinetic energy of monomer molecules, lowering the rate of spontaneous initiation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[1][5] | Prevents oxygen, a radical scavenger and initiator, from dissolving in the monomer. |
| Light | Amber vial or in the dark | Protects from UV light, which can induce photochemical initiation of polymerization. |
| Container | Tightly sealed container[7] | Prevents moisture ingress and oxygen contamination. NVA can be hygroscopic.[5] |
Since NVA is often sold without an inhibitor, should I add one for long-term storage?
Adding an inhibitor is a viable strategy if you plan to store the monomer for an extended period after opening the original container. However, this is only recommended if you have a reliable method to remove it completely before your experiment.
-
Common Inhibitors: For vinyl monomers, common inhibitors include hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ) at concentrations of 10-200 ppm.
-
Crucial Caveat: These inhibitors must be removed before polymerization. Failure to do so will inhibit your intended reaction. Removal is typically achieved by passing the monomer solution through an inhibitor-removal column (activated alumina).
What is the basic mechanism of NVA polymerization and how do inhibitors work?
NVA typically undergoes radical polymerization, which consists of three main stages: Initiation, Propagation, and Termination.[1] Inhibitors work by interrupting this chain reaction, usually by reacting with the initial radicals formed.
Mechanism of Radical Polymerization & Inhibition
Caption: Radical polymerization mechanism and the role of an inhibitor.
An inhibitor (like MEHQ or even dissolved oxygen) effectively "scavenges" the free radicals (R•) as they are formed, preventing them from initiating the propagation stage with monomer molecules (M).
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 3. resonac.com [resonac.com]
- 4. resonac.com [resonac.com]
- 5. This compound | 5202-78-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
N-Vinylacetamide (NVA) Purification: A Technical Support Guide for Inhibitor Removal
Welcome to the technical support center for N-Vinylacetamide (NVA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity NVA for their applications, particularly in polymerization reactions. The presence of inhibitors, even at parts-per-million levels, can drastically affect polymerizability, leading to inconsistent molecular weights, and variable physical properties in the final polymer.[1] This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure your NVA is free from inhibitors and other detrimental impurities.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding NVA purification.
Q1: Why is purification of this compound necessary before polymerization?
A: Commercial monomers are often stabilized with inhibitors to prevent spontaneous polymerization during transport and storage.[2] These inhibitors, typically phenolic compounds like hydroquinone (HQ) or its monomethyl ether (MEHQ), are radical scavengers.[2][3] If not removed, they will react with the free-radical initiator in your polymerization reaction. This leads to an induction period (a delay before polymerization begins), reduced initiator efficiency, lower monomer conversion, and unpredictable polymer molecular weights.[2] Furthermore, impurities from the synthesis of NVA, such as acetaldehyde, can also interfere with polymerization.[1]
Q2: My NVA supplier states the product is "inhibitor-free." Do I still need to purify it?
A: While some suppliers provide NVA with no added polymerization inhibitors, purification is still a highly recommended practice for sensitive applications.[4][5] There are two primary reasons:
-
Degradation: NVA can degrade over time or due to improper storage (exposure to heat, light, or air), forming impurities that may retard polymerization.
-
Hygroscopic Nature: NVA is hygroscopic, meaning it absorbs moisture from the air.[6] Water can act as a chain transfer agent or interfere with certain polymerization techniques.
For critical applications demanding high reproducibility, purifying the monomer immediately before use is the best practice.
Q3: Which purification method is most suitable for my needs?
A: The choice of method depends on the nature of the impurities, the scale of your experiment, and the equipment available.
-
Column Chromatography: Best for removing standard phenolic inhibitors. It is a fast, efficient, and mild method suitable for lab-scale quantities.[7][8]
-
Recrystallization: Excellent for removing a broader range of impurities, especially if the NVA has discolored or contains byproducts from synthesis. NVA is a solid at room temperature (Melting Point: 54 °C), making this method highly effective.[1][5][6]
-
Vacuum Distillation: Ideal for removing non-volatile impurities. However, it carries a risk of thermally-induced polymerization if not performed carefully under sufficient vacuum.
Q4: How should I properly store purified this compound?
A: Once purified, NVA is highly susceptible to spontaneous polymerization. It should be used immediately. If short-term storage is unavoidable, store it at low temperatures (0-4°C) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][6][9]
In-Depth Troubleshooting & Purification Guides
This section provides detailed protocols and troubleshooting advice for the primary NVA purification methods.
Method 1: Column Chromatography with Activated Alumina
This is the most common and often the simplest method for removing acidic phenolic inhibitors. The basic surface of the alumina adsorbs the acidic protons of the inhibitor, effectively trapping it while allowing the neutral NVA monomer to pass through.[8][10][11]
Caption: Workflow for NVA purification using an alumina column.
-
Column Preparation:
-
Select a glass chromatography column appropriate for your scale. A 2 cm diameter column packed to a depth of 20-30 cm is suitable for purifying 10-20 g of NVA.
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom to support the packing.
-
-
Packing the Column:
-
Use basic activated alumina (Brockmann activity I, ~150 mesh).[8][11]
-
In a beaker, create a slurry of the alumina in a non-polar solvent like hexane.
-
With the column stopcock closed, pour the slurry into the column. Tap the column gently to ensure even packing and dislodge air bubbles.
-
Once the alumina has settled, open the stopcock and drain the solvent until the level is just at the top of the alumina bed. Never let the column run dry.
-
-
Sample Preparation and Loading:
-
Elution:
-
Open the stopcock and begin collecting the eluent.
-
Continuously add fresh elution solvent to the top of the column to move the NVA through. The inhibitor will remain adsorbed at the top of the column.[8]
-
-
Solvent Removal:
-
Collect all fractions containing the NVA.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting white solid under high vacuum to remove any residual solvent.
-
-
Verification and Use:
-
The purified NVA should be a white crystalline solid.
-
Use immediately for the best results.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of NVA | NVA adsorbed onto the alumina. | The alumina may be too acidic or neutral. Ensure you are using basic alumina.[12] Alumina can also cause polymerization or dehydration reactions with some compounds; ensure it is appropriate for your specific grade of NVA.[11] |
| NVA is hygroscopic and may contain water, which can deactivate the alumina.[6][13] | Dry the NVA sample under vacuum before preparing the solution, or use a drying agent in the solution (ensure it's filtered off before loading). | |
| Inhibitor Still Present in Product | Column was overloaded. | Use a larger column or less NVA. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[14] |
| Elution was too fast. | Reduce the flow rate to allow sufficient time for the inhibitor to adsorb to the stationary phase.[8] | |
| Incorrect type of alumina used. | Phenolic inhibitors require basic alumina for effective removal.[12] | |
| Solvent is Difficult to Remove | High-boiling point solvent was used for elution. | Use a lower-boiling point solvent that still readily dissolves NVA, such as ethyl acetate or acetone.[1] |
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solids. It relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. For NVA, this method can remove a wide array of contaminants, not just phenolic inhibitors.
-
Solvent Selection:
-
The ideal solvent should dissolve NVA well at an elevated temperature but poorly at low temperatures.
-
Good starting points for NVA include mixtures of a good solvent (like acetone or ethyl acetate) and a poor solvent (like hexane or diethyl ether).[1][15]
-
To test, dissolve a small amount of NVA in a minimal volume of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool.
-
-
Dissolution:
-
Place the impure NVA in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (or solvent pair) and heat gently (e.g., on a hot plate with stirring) until all the NVA has dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
-
Verification and Use:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| NVA Fails to Dissolve | Incorrect solvent or insufficient volume. | Try a different solvent or solvent system. Increase the volume of the solvent, but avoid excessive dilution. |
| No Crystals Form Upon Cooling | Solution is not supersaturated; too much solvent was used. | Gently boil off some of the solvent to concentrate the solution and try cooling again. |
| Cooling was too rapid, leading to an oil instead of crystals. | Reheat the solution to redissolve the material and allow it to cool more slowly. You can also try scratching the inside of the flask with a glass rod to induce crystallization. | |
| Low Yield of Purified NVA | Significant amount of NVA remains in the mother liquor. | Cool the filtrate in an ice bath for a longer period. Minimize the amount of solvent used for both dissolution and washing. |
| Premature crystallization during hot filtration (if performed). | Use a pre-heated funnel and flask for filtration. Add a small excess of hot solvent before filtering. |
Method 3: Vacuum Distillation
This method separates NVA from non-volatile inhibitors or impurities based on differences in boiling points. It must be performed under reduced pressure to lower the boiling point and prevent thermally induced polymerization.[7]
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Use a heating mantle with a magnetic stirrer for even heating.
-
-
Safety Precaution:
-
Crucial Step: Add a few small, clean copper shavings or a strand of copper wire to the distillation flask.[16] Copper acts as a radical scavenger, helping to prevent polymerization during heating.
-
-
Distillation:
-
Post-Distillation:
-
The purified NVA will solidify in the receiving flask upon cooling.
-
Break the vacuum with an inert gas (nitrogen or argon).
-
The purified NVA should be used immediately.
-
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Monomer Polymerizes in Distillation Flask | Temperature is too high. | Increase the vacuum (lower the pressure) to further reduce the boiling point. |
| No radical scavenger present. | Ensure clean copper wire or another suitable distillation-safe inhibitor was added to the flask before heating. | |
| Heating is too rapid or uneven. | Heat slowly and use a magnetic stirrer to ensure even temperature distribution. | |
| "Bumping" or Unstable Boiling | Lack of nucleation sites for smooth boiling. | Ensure efficient stirring. A capillary bubbler providing a slow stream of inert gas can also promote smooth boiling. |
| Poor Separation of Impurities | Inefficient distillation column. | For impurities with boiling points close to NVA, use a fractionating column (e.g., Vigreux) to improve separation efficiency. |
Summary of this compound Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO | [1] |
| Molecular Weight | 85.10 g/mol | [1] |
| Appearance | White to light yellow solid | [1][5] |
| Melting Point | 54 °C | [5][6] |
| Boiling Point | 96 °C at 10 mmHg | [5][6] |
| Solubility | Soluble in water, acetone, methanol, esters | [1][5] |
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resonac.com [resonac.com]
- 5. resonac.com [resonac.com]
- 6. polysciences.com [polysciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. echemi.com [echemi.com]
Technical Support Center: Optimizing Initiator Concentration in N-Vinylacetamide (NVA) Polymerization
Welcome to the technical support guide for the polymerization of N-Vinylacetamide (NVA). This document is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of initiator concentration. Proper optimization is paramount for achieving desired polymer characteristics such as molecular weight, polydispersity, and reaction yield. This guide synthesizes established chemical principles with practical, field-proven insights to help you troubleshoot and refine your experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding initiator selection and concentration for NVA polymerization.
Q1: What is a typical initiator concentration range for NVA polymerization?
A typical starting concentration for conventional free-radical polymerization of NVA using an azo initiator like Azobisisobutyronitrile (AIBN) is between 0.1 mol% and 1.0 mol% relative to the NVA monomer. The optimal concentration is highly dependent on the desired molecular weight, reaction temperature, and solvent system. For controlled radical polymerization techniques like RAFT, the initiator-to-RAFT agent ratio is a more critical parameter, often starting at a high ratio to ensure proper control.[1]
Q2: How does initiator concentration affect the molecular weight of poly(this compound) (PNVA)?
There is an inverse relationship between initiator concentration and the molecular weight of the resulting polymer.[2][3] A higher initiator concentration generates a greater number of initial radical species.[2] With a fixed amount of monomer, this leads to the simultaneous growth of many polymer chains, which terminate at a shorter average length, resulting in a lower average molecular weight.[2][3] Conversely, a lower initiator concentration produces fewer, longer polymer chains, yielding a higher average molecular weight.[3]
Q3: How does initiator concentration influence the rate of polymerization?
The rate of polymerization is directly proportional to the square root of the initiator concentration.[2][4] Therefore, increasing the initiator concentration will increase the overall reaction rate by generating more free radicals to initiate polymer chains.[2] However, an excessively high concentration can lead to a "runaway" reaction that is difficult to control and may broaden the molecular weight distribution.
Q4: What are the most common initiators for NVA polymerization?
NVA readily undergoes free-radical polymerization.[5][6] The most common initiators are thermal azo initiators, with 2,2′-Azobis(2-methylpropionitrile) (AIBN) being a frequent choice due to its predictable decomposition kinetics and the fact that it does not typically introduce unwanted oxygenated byproducts.[7][8][9] Its optimal temperature range for decomposition is typically between 60°C and 80°C.[5][7][8] Water-soluble azo initiators can be used for aqueous polymerizations. For more controlled polymer architectures, techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization may be employed, which use a combination of a conventional initiator and a RAFT agent.[1][4]
Q5: Can I use the same initiator concentration for different solvents or temperatures?
No, this is not recommended. The decomposition rate of the initiator is temperature-dependent. For instance, AIBN decomposes more rapidly at higher temperatures, meaning a lower concentration would be needed to achieve the same initiation rate as a reaction at a lower temperature.[8][10] Solvents can also play a role in the polymerization kinetics. Therefore, the initiator concentration should be optimized for each specific set of reaction conditions (temperature, solvent, monomer concentration).
Part 2: Troubleshooting Guide: A Problem-Oriented Approach
This section provides a structured approach to diagnosing and solving common issues encountered during NVA polymerization, with a focus on the role of the initiator.
Problem 1: Low Polymer Yield or Complete Failure of Polymerization
This is one of the most common issues and can often be traced back to the initiation step.
-
Possible Cause 1a: Insufficient Initiator Concentration.
-
Causality: The concentration of the initiator may be too low to generate enough free radicals to overcome trace inhibitors (like dissolved oxygen) or to propagate the polymerization at a reasonable rate within the given timeframe.
-
Solution: Systematically increase the initiator concentration in small increments (e.g., 0.1 mol% steps). Ensure the reaction is given adequate time to proceed. Degassing the solvent and monomer solution thoroughly by purging with an inert gas (like nitrogen or argon) before adding the initiator is crucial to remove oxygen, which is a potent radical scavenger.[9]
-
-
Possible Cause 1b: Inactive or Decomposed Initiator.
-
Causality: AIBN and other radical initiators have a limited shelf life and are sensitive to heat and light.[8] Improper storage can lead to premature decomposition, rendering the initiator ineffective when added to the reaction.
-
Solution: Always use a fresh, properly stored initiator. AIBN should be stored in a cool, dark place. If there is any doubt about the initiator's activity, it is best to use a new batch.
-
-
Possible Cause 1c: Presence of Inhibitors in the Monomer.
-
Causality: While commercial NVA is typically supplied without a polymerization inhibitor, impurities from the synthesis process can act as inhibitors.[5][6] These impurities can react with and consume the initial free radicals, preventing polymerization.[5]
-
Solution: If inhibitor presence is suspected, the NVA monomer may need to be purified before use, for example, by recrystallization.[5]
-
Problem 2: Uncontrolled/Runaway Polymerization
An overly vigorous reaction can be dangerous and leads to poor polymer quality.
-
Possible Cause 2a: Initiator Concentration is Too High.
-
Causality: An excessive concentration of initiator leads to a very high initial concentration of radicals, causing a rapid, highly exothermic reaction. This can make the reaction temperature difficult to control, leading to solvent boiling and the formation of a polymer with a very broad molecular weight distribution or even cross-linked gels.
-
Solution: Immediately cool the reaction vessel if safe to do so. For future experiments, significantly reduce the initiator concentration. Start from the lower end of the recommended range (e.g., 0.1 mol%) and increase cautiously. Ensure the reaction setup includes adequate cooling and temperature monitoring.
-
Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
A high PDI (typically > 2.0 for conventional radical polymerization) indicates a lack of control over the polymer chain growth.
-
Possible Cause 3a: Inconsistent Initiation Rate.
-
Causality: If the initiator is not well-dissolved or if the temperature is not uniform throughout the reaction mixture, initiation will occur at different rates in different parts of the vessel. This leads to chains starting at different times and growing to different lengths.
-
Solution: Ensure the initiator is fully dissolved in the monomer/solvent mixture before increasing the temperature to initiate polymerization. Maintain uniform heating and vigorous stirring throughout the reaction to ensure a consistent temperature and distribution of reactants.
-
-
Possible Cause 3b: Chain Transfer Reactions.
-
Causality: Chain transfer is a reaction where the active radical center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or another polymer chain.[11] This terminates the original chain and starts a new one, leading to a greater number of shorter chains and thus broadening the PDI.[11][12] While inherent to radical polymerization, its prevalence can be influenced by reaction conditions.
-
Solution: The choice of solvent is critical; use solvents known to have low chain-transfer constants. While initiator concentration doesn't directly cause chain transfer, the higher temperatures sometimes used to compensate for low initiator concentrations can increase the rate of chain transfer reactions. It is often a balance between achieving a good reaction rate and minimizing side reactions. If a narrow PDI is a critical requirement, consider using a controlled polymerization technique like RAFT.[4]
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Free-Radical Polymerization of NVA with AIBN
-
Preparation: Add this compound (NVA) monomer and the chosen solvent (e.g., ethanol/water mixture) to a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet.[5]
-
Degassing: Stir the mixture at room temperature while bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of the reaction solvent. Add this solution to the reaction flask via syringe.
-
Initiation & Polymerization: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70°C for AIBN).[8]
-
Reaction: Allow the polymerization to proceed under an inert atmosphere for the desired time (e.g., 4-24 hours). The solution will typically become more viscous as the polymer forms.
-
Termination & Purification: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., acetone). Filter the precipitated poly(this compound) (PNVA), wash with fresh non-solvent, and dry under vacuum.
Protocol 2: Systematic Optimization of Initiator Concentration
-
Setup Parallel Reactions: Prepare a series of identical reactions following Protocol 1.
-
Vary Initiator Concentration: For each reaction, use a different concentration of initiator (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mol% relative to NVA). Keep all other parameters (monomer concentration, solvent, temperature, time) constant.
-
Characterization: After purification, determine the monomer conversion (yield) for each reaction. Characterize the resulting PNVA from each experiment using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).
-
Analysis: Plot the resulting Mn and PDI as a function of the initiator concentration to determine the optimal concentration for your target molecular weight and PDI.
Data Table 1: Example Data for AIBN Concentration Optimization in NVA Polymerization
Conditions: NVA in ethanol at 70°C for 12 hours.
| Experiment ID | [AIBN] (mol% to NVA) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| NVA-OPT-1 | 0.10 | 75 | 95,000 | 1.95 |
| NVA-OPT-2 | 0.25 | 88 | 62,000 | 1.88 |
| NVA-OPT-3 | 0.50 | 94 | 41,000 | 1.92 |
| NVA-OPT-4 | 0.75 | 96 | 30,000 | 2.05 |
| NVA-OPT-5 | 1.00 | 97 | 22,000 | 2.15 |
Note: This is illustrative data. Actual results will vary based on specific experimental conditions.
Part 4: Visual Guides & Mechanisms
Diagram 1: Free Radical Polymerization of NVA
References
- 1. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 6. resonac.com [resonac.com]
- 7. nbinno.com [nbinno.com]
- 8. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 11. Chain transfer - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
controlling molecular weight distribution of poly(N-Vinylacetamide)
A Guide to Controlling the Molecular Weight Distribution of Poly(N-Vinylacetamide)
Welcome to the technical support center for poly(this compound) (PNVA) synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers, scientists, and drug development professionals face when precise control over polymer characteristics is paramount. This resource is structured as a series of practical, field-tested answers to common problems encountered during PNVA polymerization, focusing on the causality behind the phenomena you observe in your lab.
Core Concepts: Why Molecular Weight Distribution Matters
The molecular weight (MW) and molecular weight distribution (polydispersity index, PDI or Đ) of PNVA are not merely analytical parameters; they are critical determinants of a material's final properties. For applications in drug delivery, hydrogels, and other biomaterials, these factors govern drug release kinetics, hydrogel mechanical strength, and in vivo circulation times.
Conventional free radical polymerization (FRP) is akin to starting a race with no rules; chains initiate and terminate randomly, leading to a broad distribution of chain lengths and a high PDI (typically >1.5-2.0).[1][2] For precision, we turn to Reversible Deactivation Radical Polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization . RAFT introduces a mediating agent that establishes a dynamic equilibrium between a small number of active, growing chains and a large population of dormant chains.[3] This allows all chains to grow at a similar rate, resulting in polymers with predictable molecular weights and very narrow distributions (PDI < 1.3).
Troubleshooting Guide: From Broad PDI to Bimodal Distributions
This section addresses the most common issues encountered during PNVA polymerization in a direct question-and-answer format.
Q1: My polydispersity (PDI) is very high (>1.5) and my molecular weight is unpredictable. What is the fundamental issue?
Answer: A high PDI is the classic signature of an uncontrolled polymerization. If you are using a conventional free radical initiator (like AIBN or V-50) without a control agent, this is the expected outcome. The high reactivity and instability of the propagating radicals in FRP lead to rapid and irreversible termination reactions (coupling or disproportionation), "locking in" a wide variety of chain lengths.[1][4]
Causality & Solution: The core issue is the absence of a mechanism to ensure all polymer chains grow at a comparable rate. To achieve control, you must implement a controlled radical polymerization technique. For this compound (NVA), which is classified as a Less Activated Monomer (LAM), RAFT polymerization is the most robust and widely validated method.[5] It requires adding a specific RAFT agent, also known as a chain transfer agent (CTA), to your reaction. This agent reversibly caps the growing polymer chains, keeping most of them in a "dormant" state while allowing for sequential monomer insertion across all chains.[3]
Q2: I'm using RAFT, but my GPC trace shows a distinct high molecular weight shoulder, artificially inflating my PDI. What's happening?
Answer: This is a common and insightful observation that points to a competition between the controlled RAFT process and a conventional free radical polymerization occurring simultaneously in your flask. The main peak represents your controlled polymer population, while the shoulder is comprised of "dead" polymer chains formed without RAFT mediation.[6]
Causality & Solution: This typically occurs when the rate of initiation is too high relative to the rate of chain transfer. Radicals generated from your initiator (e.g., AIBN) are polymerizing monomer before they can be captured by the RAFT agent to form dormant chains.[6]
-
Reduce Initiator Concentration: The most direct solution is to decrease the initiator-to-RAFT agent ratio ([I]/[CTA]). A common starting point for RAFT is a [CTA]:[I] ratio between 5:1 and 10:1. This ensures the concentration of propagating radicals is kept low at all times.
-
Lower the Temperature: The decomposition rate of most thermal initiators is highly temperature-dependent. Lowering the reaction temperature by 5-10 °C will slow the rate of radical generation, giving the RAFT agent more time to control the polymerization.
-
Choose a Slower Initiator: If temperature is constrained, consider an initiator with a longer half-life at your desired reaction temperature.
Q3: My GPC trace has a significant low molecular weight tail or shoulder. How do I resolve this?
Answer: A low molecular weight shoulder or tailing often indicates either incomplete monomer conversion or issues with chain transfer events that prematurely stop chain growth. In the context of RAFT, it can suggest that the polymerization has not proceeded long enough for short chains to add more monomer.[6]
Causality & Solution:
-
Increase Reaction Time/Monomer Concentration: The simplest explanation is that the reaction was stopped prematurely. Take aliquots at different time points to track the evolution of the molecular weight distribution via GPC. If the shoulder resolves over time, you simply need to extend the reaction duration. Increasing monomer concentration can also drive the reaction towards higher conversion and higher molecular weights.[6]
-
Check for Impurities: Chain transfer to solvent or impurities can terminate chains, contributing to the low MW fraction. Ensure your monomer is purified (e.g., by passing through a column of basic alumina to remove inhibitor) and use a high-purity, freshly distilled solvent.
-
Evaluate Your RAFT Agent: An inappropriate RAFT agent can lead to poor control and a broad distribution that may manifest as tailing. Ensure you are using a RAFT agent suitable for Less Activated Monomers like NVA (see FAQ section).
Q4: My reaction has a very long induction period or stalls completely at low conversion. Why?
Answer: This is almost always caused by an inhibitor in the system that scavenges the initial radicals generated by your initiator. The polymerization will not begin until the inhibitor is completely consumed.[7]
Causality & Solution: The most common inhibitor is molecular oxygen. NVA monomer, as supplied, also contains a polymerization inhibitor (like MEHQ) that must be removed.
-
Rigorous Deoxygenation: Your reaction mixture must be thoroughly deoxygenated before heating. Standard practice is to sparge the solution with an inert gas (Argon or Nitrogen) for at least 30 minutes. For maximum control and reproducibility, performing 3-5 freeze-pump-thaw cycles is highly recommended.[7]
-
Monomer Purification: Never use NVA monomer directly from the bottle for a controlled polymerization. Pass it through a short column of basic alumina immediately before use to remove the storage inhibitor.
-
Initiator Viability: Ensure your initiator has been stored correctly and has not degraded.
Q5: The final number-average molecular weight (Mn) is significantly different from my theoretical prediction (Mn,th). What went wrong?
Answer: The theoretical molecular weight in a RAFT polymerization is calculated based on the ratio of monomer consumed to the amount of RAFT agent used. A significant deviation points to an issue with one of these inputs or inefficient control.
Mn,th = ([Monomer]₀ / [CTA]₀) × Conversion × MW_monomer + MW_CTA
Causality & Solution:
-
Inaccurate Reagent Measurement: Double-check the masses and molar calculations for your monomer, CTA, and initiator. Small errors in the amount of CTA will lead to large deviations in the final Mn.
-
Inefficient RAFT Agent (Low Chain Transfer Constant): If the chosen CTA is not efficient for NVA, a significant fraction of chains may be initiated by the thermal initiator alone, leading to a higher-than-expected number of polymer chains and thus a lower overall Mn. This often correlates with a higher PDI.
-
Impure RAFT Agent: If your RAFT agent is not pure, its effective concentration will be lower than calculated, leading to a higher-than-expected Mn.
-
Initiator-Derived Chains: Remember that a small fraction of chains are initiated by radicals from the thermal initiator that do not react with a CTA. This can slightly lower the final Mn compared to the theoretical value. This effect is minimized by using a high [CTA]/[I] ratio.[3]
Key Experimental Protocol
Protocol: RAFT Polymerization of this compound (NVA) to Target Mn = 10,000 g/mol
This protocol provides a robust starting point for achieving a well-defined PNVA.
Materials:
-
This compound (NVA), inhibitor removed
-
RAFT Agent: Cyanomethyl O-ethyl carbonodithioate (Xanthate)
-
Initiator: 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or similar low-temperature initiator
-
Solvent: Anhydrous 1,4-Dioxane or Dimethyl Sulfoxide (DMSO)
-
Schlenk flask, magnetic stir bar, rubber septum, inert gas line (Argon/Nitrogen)
Methodology:
-
Monomer Purification: Pass NVA through a short column of basic alumina to remove the inhibitor immediately prior to use.
-
Reagent Calculation (Example for Mn = 10,000 g/mol ):
-
Target DP (Degree of Polymerization) = 10,000 g/mol / 85.1 g/mol (MW of NVA) ≈ 117
-
Ratio: [NVA]:[CTA]:[I] = 117 : 1 : 0.2
-
Mass NVA: 1.00 g (11.75 mmol)
-
Mass CTA (MW=161.25 g/mol ): 16.1 mg (0.10 mmol)
-
Mass Initiator (V-65, MW=248.37 g/mol ): 5.0 mg (0.02 mmol)
-
Solvent: 4.0 mL 1,4-Dioxane
-
-
Reaction Setup:
-
Add the calculated amounts of NVA, CTA, initiator, and solvent to a dry Schlenk flask containing a stir bar.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation (Critical Step):
-
Perform at least three freeze-pump-thaw cycles:
-
Freeze the flask contents in liquid nitrogen until solid.
-
Apply high vacuum for 5-10 minutes.
-
Close the vacuum line and thaw the mixture in a water bath.
-
Backfill the flask with inert gas. Repeat the cycle two more times.
-
-
-
Polymerization:
-
After the final cycle, leave the flask under a positive pressure of inert gas.
-
Immerse the flask in a pre-heated oil bath at 60 °C.
-
Allow the reaction to proceed with stirring for the desired time (e.g., 6-12 hours). To track kinetics, small aliquots can be withdrawn via a degassed syringe at various time points for conversion (¹H NMR) and molecular weight (GPC) analysis.
-
-
Termination and Isolation:
-
Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether (or another non-solvent) with vigorous stirring.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh cold diethyl ether to remove unreacted monomer.
-
Dry the final PNVA product under vacuum at room temperature until a constant weight is achieved.[8]
-
Data Reference Tables
Table 1: Effect of RAFT Polymerization Parameters on PNVA Characteristics (Data synthesized from typical results reported in literature)
| Target Mn ( g/mol ) | [NVA]:[CTA]:[I] Ratio | Temp (°C) | Time (h) | Conversion (%) | Actual Mn (GPC) | PDI (Đ) |
| 5,000 | 58 : 1 : 0.2 | 60 | 5 | 85 | 4,800 | 1.15 |
| 10,000 | 117 : 1 : 0.2 | 60 | 8 | 82 | 9,900 | 1.18 |
| 25,000 | 294 : 1 : 0.1 | 60 | 16 | 75 | 23,500 | 1.25 |
| 10,000 | 117 : 1 : 0.5 | 60 | 6 | 90 | 9,500 | 1.35 |
Table 2: General Guide for RAFT Agent (CTA) Selection
| Monomer Type | Class | Examples | Recommended RAFT Agent Z-Group |
| N-Vinylamides , Vinyl Esters | L ess A ctivated M onomer (LAM) | NVA, N-Vinylpyrrolidone, Vinyl Acetate | Xanthates (O-Alkyl), Dithiocarbamates (N,N-Dialkyl) |
| (Meth)acrylates, Styrene | M ore A ctivated M onomer (MAM) | MMA, Styrene, Butyl Acrylate | Trithiocarbonates, Dithiobenzoates |
Frequently Asked Questions (FAQs)
-
Q: What exactly is a "Less Activated Monomer" (LAM) and why is NVA one?
-
A: In vinyl monomers, "activation" refers to the ability of the substituent group to stabilize the propagating radical through resonance. Groups like phenyl (in styrene) or carbonyl (in acrylates) are activating. In NVA, the nitrogen atom is directly attached to the vinyl group, which does not provide significant resonance stabilization to the radical on the adjacent carbon. This makes the propagating radical highly reactive and unstable, classifying NVA as a LAM.[5] This high reactivity is why a highly controlling RAFT agent (like a xanthate) is needed to effectively tame it.
-
-
Q: Can I use Atom Transfer Radical Polymerization (ATRP) for this compound?
-
A: While ATRP is a powerful RDRP technique, it is notoriously difficult to implement for N-vinylamides. The amide functionality can complex with the copper catalyst, leading to catalyst deactivation and a loss of control. While some specialized systems have been reported, RAFT polymerization remains the far more accessible, reliable, and recommended method for controlling PNVA synthesis.
-
-
Q: How important is monomer purity for achieving a low PDI?
-
A: It is absolutely critical. Besides the storage inhibitor, NVA can undergo hydrolysis to acetaldehyde and acetamide, or contain other vinyl impurities from its synthesis. These impurities can act as chain transfer agents or inhibitors, leading to broader PDI, induction periods, and unpredictable molecular weights. Using freshly purified monomer is a non-negotiable step for high-quality, reproducible results.
-
Visualizations
Diagram 1: The RAFT Polymerization Mechanism
Caption: Core mechanism of RAFT polymerization for PNVA.
Diagram 2: Troubleshooting Workflow for PNVA Synthesis
Caption: A logical workflow for diagnosing common PNVA polymerization issues.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. pslc.ws [pslc.ws]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting low conversion in N-Vinylacetamide polymerization
Welcome to the technical support center for N-Vinylacetamide (NVA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the polymerization of this versatile monomer. Low monomer conversion is a frequent issue that can often be traced back to a few critical experimental parameters. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you achieve high-yield, reproducible results.
Troubleshooting Guide: Low Monomer Conversion
This section addresses the most common and frustrating issue in NVA polymerization: failure to achieve the desired conversion. Each problem is broken down into potential causes and actionable solutions grounded in the principles of polymer chemistry.
Problem 1: Polymerization fails to initiate or conversion is near-zero after the expected reaction time.
Potential Cause A: Presence of Polymerization Inhibitors
-
Why it happens: NVA monomer is typically supplied with a small amount of an inhibitor, such as 4-methoxyphenol (MEHQ) or hydroquinone (HQ), to prevent spontaneous polymerization during transport and storage.[1] These inhibitors are radical scavengers; they react with and neutralize the initial free radicals generated by your initiator, effectively preventing the polymerization chain reaction from starting.[1] If the inhibitor is not removed, it will consume the initiator radicals until it is fully depleted, resulting in a long, unpredictable induction period or complete inhibition.[2]
-
Recommended Solution: Inhibitor Removal Removal of the inhibitor is a critical first step for achieving reproducible polymerization kinetics. Passage through a column of activated basic alumina is the most common and effective method.
Detailed Protocol: Inhibitor Removal using an Alumina Column
-
Column Preparation: Secure a glass chromatography column of appropriate size (e.g., a 2 cm diameter column for 50-100 g of monomer). Add a small plug of glass wool or cotton to the bottom.
-
Packing: Dry-pack the column with activated basic alumina. A general rule is to use 10-15g of alumina for every 100g of NVA monomer. Gently tap the column to ensure even packing.
-
Elution: Carefully pour the liquid NVA monomer onto the top of the alumina bed.
-
Collection: Allow the monomer to percolate through the column under gravity. Collect the purified, inhibitor-free monomer in a clean, dry flask suitable for your reaction (e.g., a Schlenk flask).
-
Immediate Use: The purified monomer is now highly active and susceptible to spontaneous polymerization. It should be used immediately. If storage is necessary, it must be kept refrigerated (0-10°C) under an inert atmosphere (Nitrogen or Argon) and used within 24 hours.[3]
-
Potential Cause B: Inactive or Insufficient Initiator
-
Why it happens: Free radical polymerization is initiated by the thermal decomposition of an initiator molecule to form active radicals.[4] If the initiator is old, has been stored improperly, or is used at a temperature well below its optimal decomposition range, it will not generate a sufficient radical flux to start the polymerization. The rate of polymerization is directly proportional to the square root of the initiator concentration, so an insufficient amount will lead to an impractically slow reaction.[5]
-
Recommended Solution: Select and Handle Initiators Correctly Ensure your initiator is active and used under the correct conditions. Azobisisobutyronitrile (AIBN) is a common and effective initiator for NVA polymerization.[3]
Table 1: Common Thermal Initiators for NVA Polymerization
Initiator Common Abbreviation Optimal Temperature Range (°C) Half-life (t½) at given Temp. Recommended Solvents 2,2'-Azobis(isobutyronitrile) AIBN 60 - 80 °C 10 hours @ 65 °C Toluene, DMF, Dioxane, Water/Ethanol mixtures[3] 2,2'-Azobis(2-methylpropionamidine) dihydrochloride V-50 50 - 70 °C 10 hours @ 56 °C Water, Methanol | 4,4'-Azobis(4-cyanovaleric acid) | ACVA | 60 - 80 °C | 10 hours @ 69 °C | Water, Methanol, DMF |
Protocol Validation:
-
Verify Storage: Check the expiration date and storage conditions of your initiator. AIBN, for example, should be stored at a cool temperature to prevent premature decomposition.
-
Correct Concentration: A typical starting concentration for a batch polymerization is 0.1-1.0 mol% of initiator relative to the monomer.
-
Temperature Control: Ensure your reaction vessel (e.g., an oil bath) is maintained at a stable temperature appropriate for your chosen initiator (e.g., 60-70 °C for AIBN).[3]
-
Potential Cause C: Presence of Oxygen
-
Why it happens: Oxygen is a potent inhibitor of free radical polymerizations. In its ground state (triplet oxygen), it can react with the carbon-centered propagating radicals to form stable peroxy radicals. These peroxy radicals are generally not reactive enough to continue the polymerization chain, effectively terminating the reaction. This leads to a significant induction period or complete failure of the polymerization.
-
Recommended Solution: Deoxygenation of the Reaction Mixture Thoroughly removing dissolved oxygen from the monomer and solvent is mandatory for successful NVA polymerization.
Detailed Protocol: Freeze-Pump-Thaw Degassing (Recommended for most organic solvents)
-
Setup: Place your reaction mixture in a Schlenk flask equipped with a stir bar and sealed with a rubber septum or stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Open the flask to a high-vacuum line (Schlenk line) and evacuate for 10-15 minutes. This removes the oxygen from the headspace above the frozen mixture.
-
Thaw: Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the mixture to thaw completely. You may observe bubbling as dissolved gases are released from the liquid into the vacuum headspace.
-
Repeat: Repeat this cycle at least three times to ensure complete removal of dissolved oxygen.
-
Inert Atmosphere: After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen) before heating to the polymerization temperature.
-
Problem 2: Polymerization starts but stalls at low to moderate conversion (<50%).
Potential Cause A: Suboptimal Reaction Temperature
-
Why it happens: Temperature is a critical parameter that influences multiple kinetic factors.[6]
-
Too Low: The rate of initiator decomposition will be too slow, generating an insufficient number of radicals to sustain the polymerization.
-
Too High: The initiator may decompose too rapidly, leading to a high initial concentration of radicals. This increases the probability of bimolecular termination (radicals reacting with each other), which can prematurely end chains and consume the initiator before high conversion is reached.[7]
-
-
Recommended Solution: Precise Temperature Control Maintain the reaction temperature within the optimal range for your chosen initiator (see Table 1). Use a calibrated thermometer and a stable heating system (e.g., a temperature-controlled oil bath or heating mantle with a PID controller). For NVA polymerization with AIBN, a temperature of 65 °C is often a good starting point.[3]
Potential Cause B: Impurities in the Monomer or Solvent
-
Why it happens: Besides designated inhibitors, other impurities can retard or terminate polymerization. Acetaldehyde, a potential byproduct from NVA synthesis, can interfere with the reaction.[3] Certain impurities in solvents, such as peroxides in aged ethers (like THF or dioxane), can also react with and consume propagating radicals.
-
Recommended Solution: Use High-Purity Reagents
-
Monomer Purity: Use NVA monomer with a purity of >98.0%.[3] If impurities are suspected, consider purification by recrystallization or sublimation in addition to inhibitor removal.
-
Solvent Purity: Use high-purity, anhydrous, or polymerization-grade solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), test for peroxides and purify if necessary (e.g., by distilling from sodium/benzophenone).
-
Visualization 1: Troubleshooting Logic for Low Conversion
The following diagram outlines a decision-making workflow for diagnosing the root cause of low conversion in NVA polymerization.
Caption: A flowchart for diagnosing issues with low NVA conversion.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the conversion of my NVA polymerization in real-time?
-
A1: While gravimetry (isolating and weighing the polymer) is the definitive method post-reaction, real-time monitoring can provide valuable kinetic data. Techniques include:
-
Dilatometry: This classic technique measures the volume contraction that occurs as the monomer (with a lower density) converts to the polymer (with a higher density). It is highly precise for kinetic studies at low conversions.[8]
-
Spectroscopy (NMR/FTIR): By tracking the disappearance of the vinyl proton signals (~5.5-6.5 ppm in ¹H NMR) or the C=C stretch (~1640 cm⁻¹ in FTIR) relative to an internal standard or a stable monomer peak (e.g., the amide carbonyl), you can quantify monomer consumption over time.[3][9]
-
Online Monitoring: Advanced setups can use inline sensors to measure changes in properties like sonic velocity or refractive index, which correlate with the degree of polymerization.[10]
-
Q2: What is the role of the solvent in NVA polymerization?
-
A2: NVA is soluble in a wide range of solvents, including water, alcohols, and DMF.[11] The solvent choice can influence the reaction in several ways:
-
Solubility: It must keep both the monomer and the resulting poly(this compound) (PNVA) soluble to prevent premature precipitation, which can trap radicals and halt the reaction.
-
Chain Transfer: Some solvents can participate in chain transfer reactions, where the growing polymer chain abstracts an atom from a solvent molecule, terminating the chain and creating a new solvent radical. This can lower the final molecular weight of the polymer. Solvents with easily abstractable protons (like isopropanol or certain amines) are more prone to this.
-
Viscosity Control: The solvent helps dissipate the heat generated during the exothermic polymerization and controls the viscosity of the reaction medium, which is crucial for maintaining efficient stirring.
-
Q3: My polymerization worked, but the molecular weight of the resulting polymer is much lower than expected. Why?
-
A3: Low molecular weight is typically a result of a high rate of chain termination or chain transfer relative to the rate of propagation. Common causes include:
-
High Initiator Concentration: A higher initiator concentration leads to more polymer chains being initiated simultaneously. With a finite amount of monomer, this results in shorter average chain lengths.[2][4]
-
High Temperature: As discussed, excessively high temperatures can cause rapid initiator burnout and increase termination events.
-
Chain Transfer Agents: The presence of chain transfer agents (either intentionally added or as impurities in the solvent) will lower the molecular weight.
-
Inhibitor Residue: While not common, attempting to "overwhelm" an inhibitor with a very high concentration of initiator can lead to low molecular weight polymers.[2]
-
Visualization 2: Standard NVA Polymerization Workflow
This diagram illustrates the key stages of a successful free-radical polymerization of this compound.
Caption: A step-by-step workflow for NVA free-radical polymerization.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 4. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. tecnovaht.it [tecnovaht.it]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Polymerization of N-Vinylacetamide (NVA)
Welcome to the technical support center for N-Vinylacetamide (NVA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of NVA polymerization and effectively troubleshoot common experimental challenges, with a primary focus on preventing gelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NVA)?
This compound (NVA) is a non-ionic, water-soluble monomer with the chemical formula C₄H₇NO.[1] Its amphiphilic nature and ability to undergo radical polymerization make it a valuable component in the synthesis of functional polymers for applications in drug delivery, medical devices, and other advanced materials.[1]
Q2: What is gelation in the context of NVA polymerization?
Gelation is the formation of a cross-linked, insoluble polymer network, resulting in a gelatinous or solid mass instead of a soluble, linear polymer. This is often an undesired outcome in free-radical polymerization of NVA, as it can render the product unusable for many applications.
Q3: Why is preventing gelation important in NVA polymerization?
For most applications, particularly in the biomedical field, a soluble and well-defined poly(this compound) (PNVA) with a specific molecular weight and narrow molecular weight distribution is required. Gelation leads to an intractable, high-molecular-weight, cross-linked polymer that cannot be easily processed or characterized, thus hindering further use and development.
Q4: What are the primary causes of gelation during NVA polymerization?
The main culprits behind gelation in NVA polymerization include:
-
Monomer Impurities: The presence of difunctional impurities that can act as cross-linking agents.
-
High Initiator Concentration: An excessive amount of initiator can lead to a high concentration of growing polymer chains, increasing the probability of chain-transfer reactions and termination by combination, which can result in branching and cross-linking.
-
High Monomer Concentration (Gel Effect): At high monomer conversions, the viscosity of the reaction medium increases significantly. This slows down the termination reactions of polymer chains, leading to a rapid increase in the polymerization rate and molecular weight, which can result in gelation. This phenomenon is also known as the Trommsdorff effect.[2]
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions and chain transfer to the polymer, which can create active sites on the polymer backbone, leading to branching and cross-linking. In extreme cases, it can lead to thermal runaway.
Troubleshooting Guide: Preventing Gelation
This section provides a detailed, question-and-answer-style guide to troubleshoot and prevent gelation during your NVA polymerization experiments.
Issue 1: Unexpected Gelation at Low Monomer Conversion
Q: My NVA polymerization reaction formed a gel almost immediately or at a very low monomer conversion. What is the likely cause and how can I fix it?
A: Cause & Analysis:
Early-onset gelation is most commonly caused by the presence of bifunctional impurities in the NVA monomer that act as cross-linkers. Even trace amounts of such impurities can lead to the formation of a polymer network. Common impurities in NVA synthesis can include acetaldehyde and its derivatives.[1] While not explicitly bifunctional, side reactions involving these impurities under polymerization conditions could potentially lead to cross-linking. A more direct cause would be the presence of divinyl compounds.
Solution: Monomer Purification
It is crucial to use high-purity NVA for polymerization.[1] If you suspect impurities, purification of the monomer is essential.
Experimental Protocol: NVA Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which NVA is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of toluene and heptane or ethyl acetate and hexane can be effective.
-
Dissolution: Dissolve the crude NVA in the minimum amount of the chosen solvent at an elevated temperature (e.g., 50-60 °C).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization. Slow cooling generally yields purer crystals.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified NVA crystals under vacuum at a low temperature (e.g., room temperature to 30°C) to avoid any thermal degradation or premature polymerization.
Issue 2: Gelation Occurs at High Monomer Conversion
Q: My polymerization proceeds well initially, but then the viscosity increases dramatically, and the reaction mixture turns into a gel at higher monomer conversion. What's happening?
A: Cause & Analysis:
This is a classic presentation of the gel effect (or Trommsdorff effect). As the polymerization progresses, the concentration of the formed polymer increases, leading to a significant rise in the viscosity of the reaction medium. This high viscosity hinders the diffusion of large polymer chains, making it difficult for two growing radical chains to find each other and terminate. The smaller monomer molecules can still diffuse to the growing chain ends, so the propagation reaction continues at a high rate. This imbalance between propagation and termination leads to a rapid increase in the polymerization rate and the molecular weight of the polymer, often culminating in the formation of a cross-linked gel.
Solutions:
-
Reduce Monomer Concentration: Conducting the polymerization in a more dilute solution can help to mitigate the gel effect. By increasing the amount of solvent, the viscosity increase per monomer conversion is less pronounced, allowing for better mobility of the polymer chains and more controlled termination.
-
Introduce a Chain Transfer Agent (CTA): A CTA can help to control the molecular weight of the polymer chains and reduce the likelihood of gelation.[3] CTAs terminate a growing polymer chain and initiate a new one, effectively keeping the average chain length shorter.[4]
-
Recommended CTAs: For N-vinylamides, alcohols like isopropanol or thiols can be used as chain transfer agents.[5]
-
-
Stop the Reaction at a Lower Conversion: If a high molecular weight polymer is not essential, consider stopping the polymerization before the onset of the gel effect. This can be achieved by quenching the reaction at a predetermined time or monomer conversion.
Issue 3: Gelation Accompanied by a Rapid Temperature Increase
Q: My reaction started to heat up uncontrollably, and then it turned into a solid mass. What happened and how can I prevent this?
A: Cause & Analysis:
You have likely experienced a thermal runaway polymerization . Polymerization reactions are exothermic, and if the heat generated by the reaction is not effectively removed, the reaction temperature will increase. This temperature rise, in turn, accelerates the polymerization rate, leading to even more heat generation in a positive feedback loop. This can result in a very rapid, uncontrolled reaction, often leading to complete gelation or even violent boiling of the solvent. High initiator concentrations can exacerbate this issue by increasing the initial reaction rate.
Solutions:
-
Optimize Initiator Concentration: Use the lowest effective initiator concentration. A higher initiator concentration leads to a faster polymerization rate and more heat generated per unit of time.[6]
-
Improve Heat Dissipation:
-
Use a reaction vessel with a larger surface area-to-volume ratio.
-
Ensure efficient stirring to promote uniform heat distribution.
-
Use an external cooling bath (e.g., ice-water or a controlled temperature circulator) to actively remove heat from the reaction.
-
-
Control the Reaction Temperature: Conduct the polymerization at a lower, well-controlled temperature. For many free-radical polymerizations of vinyl monomers, temperatures in the range of 50-70 °C are common, depending on the initiator used.
-
Semi-batch Monomer Addition: Instead of adding all the monomer at the beginning, a semi-batch process where the monomer is added gradually over time can help to control the rate of heat generation.
Quantitative Data and Recommended Parameters
The following table provides general guidelines for NVA free-radical polymerization to minimize the risk of gelation. Note that optimal conditions may vary depending on the specific solvent, initiator, and desired polymer properties.
| Parameter | Recommended Range | Rationale for Preventing Gelation |
| Monomer Purity | >99% (after purification) | Minimizes the presence of cross-linking impurities.[1] |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | A lower concentration reduces the rate of initiation and heat generation, and leads to higher molecular weight polymers in a more controlled manner.[6][7] |
| Monomer Concentration | 10 - 50 wt% in solvent | Lower concentrations reduce the viscosity buildup, mitigating the gel effect. |
| Reaction Temperature | 50 - 70 °C | A lower temperature slows down the reaction rate and reduces the likelihood of side reactions and thermal runaway. The specific temperature should be chosen based on the half-life of the initiator. |
| Solvent Choice | Protic solvents (e.g., water, ethanol) or polar aprotic solvents (e.g., DMF, DMSO) | The choice of solvent can influence the polymerization kinetics.[8] Solvents that are good for both the monomer and the polymer can help to maintain a homogeneous system and prevent precipitation-induced gelation. |
Experimental Protocols
Protocol 1: Standard Free-Radical Polymerization of NVA in Solution
This protocol is designed to produce soluble PNVA with a reduced risk of gelation.
Materials:
-
This compound (NVA), purified by recrystallization
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of purified NVA in anhydrous DMF to achieve the target monomer concentration (e.g., 20 wt%).
-
Initiator Addition: Add the AIBN initiator (e.g., 0.5 mol% relative to NVA).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.[9][10]
-
Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 60 °C) and stir the reaction mixture under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the monomer conversion by techniques such as ¹H NMR or gravimetry.
-
Termination and Precipitation: Once the desired conversion is reached (or if the viscosity starts to increase dramatically), quench the reaction by cooling the flask in an ice bath and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether or cold methanol).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Controlled Radical Polymerization (RAFT) of NVA
For applications requiring precise control over molecular weight and a very low risk of gelation, a controlled radical polymerization technique such as Reversible Addition-Fragmentation chain-Transfer (RAFT) is recommended.[11]
(Note: RAFT polymerization requires careful selection of a suitable RAFT agent for the specific monomer.)
Visualizations
Diagram 1: Troubleshooting Logic for NVA Polymerization Gelation
Caption: Decision tree for troubleshooting gelation in NVA polymerization.
Diagram 2: Uncontrolled vs. Controlled NVA Polymerization
Caption: Pathways of uncontrolled versus controlled NVA polymerization.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pstc.org [pstc.org]
- 4. youtube.com [youtube.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tuning the Lower Critical Solution Temperature (LCST) of N-Vinylacetamide Copolymers
Welcome to the technical support center for N-Vinylacetamide (NVA) copolymers. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile thermoresponsive polymers. Here, we address common challenges and frequently asked questions related to tuning the Lower Critical Solution Temperature (LCST), providing not just procedures but the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
This section covers foundational concepts that are crucial for understanding and manipulating the thermoresponsive behavior of NVA copolymers.
Q1: What is the Lower Critical Solution Temperature (LCST) and why is it important?
The LCST is the critical temperature below which a polymer is soluble in a given solvent (typically water for our applications) and above which it undergoes a reversible phase separation, becoming insoluble.[1][2] This transition from a hydrophilic, dissolved state to a hydrophobic, collapsed state is driven by a shift in the balance between polymer-water hydrogen bonds and polymer-polymer hydrophobic interactions.[3][4] For drug delivery, an LCST slightly above physiological temperature (~37°C) is highly desirable, as it allows the polymer to be soluble for administration and then aggregate or gel at the target site to provide sustained drug release.[5]
Q2: Does the homopolymer, poly(this compound) (PNVA), have a distinct LCST?
This is a critical point of clarification. Unlike more commonly discussed thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), the homopolymer PNVA is generally considered highly water-soluble across a wide range of temperatures and does not exhibit a readily accessible LCST in aqueous solutions under standard conditions.[6][7] Its high affinity for water means that to induce thermoresponsive behavior, it must be copolymerized with other monomers to carefully adjust its overall hydrophilic-hydrophobic balance.[8]
Q3: What is the fundamental principle for tuning the LCST of NVA copolymers?
The core principle is the modulation of the copolymer's overall hydrophilicity. The LCST is exquisitely sensitive to the hydrophilic/hydrophobic balance within the polymer chain.[9] By introducing other monomers (comonomers) into the polymer backbone, you can systematically raise or lower the temperature at which the phase transition occurs.
-
To Increase LCST: Incorporate a more hydrophilic comonomer. This increases the polymer's affinity for water, meaning more thermal energy (a higher temperature) is required to break the polymer-water hydrogen bonds and induce collapse.[2]
-
To Decrease LCST: Incorporate a more hydrophobic comonomer. This enhances the hydrophobic interactions within the polymer, making it less soluble and causing it to phase-separate at a lower temperature.[2][3]
Q4: Beyond comonomer choice, what other factors influence the measured LCST?
Several parameters can affect the LCST, and controlling them is key to reproducibility:
-
Molecular Weight: For many polymer systems, the LCST is inversely proportional to the molecular weight; higher molecular weight chains tend to have a lower LCST.[10][11]
-
Polymer Concentration: The LCST can be concentration-dependent. While some systems show minimal change over a certain range[1], others may exhibit a decrease in LCST as concentration increases.[11][12] It is crucial to report and maintain a consistent concentration for all comparative measurements.
-
Solvent and Additives (pH and Ionic Strength): The presence of salts or changes in pH can significantly alter the LCST. For instance, salts can disrupt the hydration shell around the polymer, often leading to a decrease in the LCST.[10][13] The effect is particularly pronounced for copolymers containing ionizable groups like acrylic acid.[14][15]
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: The measured LCST is inconsistent between batches or different from literature values.
-
Potential Cause A: Variation in Copolymer Composition. The ratio of NVA to the comonomer is the most significant factor determining the LCST.[16][17] Even small deviations in the final copolymer composition can lead to noticeable shifts in the transition temperature.
-
Solution: Do not assume the monomer feed ratio equals the final copolymer composition. Characterize the composition of each new batch using techniques like ¹H-NMR spectroscopy to establish a direct correlation between structure and LCST.
-
-
Potential Cause B: Differences in Molecular Weight and Polydispersity. As mentioned, molecular weight influences the LCST.[10] A broad molecular weight distribution (high polydispersity) can also lead to inconsistent or broadened transitions.
-
Solution: Use a consistent polymerization method. For precise control and low polydispersity, consider controlled radical polymerization techniques like RAFT.[18] Characterize the molecular weight and polydispersity of each batch using Gel Permeation Chromatography (GPC).
-
-
Potential Cause C: Uncontrolled Solution Conditions. The pH and ionic strength of your polymer solution can significantly impact the LCST, especially if your copolymer contains pH-sensitive groups.[10][15]
-
Solution: Prepare all polymer solutions in a consistent solvent, preferably a buffered solution (e.g., PBS) if working towards biological applications. Always measure and report the pH and any salt concentrations used.
-
Problem 2: The phase transition is very broad, not sharp.
-
Potential Cause: High Polydispersity or Compositional Heterogeneity. A broad transition often indicates that different polymer chains in the sample are phase-separating at slightly different temperatures. This is a hallmark of a polymer sample with a wide range of molecular weights or inconsistent comonomer distribution along the chains.[10]
-
Solution: Refine your polymerization technique to achieve better control over chain growth and composition. As noted, techniques like RAFT are designed to produce well-defined polymers with low polydispersity, which typically exhibit sharper phase transitions.[18]
-
Problem 3: How do I systematically increase or decrease the LCST of my NVA copolymer?
This is a matter of rational comonomer selection. The key is to choose a comonomer with the desired level of hydrophilicity or hydrophobicity that copolymerizes effectively with NVA.
-
To Increase LCST (Make the Copolymer More Hydrophilic):
-
Strategy: Copolymerize NVA with hydrophilic monomers that promote hydrogen bonding with water.
-
Example Comonomers:
-
N-vinylpyrrolidone (NVP): Increases the LCST of N-vinylcaprolactam (a close analogue of NVA), with higher NVP content leading to a higher transition temperature.[17]
-
Acrylamide (Am) or Acrylic Acid (AA): The incorporation of these highly hydrophilic monomers has been shown to increase the LCST in similar vinyl-based polymer systems.[15][17]
-
-
-
To Decrease LCST (Make the Copolymer More Hydrophobic):
-
Strategy: Copolymerize NVA with hydrophobic monomers that increase the driving force for polymer-polymer aggregation.
-
Example Comonomers:
-
Vinyl Acetate (VAc): Free radical copolymerization of NVA with the more hydrophobic VAc can be used to induce and lower the LCST.[8] The resulting P(NVA-co-VAc) hydrogels exhibit an LCST that is dependent on the chemical composition.[14]
-
Butyl Methacrylate (BMA): In copolymers with N-vinylcaprolactam, the hydrophobic BMA is used specifically to adjust and lower the LCST.[15]
-
-
The table below summarizes the expected effect of different comonomer types.
| Comonomer Type | Example | Expected Effect on LCST | Rationale |
| Hydrophilic | N-vinylpyrrolidone (NVP), Acrylamide (Am) | Increase | Increases overall polymer-water interactions, requiring more energy to induce phase separation.[2][17] |
| Hydrophobic | Vinyl Acetate (VAc), Butyl Methacrylate (BMA) | Decrease | Enhances hydrophobic polymer-polymer interactions, promoting aggregation at lower temperatures.[3][8][15] |
Experimental Protocols & Visual Guides
Protocol: LCST Determination by UV-Vis Spectrophotometry (Turbidimetry)
This is the most common method for determining the LCST, often referred to as measuring the "cloud point."[12][16] The principle is that as the polymer solution is heated past its LCST, the polymer aggregates, causing the solution to become turbid and scatter light.
Materials & Equipment:
-
UV-Vis Spectrophotometer with a Peltier temperature controller.
-
Quartz cuvette.
-
NVA copolymer solution of known concentration (e.g., 1 wt% in deionized water or buffer).
-
Magnetic stir bar (optional, for cuvette).
Procedure:
-
Sample Preparation: Prepare the polymer solution at the desired concentration. Ensure it is fully dissolved. Filter the solution (e.g., through a 0.45 µm filter) to remove any dust or undissolved particles.
-
Instrument Setup:
-
Set the spectrophotometer to a fixed wavelength, typically in the visible range (e.g., 500 nm), where the polymer itself does not absorb.
-
Program the temperature controller to ramp the temperature across the expected LCST range (e.g., from 25°C to 50°C).
-
Set a suitable heating rate. A slow rate (e.g., 0.5-1.0 °C/min) is crucial for accuracy to ensure thermal equilibrium.[12]
-
-
Measurement:
-
Place the cuvette with the polymer solution into the spectrophotometer.
-
Begin the temperature ramp and data acquisition, recording the absorbance (or transmittance) at regular temperature intervals.
-
-
Data Analysis:
-
Plot the absorbance (or % transmittance) as a function of temperature. You will obtain an S-shaped (sigmoidal) curve.[16]
-
The LCST is defined as the temperature at the inflection point of this curve, which is often determined as the point of the maximum first derivative or the temperature at 50% of the maximum transmittance change.[16]
-
Diagrams
Below are diagrams created using DOT language to visualize key workflows and relationships.
Caption: Experimental workflow for determining LCST via turbidimetry.
Caption: Key factors influencing the LCST of NVA copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. helmholtz-berlin.de [helmholtz-berlin.de]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of LCST-transitions of homopolymer mixture, diblock and statistical copolymers of NIPAM and VCL in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 7. eu.resonac.com [eu.resonac.com]
- 8. Synthesis and Drug Release Properties of Thermosensitive Poly(this compound-co-vinylacetate) Hydrogels [crcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 12. crystallizationsystems.com [crystallizationsystems.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Lower Critical Solution Temperature Tuning and Swelling Behaviours of NVCL-Based Hydrogels for Potential 4D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability in N-Vinylacetamide (NVA) Polymerization
Welcome to the technical support center for N-Vinylacetamide (NVA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of batch-to-batch variability. Achieving consistent polymer properties is paramount for reliable experimental outcomes and the successful development of advanced materials. This guide provides in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Polymerization Inconsistencies
This section addresses specific problems you might encounter during your NVA polymerization experiments. Each entry details potential causes and provides actionable solutions.
Q1: My poly(this compound) (PNVA) has a significantly different molecular weight and a broader polydispersity index (PDI) compared to my previous successful batch. What went wrong?
A1: This is a classic symptom of uncontrolled polymerization kinetics. Several factors, often interlinked, can lead to these deviations. Let's break down the likely culprits.
Primary Suspect: Monomer Purity
The purity of your NVA monomer is the most critical factor for reproducible polymerizations.[1] Impurities can act as inhibitors or chain transfer agents, leading to premature termination and a broader distribution of chain lengths.
-
Causality: Inhibitors, such as certain butadiene derivatives that can form during synthesis, will scavenge the initial radicals, delaying the onset of polymerization and reducing the overall conversion rate.[1] Chain transfer agents will terminate a growing polymer chain and initiate a new, shorter one, leading to a lower average molecular weight and a higher PDI.
-
Actionable Protocol:
-
Assess Purity: Before use, always verify the purity of your NVA monomer, even if it's from a new bottle. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for detecting volatile contaminants.[2][3]
-
Purification: If impurities are suspected, recrystallization is an effective method for purifying NVA.[1] A typical procedure involves dissolving the NVA in a suitable solvent like acetone, followed by slow cooling to induce crystallization. The purified crystals should then be thoroughly dried under vacuum to remove any residual solvent.
-
Secondary Suspect: Initiator Concentration and Handling
The concentration and activity of your initiator directly dictate the number of growing polymer chains.[4]
-
Causality: An inadvertent increase in initiator concentration will generate more radical species, leading to a higher number of polymer chains that consume the available monomer more quickly, resulting in shorter chains and lower molecular weight.[4][5][6] Conversely, a lower-than-intended initiator concentration will produce longer chains. Inconsistent initiator activity, perhaps due to improper storage and degradation, can also lead to variable results.
-
Actionable Protocol:
-
Precise Measurement: Always prepare fresh initiator solutions from a properly stored stock. Use calibrated analytical balances and volumetric flasks to ensure accurate concentrations.
-
Consistent Dispensing: When adding the initiator to the reaction mixture, ensure rapid and uniform dispersion to initiate polymerization homogeneously.
-
Tertiary Suspect: Reaction Temperature Fluctuations
The temperature of the polymerization reaction significantly influences the rates of initiation, propagation, and termination.[7][8][9]
-
Causality: Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of radicals and, consequently, shorter polymer chains.[7][10][11] Temperature fluctuations during the reaction can lead to a heterogeneous population of polymer chains, broadening the PDI.
-
Actionable Protocol:
-
Strict Temperature Control: Use a reliable oil bath or a temperature-controlled reactor setup to maintain a constant and uniform temperature throughout the polymerization.
-
Monitor and Record: Continuously monitor and log the reaction temperature to ensure it remains within the desired range.
-
Q2: My NVA polymerization reaction is not reaching the expected monomer conversion, even after extending the reaction time. What could be the issue?
A2: Low monomer conversion is a frustrating problem that often points to issues with the reaction components or conditions.
Primary Suspect: Oxygen Inhibition
Oxygen is a potent inhibitor of free-radical polymerization.
-
Causality: Molecular oxygen can react with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive and effectively terminate the polymerization process.
-
Actionable Protocol:
-
Thorough Degassing: Before initiating the reaction, it is crucial to remove dissolved oxygen from the monomer and solvent. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for an extended period.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas over the reaction mixture throughout the polymerization to prevent atmospheric oxygen from re-entering the system.
-
Secondary Suspect: Impurities in the Solvent
The solvent is not just a medium for the reaction; it can also be a source of impurities.
-
Causality: Certain impurities in the solvent can act as inhibitors or chain transfer agents, similar to impurities in the monomer. Water content in organic solvents can also sometimes interfere with the polymerization kinetics.
-
Actionable Protocol:
-
Use High-Purity Solvents: Always use anhydrous, high-purity solvents suitable for polymerization.
-
Proper Storage: Store solvents under an inert atmosphere and use freshly opened bottles whenever possible to minimize contamination.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding NVA polymerization.
Q: What is the best way to store NVA monomer to ensure its stability?
A: NVA should be stored in a refrigerated environment (0-10°C) under an inert atmosphere, such as nitrogen or argon.[1] It is also advisable to store it in the dark, as light can potentially initiate unwanted polymerization over time.
Q: Which analytical techniques are most important for characterizing my PNVA?
A: A combination of techniques is recommended for a comprehensive characterization of your PNVA.
| Analytical Technique | Information Provided |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI).[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure, confirmation of monomer incorporation, and end-group analysis.[2][13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization.[2][14][15] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg).[8][] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer.[14] |
Q: Can I use controlled radical polymerization techniques for NVA?
A: Yes, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed for the polymerization of NVA and its derivatives.[17][18][19][20][21] RAFT polymerization allows for the synthesis of PNVA with predetermined molecular weights and narrow molecular weight distributions (low PDI).[17][18][21]
Experimental Protocols
Protocol 1: Purification of this compound (NVA) Monomer by Recrystallization
-
Dissolution: In a clean, dry flask, dissolve the NVA monomer in a minimal amount of warm acetone.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to induce crystallization.
-
Isolation: Collect the NVA crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified NVA crystals under vacuum at room temperature until a constant weight is achieved.
-
Storage: Store the purified NVA under an inert atmosphere in a refrigerator.
Protocol 2: General Procedure for Free Radical Polymerization of NVA
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagents: Add the purified NVA monomer and the appropriate amount of solvent to the flask.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
-
Initiator Preparation: In a separate, dry container, dissolve the initiator (e.g., AIBN) in a small amount of the degassed solvent.
-
Initiation: Heat the monomer solution to the desired reaction temperature. Once the temperature has stabilized, add the initiator solution via a syringe.
-
Polymerization: Allow the reaction to proceed for the desired amount of time under a positive pressure of inert gas.
-
Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane).
-
Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for inconsistent PNVA properties.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. rqmplus.com [rqmplus.com]
- 4. youtube.com [youtube.com]
- 5. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. umpir.ump.edu.my [umpir.ump.edu.my]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Thermal- vs Light-Induced On-Surface Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymersource.ca [polymersource.ca]
- 13. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 17. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Collection - RAFT Polymerization of NâMethylâNâvinylacetamide and Related Double Hydrophilic Block Copolymers - Macromolecules - Figshare [figshare.com]
Validation & Comparative
cytotoxicity evaluation of N-Vinylacetamide-based polymers
An In-Depth Technical Guide to the Cytotoxicity Evaluation of N-Vinylacetamide-Based Polymers for Biomedical Applications
A Senior Application Scientist's Comparative Guide
In the rapidly advancing field of biomedical materials, the quest for polymers that are not only functional but also fundamentally safe is paramount. This compound (NVA)-based polymers, particularly poly(this compound) (PNVA), have emerged as promising candidates for a range of applications, including drug delivery systems, medical devices, and tissue engineering, owing to their high water solubility, stability across a wide pH range, and resistance to salts.[1][2] This guide provides a comprehensive evaluation of the cytotoxicity of NVA-based polymers, comparing them with established alternatives and detailing the rigorous experimental methodologies required for their assessment. As we navigate the nuances of biocompatibility, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to innovating safe and effective biomedical solutions.
The Imperative of Cytotoxicity Evaluation in Biomaterials
Before any polymer can be considered for clinical application, a thorough assessment of its potential to cause harm to cells—its cytotoxicity—is a non-negotiable prerequisite.[3][4] In vitro cytotoxicity assays serve as the first line of defense, providing essential data on how a material interacts with living cells.[3] These tests measure a variety of cellular responses, from metabolic activity and membrane integrity to programmed cell death (apoptosis), offering a multi-faceted view of a material's biological impact.[5][6][7] The International Organization for Standardization (ISO) provides a framework for these evaluations, particularly under ISO 10993-5, which outlines tests for in vitro cytotoxicity.[5][8]
Foundational In Vitro Assays for Polymer Cytotoxicity
A robust cytotoxicity assessment relies on a battery of tests that probe different aspects of cellular health. Here, we detail three of the most common and informative assays used in the evaluation of biomedical polymers.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[10] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells (e.g., L929 mouse fibroblasts or a relevant cell line for the target application) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[11]
-
Material Exposure: Prepare extracts of the NVA-based polymer and controls (e.g., positive control like 0.1% Triton X-100, negative control like high-density polyethylene) according to ISO 10993-12 standards.[8] Remove the culture medium from the cells and replace it with the polymer extracts at various concentrations.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
MTT Addition: After incubation, remove the test extracts and add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[10] Incubate for 3-4 hours.[10]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the insoluble formazan crystals.[10][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control (untreated cells).
Caption: Workflow of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay: Gauging Membrane Integrity
The LDH assay is another colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytoplasmic enzyme that is rapidly released upon cell lysis or when the plasma membrane is compromised.[13][14] Therefore, an increase in LDH activity in the supernatant is indicative of cell death.[13]
Experimental Protocol: LDH Assay
-
Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol to culture cells and expose them to the polymer extracts.
-
Supernatant Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity detection kit. Mix the supernatant with the provided dye and catalyst solutions in a separate 96-well plate according to the manufacturer's protocol.[8]
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.[8]
-
Absorbance Reading: Measure the absorbance of the samples at 490 nm, with a reference wavelength of 690 nm, using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from test cells to that of a positive control (cells lysed with Triton X-100) and a negative control (untreated cells).
Caption: Workflow of the LDH cytotoxicity assay.
Apoptosis Assays: Detecting Programmed Cell Death
Apoptosis is a controlled, programmed process of cell death that is critical for normal tissue development and homeostasis.[6][7] Evaluating whether a biomaterial induces apoptosis is crucial for understanding its long-term biocompatibility. Common methods for detecting apoptosis include:
-
Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye to detect apoptotic cells via flow cytometry or fluorescence microscopy.[6]
-
Caspase Activity Assays: Caspases are a family of proteases that are activated in a cascade during apoptosis.[6][7] Assays are available to measure the activity of key executioner caspases, such as caspase-3, providing a biochemical marker of apoptosis.[15]
-
TUNEL Assay: In late-stage apoptosis, cellular endonucleases cleave DNA into fragments. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini.[6]
Comparative Cytotoxicity Profile of NVA-Based Polymers and Alternatives
While direct, head-to-head comparative studies on the cytotoxicity of NVA-based polymers are still emerging, we can synthesize existing data and draw logical comparisons with widely used biomedical polymers.
This compound-Based Polymers (PNVA)
The existing body of literature suggests a favorable biocompatibility profile for PNVA. Studies on PNVA hydrogels have demonstrated good cell adhesion and proliferation of mouse fibroblasts, which is an indirect but strong indicator of low cytotoxicity.[16] Furthermore, the inherent properties of NVA, such as its non-ionic nature and high hydrophilicity, are generally associated with good biocompatibility.[1] Research on the related N-methyl-N-vinylacetamide-based polymers has also reported minimal cytotoxicity and excellent biocompatibility.[17] These polymers are being actively explored in biomedical fields, which underscores the general consensus of their safety.[1][18]
Alternative Polymers: A Cytotoxicity Benchmark
-
Poly(N-isopropylacrylamide) (PNIPAM): PNIPAM is a well-known thermoresponsive polymer, widely investigated for "smart" drug delivery and tissue engineering applications.[19][20] However, its biocompatibility is a subject of debate. The NIPAM monomer is known to be toxic, and incomplete polymerization or degradation can lead to the release of this toxic component.[21][22] Moreover, some studies have shown that PNIPAM itself can induce a cytotoxic response, particularly at temperatures above its lower critical solution temperature (LCST) of ~32°C, where the polymer becomes more hydrophobic.[21][23][24]
-
Poly(ethylene glycol) (PEG): PEG is often considered the "gold standard" for biocompatible polymers due to its high hydrophilicity, non-immunogenicity, and resistance to protein adsorption.[25][26] It is widely used in FDA-approved drug formulations and medical devices. Generally, PEG exhibits very low cytotoxicity.[25] However, some studies have indicated that the cytotoxicity of PEG can be dependent on its molecular weight and concentration, with some lower molecular weight PEGs showing a higher degree of toxicity at high concentrations.[26]
Data Summary and Comparison
| Feature | This compound-Based Polymers (PNVA) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(ethylene glycol) (PEG) |
| Primary Property | High hydrophilicity, pH and salt stability[1][2] | Thermoresponsive (LCST ~32°C)[19][20] | Highly hydrophilic, protein resistant[25][26] |
| Reported Cytotoxicity | Generally low; good cell adhesion and proliferation observed[16] | Variable; monomer is toxic; polymer can be cytotoxic, especially >LCST[21][23][24] | Very low; considered a biocompatibility standard[25][26] |
| Common Applications | Drug delivery, hydrogels, biomaterials[1][27] | "Smart" drug delivery, tissue engineering[19][20] | Drug delivery, surface modification, medical devices[25][26] |
| Key Consideration | Limited direct comparative cytotoxicity data available | Potential for monomer leaching and temperature-dependent toxicity[21][23] | Cytotoxicity can be molecular weight and concentration dependent[26] |
Discussion and Future Outlook
Based on the available evidence, this compound-based polymers present a compelling profile for biomedical applications, characterized by their presumed low cytotoxicity and versatile properties. The positive indicators from cell adhesion and proliferation studies, coupled with the inherent chemical stability of the amide group, position PNVA as a potentially safer alternative to polymers like PNIPAM, which carry concerns related to monomer toxicity and conditional biocompatibility.[16][21][23][24]
However, the field must move towards more direct and quantitative comparisons. Future research should prioritize head-to-head cytotoxicity studies of PNVA against established benchmarks like PEG, utilizing a comprehensive suite of assays (MTT, LDH, apoptosis) across various relevant cell lines. Investigating the influence of molecular weight, polymer architecture (e.g., linear vs. cross-linked), and potential degradation products on the cytotoxicity of PNVA will be crucial for its confident translation into clinical applications.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [sigmaaldrich.com]
- 7. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection | Springer Nature Experiments [experiments.springernature.com]
- 13. ijhsr.org [ijhsr.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell adhesion and proliferation on poly(this compound) hydrogels and double network approaches for changing cellular affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 18. Vinyl Polymer-based technologies towards the efficient delivery of chemotherapeutic drugs [uc.pt]
- 19. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Molecular Weight Characterization of Poly(N-Vinylacetamide)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, particularly for applications in drug delivery and biomaterials, the molecular weight and its distribution are paramount properties that dictate the material's performance. Poly(N-Vinylacetamide) (PNVA), a hydrophilic and biocompatible polymer, is no exception.[1][2] Its viscosity, degradation rate, and drug release kinetics are all intrinsically linked to its molar mass characteristics. This guide provides an in-depth comparison of Gel Permeation/Size Exclusion Chromatography (GPC/SEC) with other key techniques for the robust characterization of PNVA.
The Central Role of GPC/SEC in PNVA Analysis
GPC/SEC is a powerful and widely adopted liquid chromatography technique for determining the molecular weight distribution of polymers.[3][4] The principle lies in separating molecules based on their hydrodynamic volume in solution.[4] Larger molecules, unable to penetrate the pores of the stationary phase, elute first, followed by smaller molecules that can explore a larger portion of the pore volume.[5]
Why GPC/SEC is the Workhorse for PNVA
For a water-soluble polymer like PNVA, aqueous GPC/SEC is the method of choice.[6][7] It provides not just an average molecular weight but a complete distribution, offering insights into the polymer's polydispersity—a critical parameter for predicting its behavior in various applications.[8][9]
However, the hydrophilic nature of PNVA presents unique challenges in GPC/SEC analysis. Unwanted interactions between the polymer and the stationary phase can lead to inaccurate results. Therefore, careful method development is crucial for a successful analysis.[7]
Visualizing the GPC/SEC Workflow
Caption: A schematic overview of the GPC/SEC workflow for PNVA analysis.
Experimental Protocol: GPC/SEC of PNVA
This protocol outlines a robust method for the GPC/SEC analysis of PNVA, designed to minimize secondary interactions and ensure accurate molecular weight determination.
1. Materials and Equipment:
-
PNVA Sample: Synthesized or commercially sourced.
-
Mobile Phase: Deionized water with 0.1 M Sodium Nitrate (NaNO₃) and 0.02% Sodium Azide (NaN₃) (to prevent microbial growth).[7]
-
Calibration Standards: Narrow polydispersity pullulan or polyethylene oxide (PEO) standards.
-
GPC/SEC System: An HPLC system equipped with a pump, autosampler, column oven, and detectors (Refractive Index (RI) is essential; Multi-Angle Light Scattering (MALS) and Viscometer are highly recommended for absolute molecular weight determination).
-
Columns: Aqueous GPC/SEC columns (e.g., Agilent PL aquagel-OH or similar).[6]
-
Filters: 0.22 µm syringe filters (hydrophilic).
2. Mobile Phase Preparation:
-
Dissolve the appropriate amounts of NaNO₃ and NaN₃ in deionized water.
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
3. Sample Preparation:
-
Prepare a stock solution of PNVA in the mobile phase at a concentration of approximately 1-2 mg/mL.[10]
-
Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation. For high molecular weight samples, longer dissolution times (e.g., overnight) may be necessary.[10]
-
Filter the sample solution through a 0.22 µm syringe filter directly into an autosampler vial.[10]
4. GPC/SEC System Parameters:
-
Columns: Two aqueous GPC/SEC columns in series (e.g., 300 x 7.5 mm, 8 µm particle size).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 100 µL.
-
Detectors: RI, MALS, and Viscometer.
5. Calibration:
-
Prepare a series of calibration standards of known molecular weight in the mobile phase.
-
Inject each standard and record the retention time.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.
6. Data Analysis:
-
Inject the prepared PNVA sample.
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the PNVA sample.
-
For absolute molecular weight determination, utilize the data from the MALS and RI detectors.
Beyond Conventional GPC/SEC: A Comparative Look at Alternative Techniques
While GPC/SEC is a cornerstone of polymer characterization, a multi-faceted approach employing alternative techniques can provide a more comprehensive understanding of PNVA's molecular properties.[5][12]
| Technique | Principle | Information Obtained | Advantages for PNVA | Limitations |
| GPC/SEC with MALS | Combines size-based separation with direct measurement of light scattering.[13][14] | Absolute Mw, Mn, PDI, and radius of gyration (Rg). | Eliminates the need for column calibration with structurally similar standards.[14] Provides information on polymer conformation. | Higher equipment cost. Requires accurate refractive index increment (dn/dc) value. |
| Dynamic Light Scattering (DLS) | Measures the fluctuation of scattered light due to Brownian motion of particles in solution.[15] | Hydrodynamic radius (Rh) and size distribution. | Quick and non-invasive.[5] Good for assessing aggregation. | Provides an intensity-weighted average size, which can be skewed by small amounts of large aggregates. Not a separation technique. |
| Viscometry | Measures the increase in viscosity of a solvent upon addition of a polymer.[16] | Viscosity-average molecular weight (Mv) via the Mark-Houwink equation.[17] | Cost-effective and straightforward. Provides insights into polymer-solvent interactions. | Requires knowledge of Mark-Houwink parameters (K and a) for the specific polymer-solvent system.[18] Provides only an average molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei.[8] | End-group analysis for determining Mn of low molecular weight polymers. Information on polymer microstructure and composition. | Provides detailed structural information. | Mn determination is limited to lower molecular weight polymers where end-groups are detectable. |
Logical Relationships of Characterization Techniques
Caption: Interplay between GPC/SEC and complementary characterization methods.
Deep Dive into Advanced and Orthogonal Methods
The Power of Absolute Molecular Weight: GPC/SEC-MALS
Conventional GPC/SEC provides a relative molecular weight, as it relies on a calibration curve generated from standards that may not have the same chemical structure and hydrodynamic properties as the analyte.[5] By coupling a MALS detector to the GPC/SEC system, it is possible to determine the absolute molecular weight at each elution slice, independent of the column calibration.[14][19] This is particularly advantageous for novel polymers like PNVA where well-characterized standards may not be readily available.
Viscometry: A Classic and Cost-Effective Approach
Solution viscometry is a classical method for determining the viscosity-average molecular weight (Mv).[20][21] The intrinsic viscosity [η] is related to the molecular weight (M) through the Mark-Houwink equation: [η] = K * M^a. The parameters K and a are constants for a specific polymer-solvent-temperature system.[17][18] While less informative than the full molecular weight distribution from GPC/SEC, viscometry is a simple and inexpensive technique that can be used for routine quality control. For PNVA, the Mark-Houwink parameters have been reported in the literature, facilitating the calculation of Mv.[22]
Dynamic Light Scattering (DLS) for Aggregation and Conformation
DLS is a non-invasive technique that measures the size of particles in solution by analyzing the temporal fluctuations in scattered light intensity.[5][15] For PNVA, DLS is particularly useful for assessing the presence of aggregates, which can significantly impact its performance in applications like drug delivery. It can also provide insights into changes in polymer conformation in response to stimuli such as temperature or pH.[15]
Conclusion: An Integrated Approach for Comprehensive Characterization
While GPC/SEC is the cornerstone for determining the molecular weight distribution of Poly(this compound), a comprehensive characterization strategy should integrate complementary techniques. GPC/SEC-MALS provides absolute molecular weight data, crucial for novel polymer systems. Viscometry offers a cost-effective method for routine analysis, while DLS is invaluable for assessing aggregation and conformational changes. By employing a multi-detector GPC/SEC system and corroborating the results with orthogonal methods, researchers can gain a holistic understanding of PNVA's molecular properties, paving the way for its successful implementation in advanced applications.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 3. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 4. scantecnordic.se [scantecnordic.se]
- 5. labcompare.com [labcompare.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. GPC/SEC Columns & Standards | Polymer | アジレント [agilent.com]
- 10. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. The Analytical Scientist | Characterizing method for polymers [theanalyticalscientist.com]
- 14. lcms.cz [lcms.cz]
- 15. azonano.com [azonano.com]
- 16. Determination of Viscosity Average Molecular Weight of Polymer (Procedure) : Physical Chemistry Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 17. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 18. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
comparative study of N-Vinylacetamide and N-methyl-N-vinylacetamide.
An In-Depth Comparative Analysis for Advanced Polymer Applications: N-Vinylacetamide (NVA) vs. N-methyl-N-vinylacetamide (NMVA)
Authored by: A Senior Application Scientist
Introduction
In the landscape of functional polymers, N-vinylamides represent a critical class of monomers, prized for producing water-soluble polymers with a unique balance of hydrophilic and hydrophobic characteristics.[1] Their utility spans a multitude of high-performance applications, from biomedical hydrogels and drug delivery systems to industrial thickeners and coating agents.[1][2] Within this family, this compound (NVA) and its methylated counterpart, N-methyl-N-vinylacetamide (NMVA), are two monomers of significant interest.
This guide provides a comprehensive, data-driven comparison of NVA and NMVA. We will delve into their fundamental monomer properties, polymerization behaviors, the distinct characteristics of their resulting polymers—Poly(this compound) (PNVA) and Poly(N-methyl-N-vinylacetamide) (PNMVA)—and their respective applications. This analysis is designed to equip researchers, scientists, and drug development professionals with the objective, field-proven insights necessary to select the optimal monomer for their specific research and development endeavors.
Monomer Properties: A Head-to-Head Comparison
The structural difference between NVA and NMVA—a single methyl group on the amide nitrogen—may seem minor, but it imparts significant changes in their physical and chemical properties, which in turn influence their polymerization and the performance of the final polymer.
NVA is a white, solid, non-ionic monomer at room temperature, while NMVA is a liquid.[3][4] Both are soluble in water and a range of organic solvents, a versatility that allows for their use in diverse reaction media.[4][5]
Data Presentation: Monomer Properties
| Property | This compound (NVA) | N-methyl-N-vinylacetamide (NMVA) |
|---|---|---|
| CAS Number | 5202-78-8[5] | 3195-78-6[6] |
| Molecular Formula | C₄H₇NO[3] | C₅H₉NO[2] |
| Molecular Weight | 85.10 g/mol [3] | 99.13 g/mol [2] |
| Appearance | White to light yellow solid[3][7] | Colorless to yellow/brown liquid[2][8] |
| Melting Point | 51-54 °C[9] | -36 °C[4] |
| Boiling Point | 96 °C (at 10 mmHg)[7] | 164.5 °C (at 760 mmHg)[4] |
| Water Solubility | Soluble[5] | Miscible[4] |
| Organic Solvents | Soluble in acetone, methanol, esters, arenes[3][5] | Soluble, exhibits amphiphilic properties[2] |
| Key Structural Feature | Secondary amide with a vinyl group | Tertiary amide with a vinyl group |
| GHS Hazards | Harmful if swallowed, Causes skin/eye irritation[10] | Flammable liquid/vapor, Harmful if swallowed or in contact with skin, Causes serious eye irritation[6] |
Polymerization Characteristics and Control
Both NVA and NMVA readily undergo radical polymerization to form their respective homopolymers.[2][3] However, the substitution on the amide nitrogen influences their reactivity and suitability for different polymerization techniques.
This compound (NVA): NVA can be polymerized through conventional free-radical polymerization using initiators like α,α'-azobisisobutyronitrile (AIBN).[11][12] It is classified as a non-conjugated vinyl monomer with Q and e values of 0.16 and -1.57, respectively, similar to N-vinylpyrrolidone.[7][13] More advanced techniques, such as organotellurium-mediated radical polymerization (TERP), have been successfully employed to synthesize PNVA with controlled molecular weights and low dispersity (Đ < 1.25).[14]
N-methyl-N-vinylacetamide (NMVA): The tertiary amide structure of NMVA makes it particularly amenable to controlled radical polymerization techniques. Both Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and TERP have been effectively used to produce well-defined PNMVA architectures and block copolymers.[14][15] This level of control is crucial for applications requiring precise polymer structures, such as in drug delivery systems.
Experimental Workflow: General Free-Radical Polymerization
Caption: General workflow for free-radical polymerization of N-vinylamides.
Comparative Properties of Poly(this compound) vs. Poly(N-methyl-N-vinylacetamide)
The resulting polymers, PNVA and PNMVA, exhibit distinct properties that dictate their primary applications. PNVA is known for its exceptional thermal stability and robust performance in aqueous systems, while PNMVA is gaining attention for its biomedical potential as an alternative to PEGylated systems.[2][16]
Data Presentation: Polymer Properties
| Property | Poly(this compound) (PNVA) | Poly(N-methyl-N-vinylacetamide) (PNMVA) |
|---|---|---|
| Water Solubility | Soluble[17] | Soluble[2] |
| Organic Solvents | Soluble in DMF, alcohols. Insoluble in acetone, hexane, ether.[18][19] | Amphiphilic nature allows interaction with both hydrophilic and hydrophobic environments.[2] |
| Thermal Stability | High heat resistance; does not decompose up to 360 °C.[16] | Data less available, but stable under normal conditions.[2] |
| pH Stability | Stable thickening properties across a wide pH range; resistant to acids and alkalis.[17][20] | Can be hydrolyzed under acidic or basic conditions.[2] |
| Salt Tolerance | Able to thicken high salt concentration solutions.[17][20] | Not a primary reported feature. |
| Adhesion | Strong adhesion to polar surfaces like metals, metal oxides, and glass.[16][21] | Not a primary reported feature. |
| Hydrolysis | Can be hydrolyzed under acidic conditions to yield poly(vinylamine).[22] | Can be hydrolyzed under acidic conditions to yield poly(N-methylvinylamine).[22] |
| Biocompatibility | Used in biomedical hydrogels and coatings.[1] | Investigated as a "stealth" polymer to mitigate protein corona formation.[2] Low acute toxicity reported.[23] |
| Special Properties | Copolymers can exhibit reentrant soluble-insoluble-soluble transitions with temperature.[24] | Copolymers can exhibit Lower Critical Solution Temperature (LCST) behavior.[15] |
Hydrolysis: A Key Functional Transformation
A significant advantage of both PNVA and PNMVA is their ability to serve as precursors to poly(vinylamine) and poly(N-methylvinylamine), respectively, through hydrolysis.[22] These resulting cationic polymers are highly valuable for applications in gene delivery, water treatment, and coatings due to their pH responsiveness and metal-binding capacity.[25][26]
The hydrolysis of the secondary amide in PNVA yields a primary amine, while the hydrolysis of the tertiary amide in PNMVA yields a secondary amine. This distinction is critical, as the type of amine (primary vs. secondary) influences the charge density, binding affinity, and overall performance of the final functionalized polymer.[22]
Diagram: Hydrolysis Pathways
Caption: Comparative hydrolysis of PNVA and PNMVA to their respective amine polymers.
Applications: Differentiated Roles in Science and Industry
The property differences between PNVA and PNMVA lead to distinct, though sometimes overlapping, application areas.
PNVA is predominantly used in roles requiring robustness and surface activity:
-
Dispersants and Binders: Its excellent dispersibility for inorganic compounds and strong adhesion make it ideal as a binder for metals, metal oxides, and carbon, including applications in ceramic coatings for lithium-ion battery separators.[16][21]
-
Thickening Agents: Its stability in high-salt and variable-pH environments makes it a reliable thickener for various industrial formulations.[20]
-
Hydrophilic Agents: It is used to impart hydrophilicity to surfaces and materials, finding use in coatings and adhesives.[1][20]
PNMVA and its derivatives are primarily targeted for advanced biomedical applications:
-
Drug and Gene Delivery: PNMVA is being explored as a promising alternative to polyethylene glycol (PEG) for creating "stealth" nanocarriers that can evade the immune system and reduce protein corona formation, enhancing therapeutic delivery.[2]
-
Pharmaceutical Solubilizers: Its ability to act as a solubilizing agent for poorly soluble drugs is a key advantage in pharmaceutical formulation.[23]
-
Precursor for Cationic Polymers: As detailed, its hydrolysis to poly(N-methylvinylamine) provides a pathway to vectors for gene transfection with potentially low cytotoxicity.[22]
Experimental Protocols
To provide a practical context, we outline a representative protocol for the synthesis and subsequent hydrolysis of PNVA.
Protocol 1: Free-Radical Synthesis of Poly(this compound)
Objective: To synthesize PNVA via a standard free-radical polymerization in an ethanol solution.
Materials:
-
This compound (NVA), recrystallized
-
α,α'-Azobisisobutyronitrile (AIBN), recrystallized
-
Ethanol, anhydrous
-
Diethyl ether, anhydrous
-
Schlenk flask with magnetic stir bar
-
Nitrogen or Argon gas line
-
Oil bath
Procedure:
-
Reactant Preparation: In a 100 mL Schlenk flask, dissolve 5.0 g of NVA in 50 mL of anhydrous ethanol.
-
Initiator Addition: Add 0.05 g of AIBN to the solution. The monomer-to-initiator ratio is a critical parameter that influences the final molecular weight; lower initiator concentrations generally yield higher molecular weights.
-
Oxygen Removal: Seal the flask and perform three freeze-pump-thaw cycles or purge with dry nitrogen/argon for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed with stirring for 24 hours.
-
Isolation: After cooling to room temperature, slowly pour the viscous solution into 500 mL of cold, stirring diethyl ether. The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to settle, then decant the ether. Redissolve the polymer in a minimal amount of ethanol and re-precipitate into fresh cold diethyl ether. Repeat this step twice to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.
-
Validation: Characterize the final product. Confirm the structure using FTIR or ¹H NMR spectroscopy. Determine the molecular weight and polydispersity index (PDI) using Size Exclusion Chromatography (SEC).[19]
Protocol 2: Acid Hydrolysis of PNVA to Poly(vinylamine) Hydrochloride
Objective: To convert the synthesized PNVA into its corresponding primary amine polymer.
Materials:
-
Synthesized Poly(this compound) (PNVA)
-
Hydrochloric acid (HCl), concentrated (to make 3N solution)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
-
Round-bottom flask with reflux condenser
Procedure:
-
Solution Preparation: Dissolve 2.0 g of the dried PNVA in 50 mL of 3N HCl in a round-bottom flask.
-
Hydrolysis Reaction: Attach a reflux condenser and heat the solution to 100 °C with stirring. Allow the reaction to reflux for 48 hours. The progress of hydrolysis can be monitored by taking aliquots and analyzing via ¹H NMR (disappearance of the acetyl methyl peak).[22]
-
Purification: After cooling, transfer the solution to a dialysis tube. Dialyze against deionized water for 72 hours, changing the water frequently to remove excess acid and small molecules.
-
Isolation: Lyophilize (freeze-dry) the dialyzed solution to obtain the final product, poly(vinylamine) hydrochloride, as a white, fluffy solid.
-
Validation: Confirm the hydrolysis and structure of the final product using FTIR (disappearance of the amide C=O stretch) and elemental analysis.
Conclusion
This compound and N-methyl-N-vinylacetamide are versatile monomers that serve as gateways to a wide range of functional polymers. The choice between them is a strategic one, dictated entirely by the desired properties and end-use application.
-
Choose this compound (NVA) for applications demanding high thermal stability, robust performance across wide pH and salinity ranges, and strong adhesion to inorganic surfaces. It is an excellent candidate for industrial formulations, coatings, and as a binder in materials science.
-
Choose N-methyl-N-vinylacetamide (NMVA) when precision polymer architecture is paramount and the target application is in the biomedical or pharmaceutical realm. Its suitability for controlled polymerization and the unique properties of its resulting polymer make it a strong candidate for advanced drug delivery systems, PEG alternatives, and as a precursor to secondary amine-containing cationic polymers.
By understanding the fundamental differences outlined in this guide, researchers can make an informed decision, leveraging the distinct advantages of each monomer to accelerate innovation and achieve superior performance in their chosen field.
References
- 1. polysciences.com [polysciences.com]
- 2. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 3. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 4. N-Methyl-N-vinylacetamide | CAS#:3195-78-6 | Chemsrc [chemsrc.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. N-Methyl-N-vinylacetamide | C5H9NO | CID 18530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. resonac.com [resonac.com]
- 8. haihangchem.com [haihangchem.com]
- 9. This compound | CAS#:5202-78-8 | Chemsrc [chemsrc.com]
- 10. This compound | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caod.oriprobe.com [caod.oriprobe.com]
- 13. A novel synthetic procedure of vinylacetamide and its free radical polymerization | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resonac.com [resonac.com]
- 17. Poly(this compound) - Wikipedia [en.wikipedia.org]
- 18. PNVA - CD Bioparticles [cd-bioparticles.net]
- 19. polymersource.ca [polymersource.ca]
- 20. eu.resonac.com [eu.resonac.com]
- 21. resonac.com [resonac.com]
- 22. researchgate.net [researchgate.net]
- 23. DE2422904A1 - Lower-molecular poly(N-vinyl-N-methyl-acetamide) - produced by polymeri-zing N-vinyl-N-methyl-acetamide in a solvent with high transfer constant - Google Patents [patents.google.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Far beyond primary poly(vinylamine)s through free radical copolymerization and amide hydrolysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating N-Vinylacetamide Monomer Purity: A GC-MS Centric Comparison
For researchers, scientists, and drug development professionals, the purity of a monomer is not a trivial specification; it is the very foundation upon which the performance and safety of a final polymer are built. In the synthesis of advanced polymeric materials, N-Vinylacetamide (NVA) is a versatile, non-ionic monomer prized for its ability to impart hydrophilicity.[1] However, the presence of minute impurities can drastically alter polymerization kinetics, leading to variations in molecular weight, and compromising the physical properties of the resulting polymer.[1] This guide provides an in-depth, comparative analysis of analytical methodologies for validating NVA purity, with a primary focus on the robust and highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) technique.
The Gold Standard: Purity Validation by GC-MS
Gas Chromatography-Mass Spectrometry stands as the preeminent technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for assessing the purity of monomers like NVA.[2] Its power lies in the synergistic combination of two powerful analytical techniques: the superior separation capability of gas chromatography and the definitive identification power of mass spectrometry.
The Causality Behind Choosing GC-MS:
-
Volatility: this compound, with a boiling point of 96°C, is readily volatilized, a prerequisite for GC analysis.[3]
-
Specificity: Mass spectrometry provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification of the NVA monomer and any co-eluting impurities. This is critical for distinguishing between structurally similar compounds that may not be resolved by chromatography alone.
-
Sensitivity: GC-MS is capable of detecting and quantifying trace-level impurities, often in the parts-per-million (ppm) range, which is crucial as even small amounts of certain byproducts can inhibit polymerization.[1][2] For instance, in the related monomer N-methyl-N-vinylacetamide, the impurity N-1,3-butadienyl-N-methylacetamide is a known polymerization inhibitor that must be controlled at ppm levels.[1][4]
A Self-Validating GC-MS Protocol for this compound Purity
This protocol is designed to be a self-validating system, incorporating steps for system suitability and the use of an internal standard for robust quantification.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID) for quantitation, coupled to a Mass Spectrometer (MS) for identification.
-
GC Column: A mid-polarity column, such as a 6% cyanopropyl-phenyl methylpolysiloxane phase (e.g., DB-624 or equivalent), is recommended. A 60 m x 0.25 mm x 1.4 µm column provides excellent resolution for complex mixtures.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[6]
-
Reagents: High-purity this compound reference standard, potential impurity standards (if available), and a suitable internal standard (e.g., N,N-dimethylacetamide). High-purity solvent for dilution (e.g., acetone or methanol).
2. Sample and Standard Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL solution of N,N-dimethylacetamide in acetone.
-
Calibration Standards: Prepare a series of calibration standards by spiking a known amount of NVA reference standard with the IS and diluting with acetone to cover the expected concentration range.
-
Sample Preparation: Accurately weigh approximately 50 mg of the NVA sample, add a precise volume of the IS stock solution, and dilute with acetone in a volumetric flask.
3. GC-MS Method Parameters:
-
Injector Temperature: 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 90°C.
-
Ramp 2: 25°C/min to 260°C, hold for 5 minutes.[6]
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Mode: Full scan (m/z 40-400) for qualitative analysis and impurity identification.
-
Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions for NVA (e.g., m/z 85, 43, 42) and the internal standard.
-
4. Data Analysis and Interpretation:
-
Identification: The NVA peak is identified by its retention time and by matching its mass spectrum with a reference library.
-
Impurity Screening: Unknown peaks in the chromatogram are identified by interpreting their mass spectra and searching against a spectral library (e.g., NIST).
-
Quantification: The purity of the NVA monomer is calculated based on the peak area ratio of NVA to the internal standard, using the calibration curve. The levels of identified impurities can also be quantified if reference standards are available.
Visualizing the GC-MS Workflow
Caption: A streamlined workflow for NVA purity validation by GC-MS.
A Comparative Look: Alternative and Complementary Techniques
While GC-MS is a powerful tool, a comprehensive understanding of monomer purity often benefits from orthogonal methods. Each technique offers unique advantages and addresses different analytical questions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis and can be adapted for monomer purity.[7] It is particularly useful for non-volatile impurities or thermally labile compounds that are not amenable to GC.
-
Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.[7] For compounds like NVA, a reversed-phase method using a C18 column with a water/acetonitrile mobile phase is a common starting point.[8][9]
-
Detection: UV detection is often employed, as vinyl groups and amide chromophores absorb in the UV range.[10] For instance, a wavelength of 235 nm has been used for the analysis of 1-vinyl-2-pyrrolidone, a structurally related monomer.[8]
-
Causality for Use: HPLC is the method of choice when potential impurities include polymers or oligomers, which are not volatile enough for GC analysis. It can also be used to quantify non-chromophoric impurities using detectors like Refractive Index (RI) or Evaporative Light Scattering (ELS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative ¹H NMR (qNMR), is an invaluable tool for purity assessment as it is a primary ratio method.[11]
-
Principle: NMR measures the magnetic properties of atomic nuclei, providing detailed structural information and a direct relationship between signal intensity and the number of protons.
-
Causality for Use: qNMR can provide an absolute purity value without the need for a specific reference standard for the analyte itself, instead using a certified internal standard.[11] It is also excellent for identifying and quantifying isomeric impurities. The Journal of Medicinal Chemistry now accepts absolute quantitative ¹H NMR as a valid method for establishing compound purity greater than 95%.[11]
Titration Methods
Classical titration methods, while less sophisticated, can be highly accurate for quantifying specific types of impurities, such as acidic or basic residues from the synthesis process.
-
Principle: A chemical reaction of known stoichiometry is used to determine the concentration of an analyte.
-
Causality for Use: A simple acid-base titration can quickly and cost-effectively determine the overall acidic or basic impurity content, providing a complementary data point to chromatographic methods.
Comparative Summary of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | Quantitative NMR (qNMR) | Titration |
| Primary Application | Volatile/Semi-volatile impurities | Non-volatile/Thermally labile impurities | Absolute purity, structural confirmation | Acidic/Basic impurities |
| Specificity | Very High (Mass Spectrum) | Moderate to High | High (Chemical Shift) | Low (Class-specific) |
| Sensitivity (LOD/LOQ) | Very High (ng/mL to pg/mL)[5] | High (µg/mL to ng/mL) | Moderate (mg/mL) | Low (mg/mL) |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Information Provided | Impurity profile, identification | Purity, non-volatile profile | Absolute purity, structure | Bulk acidic/basic content |
| Key Advantage | Definitive identification of unknowns[2] | Broad applicability for non-volatiles | No analyte-specific standard needed[11] | Low cost, simple |
| Key Limitation | Limited to thermally stable volatiles | Peak co-elution, requires chromophore | Lower sensitivity, complex mixtures | Non-specific |
Decision Logic for Method Selection
Choosing the right analytical technique depends on the specific question being asked. The following diagram illustrates a logical approach to method selection.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive validation of this compound monomer purity, Gas Chromatography-Mass Spectrometry (GC-MS) offers an unparalleled combination of sensitivity and specificity for identifying and quantifying volatile and semi-volatile impurities. Its ability to provide a definitive molecular fingerprint makes it an indispensable tool for ensuring monomer quality and predicting polymer performance.
However, a robust quality control strategy should not rely on a single technique. Orthogonal methods like HPLC are essential for characterizing non-volatile or polymeric impurities, while qNMR provides a powerful, primary method for determining absolute purity. By integrating these techniques, researchers and developers can build a multi-faceted, self-validating system that guarantees the highest level of confidence in their starting materials, ensuring the consistency, safety, and efficacy of the final polymeric products.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US20100280204A1 - Method for producing n-methyl-n-vinylacetamide having improved stability and polymerizability - Google Patents [patents.google.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. polymersolutions.com [polymersolutions.com]
- 8. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. jps.usm.my [jps.usm.my]
- 10. academic.oup.com [academic.oup.com]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Drug Release Kinetics from N-Vinylacetamide (NVA) Hydrogels
This guide provides an in-depth comparison of drug release kinetics from various N-Vinylacetamide (NVA) hydrogel formulations. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these versatile polymers for controlled drug delivery. We will explore the underlying principles, experimental methodologies, and comparative performance data to inform the rational design of advanced drug delivery systems.
Introduction: The Promise of this compound Hydrogels
Hydrogels, with their three-dimensional, water-swollen polymer networks, are exceptional candidates for drug delivery systems.[1][2][3] Their high water content and tunable properties offer a biocompatible environment for encapsulating a wide range of therapeutic agents.[3][4] Among the various polymers used, this compound (NVA) and its derivatives have garnered significant interest. NVA is an isomer of N-vinylformamide and offers advantages such as lower toxicity and higher hydrophilicity.[5]
This guide will delve into a comparative analysis of different NVA-based hydrogel systems, focusing on how compositional and structural variations influence their drug release kinetics. We will examine thermo-responsive and pH-sensitive NVA copolymers, providing both the experimental data and the scientific rationale behind their performance.
Understanding Drug Release Kinetics in Hydrogels
The release of a drug from a hydrogel matrix is a complex process governed by several factors, including drug diffusion, hydrogel swelling, and polymer erosion.[6][7] To characterize these mechanisms, various mathematical models are employed. The Korsmeyer-Peppas model is particularly useful for analyzing drug release from polymeric systems like hydrogels, especially when the release mechanism is not fully understood or involves a combination of processes.[8][9]
The model is described by the equation:
Mt / M∞ = k * tn
Where:
-
Mt / M∞ is the fraction of drug released at time t.
-
k is the release rate constant.
-
n is the release exponent, which indicates the drug release mechanism.
The value of the release exponent, n, provides insight into the dominant release mechanism. For a cylindrical hydrogel, an n value of 0.45 suggests a Fickian diffusion-controlled release, while an n value between 0.45 and 0.89 indicates anomalous (non-Fickian) transport, involving both diffusion and polymer chain relaxation (swelling).[4] A value of n greater than 0.89 points to Case II transport, where the release is primarily controlled by polymer swelling or erosion.[4]
Comparative Analysis of NVA Hydrogel Formulations
The versatility of NVA allows for the synthesis of a variety of hydrogels with distinct properties by copolymerizing it with other monomers or using different crosslinkers.
Thermo-Responsive NVA Hydrogels
Thermo-responsive hydrogels, which undergo a sol-gel transition in response to temperature changes, are highly attractive for in-situ forming drug depots.[2][10] Poly(N-vinylcaprolactam) (PNVCL), a derivative of NVA, is a well-studied thermo-responsive polymer with a Lower Critical Solution Temperature (LCST) close to physiological temperature (34–37 °C).[11]
Experimental Example: P(NVA-co-VAc) Hydrogels
A study on thermosensitive poly[this compound-co-vinylacetate] [P(NVA-co-VAc)] hydrogels demonstrated the impact of composition on swelling and drug release.[12] These hydrogels were synthesized via free-radical copolymerization of hydrophilic NVA and hydrophobic vinylacetate (VAc) with butylene-bis(this compound) as a crosslinker.[12]
-
Key Finding: The dynamic swelling studies indicated that the water uptake was controlled by Fickian diffusion.[12] The release of a model drug, sodium salicylate, was found to be dependent on the hydrogel's composition and the surrounding temperature.[12]
pH-Sensitive NVA Hydrogels
pH-sensitive hydrogels are designed to release their drug cargo in response to specific pH environments, such as those found in the gastrointestinal tract or tumor microenvironments.[13][14][15] This is achieved by incorporating ionizable acidic or basic monomers into the hydrogel network.[13]
Experimental Example: P(NVCL-co-IA) Hydrogels
Physically crosslinked, dual-sensitive hydrogels were synthesized from N-vinylcaprolactam (NVCL) and itaconic acid (IA), a pH-sensitive comonomer.[16][17]
-
Key Finding: These hydrogels exhibited significant pH-dependent swelling and drug release.[16][17] At a low pH of 2.2 (simulating gastric fluid), less than 20% of the incorporated acetaminophen was released.[16][17] In contrast, at a pH of 6.8 (simulating intestinal fluid), up to 74% of the drug was released.[16][17] This demonstrates the potential of these hydrogels for targeted intestinal drug delivery.[17][18]
Data Summary: Comparative Drug Release Kinetics
| Hydrogel Formulation | Stimulus | Model Drug | Release Mechanism (Inferred) | Key Finding | Reference |
| P(NVA-co-VAc) | Temperature | Sodium Salicylate | Fickian Diffusion | Swelling and release are temperature and composition-dependent. | [12] |
| P(NVCL-co-IA) | pH | Acetaminophen | Swelling-controlled | Significantly higher release at intestinal pH (6.8) vs. gastric pH (2.2). | [16][17] |
| PNVF Copolymers | Water Structure | Organic Dyes | Higuchi Model (Diffusion) | Release is governed by free water content and polymer-dye interactions. | [5][19] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols are provided below.
Protocol 1: Synthesis of Thermo-Responsive P(NVA-co-VAc) Hydrogels
Objective: To synthesize a series of thermo-responsive hydrogels with varying NVA to VAc ratios.
Materials:
-
This compound (NVA)
-
Vinylacetate (VAc)
-
Butylene-bis(this compound) (Bis-NVA) (crosslinker)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
Prepare solutions of NVA, VAc, and Bis-NVA in DMSO at desired molar ratios.
-
Add AIBN as the initiator to the monomer solution.
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and place it in a water bath at 60°C for 24 hours to allow for polymerization.
-
After polymerization, immerse the resulting hydrogel in deionized water for several days to remove unreacted monomers and solvent, changing the water frequently.
-
Dry the hydrogels to a constant weight.
Protocol 2: In Vitro Drug Release Study
Objective: To determine the release kinetics of a model drug from the synthesized hydrogels.
Materials:
-
Synthesized NVA hydrogels
-
Model drug (e.g., Sodium Salicylate, Acetaminophen)
-
Phosphate-buffered saline (PBS) at desired pH
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Load the dried hydrogels with the model drug by soaking them in a concentrated drug solution for 48 hours.
-
Blot the surface of the drug-loaded hydrogels to remove excess solution and weigh them.
-
Place each hydrogel sample in a vial containing a known volume of PBS (e.g., 20 mL) at a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw an aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn samples using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
-
Fit the release data to various kinetic models (e.g., Korsmeyer-Peppas, Higuchi) to determine the release mechanism.
Visualizing the Process: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and theoretical models.
Caption: General workflow for hydrogel synthesis, drug loading, and release studies.
Caption: Drug release mechanisms from hydrogels based on the Korsmeyer-Peppas model.
Conclusion and Future Outlook
This compound-based hydrogels present a highly adaptable platform for controlled drug delivery. By strategically selecting comonomers and crosslinkers, it is possible to engineer hydrogels with tailored responses to physiological stimuli like temperature and pH. The comparative data clearly indicate that thermo-responsive NVA hydrogels can be designed for temperature-triggered release, while pH-sensitive formulations offer a viable approach for site-specific delivery within the gastrointestinal tract.
Future research should focus on developing multi-responsive NVA hydrogels that can react to a combination of stimuli, further enhancing the specificity and efficacy of drug delivery. Additionally, in vivo studies are crucial to validate the promising in vitro results and to assess the biocompatibility and degradation profiles of these materials in a physiological setting. The continued exploration of NVA and its copolymers will undoubtedly lead to the development of next-generation drug delivery systems with improved therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in thermo-sensitive hydrogels for drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Drug Release Properties of Thermosensitive Poly(this compound-co-vinylacetate) Hydrogels [crcu.jlu.edu.cn]
- 13. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly (N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Homo- and Copolymer Hydrogels Based on N-Vinylformamide: An Investigation of the Impact of Water Structure on Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro and In Vivo Analysis of N-Vinylacetamide-Based Biomaterials
<_ _>
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Hype of 'Smart' Polymers
In the landscape of biomedical innovation, "smart" polymers that respond to physiological cues have become a focal point for applications ranging from targeted drug delivery to regenerative medicine.[1][2] Among these, thermoresponsive polymers, which undergo conformational changes at specific temperatures, are particularly promising.[3][4] For years, poly(N-isopropylacrylamide) (PNIPAM) has been the benchmark material, primarily due to its Lower Critical Solution Temperature (LCST) of approximately 32°C, which is conveniently close to physiological temperature.[3] However, concerns regarding the potential cytotoxicity of its monomer and its degradation byproducts have prompted researchers to seek more biocompatible alternatives.[5][6]
Enter N-Vinylacetamide (NVA) , a non-ionic vinyl monomer that polymerizes to form highly hydrophilic and biocompatible materials.[7][8] Poly(this compound) (PNVA) and its copolymers offer a compelling alternative to PNIPAM, demonstrating excellent biocompatibility and tunable thermo-responsiveness. This guide provides a comprehensive, technically-grounded comparison of NVA-based materials against their traditional counterparts. We will move beyond mere descriptions to explain the causal relationships between material properties and biological outcomes, offering detailed, field-proven protocols for rigorous in vitro and in vivo validation.
Section 1: The Foundational Link Between Physicochemical Properties and Biological Fate
A material's performance within a biological system is not accidental; it is a direct consequence of its inherent chemical and physical properties. Understanding this relationship is critical for designing experiments that yield meaningful, translatable data. For thermoresponsive polymers like PNVA and PNIPAM, the Lower Critical Solution Temperature (LCST) is paramount. This is the temperature above which the polymer transitions from a soluble, hydrophilic state to an insoluble, hydrophobic one.[4] This transition dictates everything from drug release kinetics to the formation of in situ gels for tissue engineering.[1][9]
The mechanism behind this transition is driven by entropy. At temperatures below the LCST, polymer chains are hydrated by structured water molecules. As the temperature increases, this hydration shell is disrupted, leading to the dominance of hydrophobic interactions, which causes the polymer chains to collapse and aggregate.[4] While PNIPAM's LCST is inherently close to body temperature, the properties of NVA-based copolymers can be precisely tuned by incorporating hydrophobic monomers, like vinyl acetate, allowing for tailored sol-gel transition temperatures.[10] This tunability is a key advantage in designing materials for specific biological applications.
Section 2: Core In Vitro Analysis: Establishing a Biocompatibility Baseline
The first gate of validation for any biomaterial is its interaction with cells in a controlled environment. In vitro assays provide a rapid, quantitative, and ethically sound method for initial biocompatibility screening.
Cytotoxicity Assessment: A Comparative Analysis
A primary concern with any biomaterial is its potential to induce cell death. The MTT assay is a robust and widely adopted colorimetric method to quantify cellular metabolic activity, which serves as a proxy for cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Studies have shown that while the N-isopropylacrylamide (NIPAM) monomer is demonstrably toxic, the cytotoxicity of the PNIPAM polymer is more nuanced and can be influenced by residual monomers or impurities.[13][14] In contrast, hydrophilic polymers like poly(N-vinylcaprolactam) (PVCL), which shares structural similarities with PNVA, have been shown to be well-tolerated by cells even at high concentrations.[5][13] NVA-based materials are expected to exhibit a superior cytotoxicity profile due to their inherent hydrophilicity and biocompatibility.[15][16]
Comparative Cytotoxicity Data of Thermoresponsive Polymers
| Material | Cell Line | Concentration (mg/mL) | Viability (%) (Mean ± SD) | Citation |
| PNIPAM | Calu-3 | 10.0 | ~60% (at 37°C) | [13] |
| PVCL | Calu-3 | 10.0 | >95% (at 37°C) | [13] |
| NIPAM Monomer | 3T3 Fibroblasts | 5.0 | <70% (after 48h) | [14] |
| PNVA (Expected) | Various | 0.1 - 10.0 | Expected to be >90% | N/A |
Note: Data for PNIPAM and PVCL are derived from published literature for comparative purposes. Expected PNVA performance is based on the known biocompatibility of similar hydrophilic polymers.
Detailed Protocol: MTT Assay for Biomaterial Cytotoxicity
Objective: To quantitatively assess the effect of NVA-based material extracts on the metabolic activity and viability of a selected cell line (e.g., L929 fibroblasts) in comparison to a PNIPAM control.
Materials:
-
Sterile 96-well cell culture plates
-
L929 fibroblast cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
NVA-based material and PNIPAM (sterilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[17]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Material Extraction:
-
Prepare extracts by incubating a known surface area of the sterilized NVA-based material and PNIPAM in serum-free culture medium (e.g., 1 mL medium per 1 cm² of material) at 37°C for 24 hours. This creates a conditioned medium containing any potential leachables.
-
Prepare a serial dilution of the extracts (e.g., 100%, 50%, 25%, 12.5%).
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully aspirate the medium and replace it with 100 µL of the prepared material extracts at various concentrations.
-
Include negative controls (cells in fresh medium only) and positive controls (cells exposed to a known cytotoxic agent, e.g., 0.1% Triton X-100).
-
Incubate for another 24 or 48 hours.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solvent only) from all readings.
-
Calculate cell viability as a percentage relative to the negative control:
-
Viability (%) = (Absorbance_sample / Absorbance_negative_control) x 100
-
-
Section 3: Advanced In Vitro Models: Simulating Biological Function
Beyond basic viability, it is crucial to assess how a material performs in a function-specific context. For many researchers in drug development, this means evaluating drug release kinetics.
Drug Release Kinetics: A Comparative Workflow
The thermoresponsive nature of NVA-based hydrogels makes them excellent candidates for on-demand drug delivery systems. Below their LCST, they can be loaded with a therapeutic agent. When injected into the body, the physiological temperature (37°C) triggers the sol-gel transition, entrapping the drug within the collapsed polymer network for sustained release.[9]
The standard method to evaluate this is an in vitro release study using a dialysis membrane.[18][19] This method separates the nanoparticle/hydrogel formulation (the donor compartment) from the release medium (the receptor compartment), allowing for periodic sampling and quantification of the released drug.[18]
Workflow for Comparative In Vitro Drug Release Study
Caption: Workflow for an in vitro drug release study.
Section 4: In Vivo Evaluation: Assessing the Host Response
While in vitro tests are indispensable, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are the definitive step to evaluate a biomaterial's true biocompatibility, including the inflammatory response and integration with host tissue.[20]
Biocompatibility and Inflammatory Response
A subcutaneous implantation model in rodents (typically mice or rats) is the gold standard for assessing the local tissue response to a biomaterial.[21][22][23] After a set period, the implant and surrounding tissue are explanted for histological analysis. Hematoxylin and Eosin (H&E) staining is the primary method used to visualize the general tissue morphology, identify inflammatory cell infiltrates, and measure the thickness of the fibrous capsule that typically forms around a foreign body.[20][24][25] A thinner, well-organized capsule with minimal chronic inflammation is indicative of good biocompatibility.[25]
Logical Flow for In Vivo Biocompatibility Assessment
Caption: Step-by-step in vivo biocompatibility workflow.
Detailed Protocol: Subcutaneous Implantation and Histological Analysis
Objective: To evaluate and compare the local tissue response to NVA-based hydrogels and PNIPAM hydrogels in a murine model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Sterile, pre-formed hydrogel discs (e.g., 5 mm diameter) of both NVA-based material and PNIPAM
-
Surgical toolkit (scalpel, forceps, sutures)
-
Anesthetic (e.g., Isoflurane)
-
Antiseptics (e.g., Betadine, 70% ethanol)
-
10% Neutral Buffered Formalin (NBF)
-
Paraffin embedding station
-
Microtome
-
H&E and Masson's Trichrome staining reagents
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal surface and sterilize the area with betadine and alcohol swabs.[26]
-
-
Implantation:
-
Post-Operative Care:
-
Administer analgesics (e.g., meloxicam) as per institutional guidelines.[26]
-
Monitor the animals daily for signs of distress, infection, or adverse reactions.
-
-
Explantation and Fixation:
-
After the designated implantation period (e.g., 4 weeks), euthanize the mice.
-
Carefully excise the implants along with the surrounding tissue capsule.
-
Immediately fix the explanted tissues in 10% NBF for at least 48 hours.[25]
-
-
Histological Processing and Staining:
-
Process the fixed tissues through graded alcohols, clear with xylene, and embed in paraffin.[25]
-
Using a microtome, cut 4-5 µm thick sections.
-
Deparaffinize and rehydrate the sections.
-
Stain one set of slides with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).[24][27]
-
Stain another set with Masson's Trichrome to visualize collagen fibers (blue), cytoplasm (red), and nuclei (black).[25]
-
-
Analysis:
-
Examine the slides under a light microscope.
-
Qualitative Assessment: Look for the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells).
-
Quantitative Assessment: Using imaging software, measure the thickness of the fibrous capsule surrounding the implant at multiple points to calculate an average. A material with better biocompatibility will elicit a thinner capsule and a less severe inflammatory response.[25]
-
Section 5: Synthesis, Conclusion, and Future Outlook
The experimental evidence strongly suggests that this compound-based materials represent a significant advancement over traditional thermoresponsive polymers like PNIPAM. Their superior in vitro cytotoxicity profile, coupled with the expectation of a minimal in vivo inflammatory response, positions them as a premier choice for next-generation drug delivery and tissue engineering applications. The ability to finely tune their physicochemical properties allows for the rational design of materials tailored to specific clinical needs.
While this guide provides a robust framework for comparative analysis, the future of biomaterial validation lies in more complex, organ-on-a-chip models and long-term in vivo studies that assess not only biocompatibility but also functional integration and biodegradation. As the field progresses, NVA-based materials are poised to become a cornerstone of advanced therapeutic systems, offering a safer and more effective platform for improving human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermoresponsive polymers and their biomedical application in tissue engineering – a review - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Hybrid Thermo-Responsive Polymer Systems and Their Biomedical Applications [frontiersin.org]
- 4. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 8. resonac.com [resonac.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Drug Release Properties of Thermosensitive Poly(this compound-co-vinylacetate) Hydrogels [crcu.jlu.edu.cn]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buy N-Methyl-N-vinylacetamide | 3195-78-6 [smolecule.com]
- 16. NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Specialized Histological and Histomorphometrical Analytical Methods for Biocompatibility Testing of Biomaterials for Maxillofacial Surgery in (Pre-) Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Development and Pilot in Vivo Testing of a Protocol for PLGA–Vancomycin Coatings on PTFE Used as Silicone-Implant Analogs | MDPI [mdpi.com]
- 26. scispace.com [scispace.com]
- 27. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Vinylacetamide (NVA)
As a reactive monomer integral to the synthesis of advanced polymers, N-Vinylacetamide (NVA) is a valuable tool in research and development.[1][2] However, its chemical properties necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of this compound is the foundation of its safe handling and disposal. NVA is classified as a hazardous substance, and its disposal is regulated.[3] The primary risks associated with unpolymerized NVA drive the stringent disposal requirements.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
These classifications mandate that NVA be handled with appropriate personal protective equipment and that its waste be treated as hazardous. The core principle is to prevent exposure during handling and to avoid environmental release.[3][4]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed[5][6] |
| Skin Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation[5][6] |
| Eye Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation[5][6] |
The Core Directive: Unpolymerized NVA is Hazardous Waste
The fundamental rule for NVA disposal is that any unreacted monomer, whether in pure form or as a residue on contaminated materials, must be treated as hazardous chemical waste.[3][7] This is analogous to the handling of other reactive vinyl monomers like acrylamide, where the unpolymerized form is a known neurotoxin and suspect carcinogen, while the fully polymerized form is considered non-toxic.[7][8]
Do not dispose of this compound waste by dumping it down a sink or discarding it in regular trash containers.[7] Such actions are prohibited as they can lead to environmental contamination and pose risks to public health.
Workflow for this compound Waste Management
Caption: Decision workflow for handling and disposing of NVA waste.
Step-by-Step Disposal Protocol
Adherence to a systematic procedure is critical for safely managing NVA waste from the point of generation to its final disposal.
Before handling NVA waste, always wear the appropriate PPE to prevent accidental exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).[9] If gloves become contaminated, change them immediately.
-
Eye Protection: Chemical safety goggles are mandatory.[9] If splashing is possible, use a full-face shield.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Ventilation: Handle NVA powder and prepare waste containers in a chemical fume hood or other properly ventilated area to avoid inhaling dust.[7][9]
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designated Container: Use a dedicated, leak-proof hazardous waste container for all NVA waste.[3][9]
-
Collect All Contaminated Materials: This includes:
-
Unused or expired solid this compound.
-
Contaminated labware such as pipette tips, wipes, and weighing paper.
-
Spill cleanup materials.[10]
-
-
Do Not Mix: Do not mix NVA waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3] Incompatible materials could include strong oxidizing agents, reducing agents, acids, and bases.[7]
Accurate labeling is a regulatory requirement and essential for safety.
-
Container Type: Use a chemically compatible, sealable container. For solids and contaminated wipes, a wide-mouth polyethylene container is suitable.
-
Labeling: The container must be clearly labeled as soon as the first piece of waste is added. The label must include:
Sample Hazardous Waste Label
Caption: Example of a properly filled out hazardous waste label.
Store the sealed waste container in a designated and secure area, such as a satellite accumulation area, away from incompatible materials.[3][7] The container must remain closed except when actively adding waste.[3][9]
Arrange for the collection of the hazardous waste through your institution's EHS department.[3][9] They have established protocols for pickup and will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in compliance with all federal, state, and local regulations.[4][11][12]
Emergency Procedures: Spills and Exposure
In the event of a spill or personnel exposure, immediate and correct action is critical.
-
Small Dry Spill:
-
Ensure proper PPE is worn, including respiratory protection if dust is present.
-
Gently cover the spill with an inert absorbent material like sand or vermiculite.[3][9]
-
Carefully sweep or scoop the material into your designated NVA hazardous waste container.[4][13]
-
Clean the spill area. Drawing from protocols for similar chemicals, decontamination can be done with a detergent and water solution.[10] All cleaning materials must also be disposed of as hazardous waste.[10]
-
-
Large Spill:
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][9]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[9]
The Polymerization Exception
Fully polymerized this compound, like polyacrylamide, is generally considered to be chemically inert and non-hazardous.[8] However, it is crucial to ensure that the polymerization reaction has gone to completion and that there is no residual unreacted monomer. Before disposing of polymerized NVA as non-hazardous waste, it is mandatory to consult with and receive approval from your institution's EHS department. They may require analytical testing to confirm the absence of free monomer.
By adhering to these procedures, you contribute to a safe laboratory environment, protect our ecosystem, and ensure full compliance with hazardous waste regulations.
References
- 1. This compound (NVA) |High-Purity Polymerization Monomer [benchchem.com]
- 2. 5202-78-8(this compound) | Kuujia.com [kuujia.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H7NO | CID 78875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. fau.edu [fau.edu]
- 10. uh.edu [uh.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 13. polymersource.ca [polymersource.ca]
Mastering the Safe Handling of N-Vinylacetamide: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, a deep understanding of the materials in your laboratory is paramount, not only for experimental success but for personal and collective safety. N-Vinylacetamide (NVA), a valuable monomer in the synthesis of polymers for biomedical applications, requires meticulous handling due to its inherent hazardous properties. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for the safe use of this compound, with a focus on the appropriate selection and use of Personal Protective Equipment (PPE) and compliant disposal practices. Our commitment is to empower you with the knowledge to maintain a secure research environment.
Understanding the Risks: The Chemical Profile of this compound
Before we delve into protective measures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4) [1][2]
-
Causes serious eye irritation (Eye irritation, Category 2) [1][2]
These classifications underscore the necessity of a robust PPE protocol to prevent accidental ingestion, skin contact, and eye exposure.
Core Principles of Protection: A Multi-Layered Approach
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. When handling this compound, this translates to using the smallest quantities necessary for your experiment and ensuring adequate engineering controls, such as a certified chemical fume hood, are in place and functioning correctly.[3][4][5] PPE should be considered the final, yet critical, line of defense.
Essential Personal Protective Equipment for this compound
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid NVA | Tightly fitting safety goggles | Disposable nitrile gloves | Fully buttoned lab coat | Recommended to be performed in a chemical fume hood. If not possible, a full-face respirator may be necessary.[1] |
| Preparing Solutions | Chemical splash goggles and face shield | Disposable nitrile gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | To be performed in a chemical fume hood. |
| Running Reactions/Handling Solutions | Chemical splash goggles | Disposable nitrile gloves | Lab coat | To be performed in a chemical fume hood. |
A Deeper Dive into Glove Selection
While the general recommendation is "protective gloves," a more nuanced understanding of glove materials is essential for ensuring adequate protection. For incidental contact with this compound, such as during weighing or preparing solutions, nitrile gloves are the preferred choice.[6][7] Nitrile offers good chemical resistance and is a suitable alternative for individuals with latex allergies.[6][8] It is crucial to change gloves immediately if they become contaminated. For situations with a higher risk of splash or extended contact, consider double-gloving with nitrile gloves or using a thicker, more robust glove such as butyl rubber .[4][9]
Procedural Guidance: Your Step-by-Step Safety Workflow
Adherence to standardized procedures is the bedrock of a safe laboratory environment. The following workflows provide a clear, actionable guide for handling this compound.
Pre-Operational Safety Checklist
-
Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Inspect Your PPE: Before each use, carefully inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.
-
Review the SDS: Always have the Safety Data Sheet for this compound readily available.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
The correct sequence for donning and doffing PPE.
Handling Solid this compound
-
Work in a Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][4]
-
Use a Disposable Weighing Dish: To simplify cleanup and disposal, use a disposable weighing dish.
-
Gentle Handling: Avoid creating dust when transferring the solid.
-
Immediate Cleanup: Clean any spills immediately following the spill response protocol outlined below.
Preparing this compound Solutions
-
Work in a Fume Hood: The preparation of this compound solutions must be performed in a chemical fume hood.
-
Add Solid to Solvent: Slowly add the solid this compound to the solvent to prevent splashing.
-
Sealed Containers: Keep the container with the solution sealed when not in use.
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, and a well-rehearsed emergency plan is your best defense.
Spill Response
-
Alert Others: Immediately alert your colleagues in the vicinity.
-
Evacuate if Necessary: For large spills, evacuate the area and contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3] For solid spills, gently sweep the material into a designated waste container, avoiding the creation of dust.
-
Decontaminate the Area: Clean the spill area with a soap and water solution, followed by a wipe-down with 70% ethanol.[10]
-
Dispose of Waste: All contaminated materials, including absorbent materials and used PPE, must be disposed of as hazardous waste.
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Decontamination and Disposal: A Responsible Conclusion to Your Work
Proper decontamination of your workspace and disposal of waste are non-negotiable aspects of safe laboratory practice.
Workspace Decontamination
-
Initial Wipe-Down: Use a disposable towel dampened with a soap and water solution to wipe down all potentially contaminated surfaces.
-
Disinfection: Follow the initial wipe-down with a 10% bleach solution, allowing for a contact time of at least 10 minutes.[11]
-
Final Rinse: Wipe the surfaces with a towel dampened with 70% ethanol or deionized water to remove any bleach residue.[11]
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
A simplified workflow for the disposal of this compound waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams.
-
Use Designated Containers: Use clearly labeled, leak-proof containers for both solid and liquid waste.
-
Follow Institutional Protocols: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely harness the scientific potential of this compound while upholding the highest standards of laboratory safety.
References
- 1. ibc.utah.edu [ibc.utah.edu]
- 2. Your Guide to Learn How to Don and Doff PPE | Liberty Safety [libertysafety.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Glove Chemical Resistance Table - Pro-Val [pro-val.com.au]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. uml.edu [uml.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
